Mc-MMAD
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H77N7O9S |
|---|---|
Molecular Weight |
964.3 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |
InChI |
InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34-,35?,37-,38?,39+,44-,45?,46-,47?/m0/s1 |
InChI Key |
OZUQLKHIIRUJRZ-ZGLOPKFWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Onslaught: A Technical Guide to the Mechanism of Action of Mc-MMAD
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mc-MMAD, a potent drug-linker conjugate, represents a significant tool in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth exploration of its mechanism of action, focusing on its molecular interactions and cellular consequences. This compound consists of the highly cytotoxic agent Monomethylauristatin D (MMAD) connected via a maleimidocaproyl (Mc) linker. The core mechanism of this compound's cytotoxicity lies in the potent tubulin inhibitory activity of its MMAD payload. This guide will detail the inhibition of tubulin polymerization, the subsequent cell cycle arrest at the G2/M phase, and the induction of apoptosis, supported by quantitative data and detailed experimental protocols. Visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding.
Core Mechanism of Action: Tubulin Inhibition
This compound exerts its cytotoxic effects through the potent anti-mitotic activity of its payload, Monomethylauristatin D (MMAD). MMAD is a synthetic analog of the natural product dolastatin 10 and a member of the auristatin family of potent tubulin inhibitors.[1][2] The maleimidocaproyl (Mc) linker serves to attach MMAD to a monoclonal antibody, creating an ADC that can selectively deliver the cytotoxic payload to target cells.
The fundamental mechanism of action is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers. MMAD binds to the vinca (B1221190) alkaloid binding site on β-tubulin, interfering with the polymerization of tubulin into microtubules.[3] This inhibition of tubulin polymerization leads to the collapse of the microtubule network, ultimately triggering a cascade of events that result in cell death.
Signaling Pathway of Tubulin Inhibition by this compound
The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to apoptosis.
Quantitative Analysis of Cytotoxicity
Table 1: Representative In Vitro Cytotoxicity of Auristatin-Based Antibody-Drug Conjugates
| Cell Line | Cancer Type | Auristatin Derivative | IC50 (ng/mL) | Reference |
| JIMT-1 | HER2+ Breast Cancer | ADC with this compound | ~10-100 | [4] |
| SKOV3 | HER2+ Ovarian Cancer | ADC with this compound | ~10-100 | [4] |
| NCI-N87 | HER2+ Gastric Cancer | ADC with Auristatin F | ~10-50 | [5] |
| BT-474 | HER2+ Breast Cancer | ADC with Auristatin F | ~10-50 | [5] |
Note: IC50 values are highly dependent on the specific antibody, linker, drug-to-antibody ratio (DAR), and experimental conditions.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound. These protocols are based on established methods for evaluating auristatin-based compounds and ADCs.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) as microtubules form.
Protocol:
-
Reagent Preparation:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
GTP is added to a final concentration of 1 mM.
-
A polymerization enhancer such as glycerol (B35011) (10% final concentration) may be included.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure:
-
The tubulin solution is pre-warmed to 37°C.
-
This compound or vehicle control is added to the tubulin solution.
-
The mixture is transferred to a pre-warmed 96-well plate.
-
The absorbance at 340 nm is measured every minute for 60-90 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Experimental Workflow for Tubulin Polymerization Assay
Cell Cycle Analysis
This assay determines the effect of this compound on the progression of cells through the different phases of the cell cycle.
Principle: The DNA content of cells varies depending on their phase in the cell cycle (G1, S, G2/M). Cells are stained with a fluorescent DNA-intercalating dye (e.g., propidium (B1200493) iodide, PI), and their DNA content is measured by flow cytometry.
Protocol:
-
Cell Culture and Treatment:
-
Cancer cells (e.g., a HER2-positive cell line for an anti-HER2-Mc-MMAD ADC) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with various concentrations of the this compound ADC or a control ADC for a specified duration (e.g., 24-48 hours).
-
-
Cell Harvesting and Fixation:
-
Adherent cells are detached using trypsin-EDTA. Both adherent and floating cells are collected.
-
Cells are washed with PBS and then fixed in cold 70% ethanol (B145695) while vortexing gently.
-
Fixed cells are stored at -20°C for at least 2 hours.
-
-
Staining and Flow Cytometry:
-
Fixed cells are washed with PBS to remove ethanol.
-
Cells are treated with RNase A to degrade RNA.
-
Cells are stained with a PI solution.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
-
Data Analysis:
-
The percentage of cells in each phase of the cell cycle (sub-G1, G1, S, and G2/M) is quantified using cell cycle analysis software.
-
An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
Apoptosis Assay
This assay confirms that the observed cell death is due to apoptosis.
Principle: One of the early events in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Protocol:
-
Cell Culture and Treatment:
-
Cells are cultured and treated with the this compound ADC as described for the cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Both floating and adherent cells are collected.
-
Cells are washed with cold PBS and then resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
The stained cells are analyzed by flow cytometry, detecting the fluorescence of both the Annexin V conjugate and PI.
-
-
Data Analysis:
-
The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is quantified. An increase in the Annexin V-positive population indicates the induction of apoptosis.
-
Conclusion
The mechanism of action of this compound is centered on the potent tubulin inhibitory properties of its MMAD payload. By disrupting microtubule polymerization, this compound induces G2/M phase cell cycle arrest and subsequently triggers apoptosis in target cancer cells. This in-depth understanding of its molecular and cellular effects, supported by robust experimental methodologies, is crucial for the continued development and optimization of this compound-based Antibody-Drug Conjugates as promising cancer therapeutics. The provided protocols and visualizations serve as a comprehensive resource for researchers in the field of drug development.
References
Mc-MMAD: A Technical Guide to a Potent Antibody-Drug Conjugate Payload
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Mc-MMAD (maleimidocaproyl-monomethylauristatin D), a pivotal component in the development of next-generation Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, offering a valuable resource for researchers in oncology and drug development.
Core Chemical Structure and Properties
This compound is a drug-linker conjugate comprised of two key components: Monomethyl auristatin D (MMAD), a highly potent synthetic antineoplastic agent, and a maleimidocaproyl (Mc) linker.[1][2] The linker facilitates the covalent attachment of the cytotoxic payload (MMAD) to a monoclonal antibody (mAb), creating an ADC designed for targeted delivery to cancer cells.[2]
Below is a diagram illustrating the chemical structure of this compound.
Caption: A simplified 2D representation of the this compound structure.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C51H77N7O9S | [1][3][4] |
| Molecular Weight | 964.26 g/mol | [1][3][4] |
| CAS Number | 1401963-15-2 | [1][3][4] |
| Appearance | Solid powder | [4] |
| Purity | >98% | [4] |
| Solubility | DMSO ≥ 100 mg/mL | [1] |
| Storage (Powder) | -20°C for long term | [4] |
| Storage (In solvent) | -80°C for up to 6 months | [1] |
Mechanism of Action: Tubulin Inhibition and Downstream Effects
The cytotoxic activity of this compound is driven by its payload, Monomethyl auristatin D (MMAD). MMAD is a potent inhibitor of tubulin polymerization.[1][5] This inhibition disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
The general mechanism of action for an ADC utilizing this compound is as follows:
Caption: The cellular uptake and mechanism of action of an this compound ADC.
Signaling Pathways
The disruption of microtubule dynamics by MMAD triggers a cascade of downstream signaling events, ultimately leading to apoptosis. While the complete signaling network is complex and can be cell-type dependent, key pathways implicated include the PI3K/Akt and NF-κB signaling pathways.
Caption: Key signaling pathways influenced by MMAD-induced tubulin disruption.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the synthesis, conjugation, and evaluation of this compound. These are generalized protocols and may require optimization for specific applications.
Synthesis of this compound
The synthesis of this compound involves the coupling of the maleimidocaproyl (Mc) linker to Monomethyl auristatin D (MMAD). A general approach for a similar compound, Mc-MMAE, involves the addition of maleimidocaproic acid to a solution of the auristatin derivative in a suitable solvent like dichloromethane, followed by the addition of a coupling agent and a non-nucleophilic base.[1]
Materials:
-
Monomethyl auristatin D (MMAD)
-
Maleimidocaproic acid
-
Diethyl cyanophosphonate (DEPC) or similar peptide coupling reagent
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Standard purification reagents and equipment (e.g., silica (B1680970) gel chromatography)
Procedure Outline:
-
Dissolve MMAD and maleimidocaproic acid in anhydrous DCM under an inert atmosphere.
-
Cool the reaction mixture in an ice bath.
-
Add DEPC and DIPEA to the solution.
-
Allow the reaction to proceed, monitoring by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product using column chromatography to obtain pure this compound.
Conjugation of this compound to a Monoclonal Antibody
The maleimide group of this compound reacts with free thiol groups on a monoclonal antibody, typically generated by the reduction of interchain disulfide bonds.
Caption: A typical workflow for the conjugation of this compound to an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., phosphate (B84403) buffer with EDTA)
-
Purification system (e.g., size exclusion chromatography or hydrophobic interaction chromatography)
Procedure Outline:
-
Partially reduce the mAb with a controlled amount of TCEP to generate a specific number of free thiol groups.
-
Remove excess TCEP using a desalting column.
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO).
-
Add the this compound solution to the reduced mAb and incubate to allow for conjugation.
-
Purify the resulting ADC from unconjugated drug-linker and antibody using an appropriate chromatography method.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.[3][6]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess the cytotoxic effect of this compound or an ADC on cancer cell lines.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or the ADC. Include untreated and vehicle controls.
-
Incubate for a predetermined period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.[8][9][10]
Materials:
-
Purified tubulin
-
Polymerization buffer
-
GTP
-
This compound
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure Outline:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add this compound at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.
-
Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette or 96-well plate at 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.
-
Analyze the data to determine the effect of this compound on the rate and extent of tubulin polymerization.
Conclusion
This compound stands as a critical tool in the advancement of targeted cancer therapies. Its high potency as a tubulin inhibitor, combined with a versatile linker for antibody conjugation, makes it a valuable payload for the development of effective ADCs. A thorough understanding of its chemical properties, mechanism of action, and the experimental protocols for its use is essential for researchers aiming to harness its therapeutic potential. This guide provides a foundational resource to support these endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ppd.com [ppd.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Cytotoxic Core of Monomethylauristatin D (MMAD): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethylauristatin D (MMAD), a synthetic analogue of the natural antimitotic agent dolastatin 10, is a potent tubulin inhibitor. Due to its high cytotoxicity, MMAD is a critical component in the design of Antibody-Drug Conjugates (ADCs), where it serves as a payload delivered specifically to cancer cells. This technical guide provides an in-depth exploration of the cytotoxic mechanisms of MMAD, leveraging comparative data from the closely related and extensively studied auristatin, Monomethylauristatin E (MMAE), to provide a comprehensive overview. The core mechanism of action for these auristatin derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.
Data Presentation: In Vitro Cytotoxicity
The potency of auristatin derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) across various cancer cell lines. While specific IC50 data for free MMAD is limited in publicly accessible literature, its potency is understood to be in the low nanomolar to picomolar range, similar to other auristatins. The following table summarizes the in vitro cytotoxic potency of an MMAD-containing ADC and provides a comparative reference of IC50 values for the closely related auristatin, MMAE, which is widely used as a benchmark. This data illustrates the potent anti-proliferative activity of the auristatin family of molecules.
| Compound/ADC | Cell Line | Cancer Type | IC50 (nM) |
| Site A-PEG6-C2-MMAD ADC | BxPC3 | Pancreatic Cancer | 0.3 |
| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 |
| MMAE | HEK293 | Kidney | 4.24 ± 0.37 |
| MMAE | BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 |
| MMAE | PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 |
| MMAE | Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 |
| MMAE | Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |
| MMAE | U-2932 | Diffuse Large B-cell Lymphoma | 0.46 |
| MMAE | Toledo | Diffuse Large B-cell Lymphoma | 1.21 |
| MMAE | PC-3 | Prostate Cancer | ~2.0 |
| MMAE | C4-2B | Prostate Cancer | ~2.0 |
Note: The IC50 values for MMAE are provided as a proxy to demonstrate the expected high potency of MMAD, as both are potent auristatin-class tubulin inhibitors.
Core Mechanism of Action
As a potent tubulin inhibitor, MMAD disrupts microtubule dynamics, a critical process for cell division. This interference leads to a cascade of events culminating in programmed cell death.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental workflows associated with MMAD's cytotoxic activity.
Caption: General mechanism of an MMAD-based ADC.
Caption: MMAD-induced G2/M cell cycle arrest.
Caption: Intrinsic apoptosis pathway activated by MMAD.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MMAD's cytotoxicity. The following protocols are based on standard methods used for evaluating auristatin-class compounds.
Cell Viability (MTT) Assay
Objective: To determine the in vitro cytotoxicity of MMAD on cancer cell lines and calculate the IC50 value.
Methodology:
-
Cell Seeding:
-
Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of MMAD in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., from picomolar to micromolar range).
-
Remove the existing medium from the wells and add 100 µL of the MMAD dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.[2]
-
-
Viability Assessment (MTT Assay):
-
Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Aspirate the medium and dissolve the formazan crystals in 200 µL of DMSO.
-
Incubate on a rotary shaker at 37°C for 1 hour to solubilize the crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control using the formula: Cytotoxicity (%) = 100 - ((At - Ab) / (Ac - Ab)) * 100 where At = Absorbance of the test compound, Ab = Absorbance of the blank, and Ac = Absorbance of the negative control.[3]
-
Plot the cell viability against the drug concentration and determine the IC50 value using suitable software.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of MMAD on cell cycle distribution.
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of MMAD and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
Conclusion
Monomethylauristatin D is a highly potent cytotoxic agent whose mechanism of action centers on the disruption of microtubule dynamics. This leads to a G2/M phase cell cycle arrest and the subsequent induction of apoptosis through the intrinsic pathway. The data and protocols presented in this guide provide a framework for researchers to investigate and understand the cytotoxic effects of MMAD and its derivatives in the context of cancer therapy and ADC development. The use of standardized assays is critical for the reproducible and comparative assessment of the potency of these important anti-cancer molecules.
References
The Role of the Maleimidocaproyl (MC) Linker in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the stability, efficacy, and toxicity of the ADC. Among the various linkers developed, the maleimidocaproyl (MC) linker has been widely adopted in the field. This technical guide provides a comprehensive overview of the core functionalities and characteristics of the MC linker in ADCs, including its structure, mechanism of action, and impact on the overall performance of these complex biotherapeutics.
Structure and Conjugation Chemistry of the Maleimidocaproyl (MC) Linker
The maleimidocaproyl (MC) linker is a non-cleavable linker that can also serve as a spacer component in cleavable linker designs. Its structure consists of a maleimide (B117702) group attached to a caproic acid spacer. The maleimide moiety is highly reactive towards sulfhydryl (thiol) groups, primarily found in the cysteine residues of antibodies.
The conjugation of an MC linker to an antibody is a well-established process that relies on the Michael addition reaction. This reaction forms a stable thioether bond between the maleimide group of the linker and the thiol group of a cysteine residue on the antibody. Typically, the interchain disulfide bonds of the antibody are partially or fully reduced to expose the cysteine thiols for conjugation.
Figure 1. MC Linker Conjugation to an Antibody
Role of the MC Linker in ADC Stability
The stability of an ADC in systemic circulation is paramount to its therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy. The MC linker, through the formation of a stable thioether bond, contributes significantly to the overall stability of the ADC.
However, the thioether bond formed through Michael addition is susceptible to a retro-Michael reaction, which can lead to the deconjugation of the linker-payload from the antibody.[1] This process can be influenced by the presence of other thiol-containing molecules in the plasma, such as albumin and glutathione.[1] The rate of this retro-Michael reaction is a critical parameter in determining the in vivo stability of maleimide-linked ADCs.
MC Linker in Non-Cleavable and Cleavable ADC Designs
The MC linker is utilized in both non-cleavable and cleavable ADC formats, each with distinct mechanisms of payload release.
Non-Cleavable MC Linkers
In a non-cleavable ADC, the MC linker directly connects the payload to the antibody. The release of the cytotoxic drug in this format is dependent on the complete lysosomal degradation of the antibody portion of the ADC after internalization into the target cancer cell.[2][3] This process results in the release of the payload still attached to the linker and the cysteine amino acid residue. The resulting charged amino acid-linker-payload complex is often less permeable to cell membranes, which can limit the "bystander effect" – the killing of neighboring antigen-negative tumor cells.[4] A prominent example of a non-cleavable ADC utilizing an MC linker is mc-MMAF.
Figure 2. Payload Release from a Non-Cleavable MC-MMAF ADC
MC as a Spacer in Cleavable Linkers
The MC linker is also frequently employed as a spacer component in more complex, cleavable linker systems. A widely used example is the mc-vc-PABC linker, which incorporates a maleimidocaproyl spacer, a cathepsin B-cleavable valine-citrulline (vc) dipeptide, and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) group.[5][6] In this design, the MC component provides spatial separation between the antibody and the cleavable unit, which can improve the accessibility of the cleavage site to lysosomal proteases.[5] Upon internalization and trafficking to the lysosome, cathepsin B cleaves the vc dipeptide, triggering the self-immolation of the PABC spacer and the release of the unmodified payload, such as monomethyl auristatin E (MMAE).
Figure 3. Payload Release from a mc-vc-PABC-MMAE ADC
Quantitative Data on the Performance of MC-Linked ADCs
The performance of an ADC is evaluated based on its stability, cytotoxicity, and in vivo efficacy. The following tables summarize available quantitative data for ADCs utilizing the MC linker, both as a non-cleavable linker and as a spacer in cleavable constructs. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, cell lines, and animal models used.
Table 1: In Vitro and In Vivo Stability of ADCs with MC and Other Linkers
| Linker Type | ADC Construct | Species | Half-life of Intact ADC | Key Findings | Reference(s) |
| mc-vc-PABC-MMAE | Polatuzumab vedotin | Human | ~12 days | Demonstrates prolonged stability in humans. | [7] |
| mc-vc-PABC-MMAE | Enfortumab vedotin | Human | ~3.4 days | Shows moderate stability in human circulation. | [7] |
| mc-vc-PABC-MMAE | 8 different vc-MMAE ADCs | Human | 3.8 to 6.2 days (acMMAE) | Plasma concentrations of unconjugated MMAE were low, with a delayed Tmax of 2-3 days. | [7] |
| Non-cleavable (mc) | cAC10-mc-MMAF | - | - | The therapeutic window for the cAC10-mc-MMAF ADC is at least 3-fold higher than for cAC10-vc-MMAF. | [5][6] |
| Bromoacetamidecaproyl (bac) | 1F6-C4v2-bac-MMAF | Mouse | No measurable systemic drug release for 2 weeks. | Increased plasma stability compared to maleimidocaproyl (mc). | [1] |
Table 2: In Vitro Cytotoxicity of ADCs with MC and Other Linkers
| ADC Construct | Linker Type | Cell Line | IC50 | Key Findings | Reference(s) |
| cAC10-vc-MMAE | mc-vc-PABC | - | >2200-fold more potent than free MMAF | Demonstrates high potency of the conjugated drug. | [6] |
| cAC10-mc-MMAF | mc (non-cleavable) | - | Equipotent to the ADC with a cleavable linker | Shows that the non-cleavable format can be as effective in vitro. | [5][6] |
| AGS-16M8F | mc-MMAF | - | - | Thrombocytopenia (all grades) reported in 32% of patients. | |
| SGN-75 | mc-MMAF | - | - | Thrombocytopenia (all grades) reported in 26% of patients. | |
| ABT-414 | mc-MMAF | - | - | Thrombocytopenia (all grades) reported in 11% of patients. |
Table 3: In Vivo Efficacy of ADCs with MC Linkers
| ADC Construct | Linker Type | Xenograft Model | Efficacy Metric | Key Findings | Reference(s) |
| 1F6-C4v2-mc-MMAF | mc (non-cleavable) | Renal cell carcinoma | Tumor growth inhibition | No statistically significant efficacy differences between mc and bac linkers, though bac led to 25% higher intratumoral drug exposure. | [1] |
| cAC10-mc-MMAF | mc (non-cleavable) | - | Therapeutic window | At least 3-fold higher therapeutic window compared to the cleavable vc-MMAF version. | [5][6] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of ADCs. Below are outlines of key methodologies for the preparation and characterization of MC-linked ADCs.
Protocol for Thiol-Maleimide Conjugation
Objective: To conjugate a maleimide-containing linker-payload to an antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Reducing agent (e.g., TCEP or DTT).
-
Maleimido-linker-payload dissolved in a water-miscible organic solvent (e.g., DMSO).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a molar excess of the reducing agent (e.g., 2-10 fold molar excess of TCEP) at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Add the maleimido-linker-payload solution to the reduced antibody solution. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours or overnight).
-
-
Quenching:
-
Add a molar excess of the quenching reagent to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload, quenching reagent, and other reaction components using a suitable chromatography method, such as size-exclusion chromatography.
-
-
Characterization:
-
Determine the DAR of the purified ADC using techniques like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Protocol for In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
Purified ADC.
-
Plasma from relevant species (e.g., human, mouse, rat).
-
Incubator at 37°C.
-
Analytical system (e.g., ELISA or LC-MS).
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at a defined concentration at 37°C.
-
-
Time Points:
-
Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
-
Sample Preparation:
-
Process the plasma samples to isolate the ADC or the released payload. This may involve immunocapture of the ADC followed by elution or protein precipitation to isolate the free payload.
-
-
Analysis by LC-MS:
-
Analyze the intact or fragmented ADC to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.
-
Quantify the concentration of the released payload in the plasma supernatant.
-
-
Analysis by ELISA:
-
Use a sandwich ELISA to quantify the concentration of total antibody and antibody-conjugated payload at each time point. The ratio of these values provides the average DAR.
-
Protocol for In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Human tumor cell line that expresses the target antigen.
-
Purified ADC and control articles (e.g., vehicle, unconjugated antibody).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Implant the tumor cells subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Dosing:
-
Administer the ADC and control articles to the respective groups, typically via intravenous injection, according to a predefined dosing schedule.
-
-
Tumor Measurement:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
-
Monitoring:
-
Monitor the body weight and overall health of the animals throughout the study.
-
-
Endpoint:
-
The study is typically terminated when the tumors in the control group reach a maximum allowable size, or at a predefined time point.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze survival data if applicable.
-
Conclusion
The maleimidocaproyl (MC) linker plays a versatile and crucial role in the design and function of antibody-drug conjugates. Its ability to form a stable thioether bond with cysteine residues makes it a reliable component for both non-cleavable ADCs and as a spacer in cleavable linker systems. The choice between a non-cleavable MC linker and an MC-containing cleavable linker depends on the desired mechanism of action, the properties of the payload, and the characteristics of the target antigen and tumor microenvironment. A thorough understanding of the chemistry, stability, and biological implications of the MC linker, coupled with robust experimental evaluation, is essential for the development of safe and effective ADC therapeutics.
References
- 1. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Mc-MMAD (CAS Number: 1401963-15-2): A Technical Guide for Drug Development Professionals
For research use only. Not for use in humans or animals.
This technical guide provides an in-depth overview of Mc-MMAD (CAS Number: 1401963-15-2), a key component in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, experimental protocols, and relevant quantitative data.
Core Concepts and Chemical Properties
This compound is a drug-linker conjugate used in the creation of ADCs. It consists of two primary components:
-
MMAD (Monomethyl Auristatin D): A highly potent synthetic antineoplastic agent and a tubulin inhibitor. It is a derivative of the natural product dolastatin 10.
-
Mc (Maleimidocaproyl): A non-cleavable linker designed to attach MMAD to a monoclonal antibody (mAb) via a stable thioether bond with cysteine residues.
The linkage of a potent cytotoxin like MMAD to a tumor-targeting monoclonal antibody allows for the specific delivery of the payload to cancer cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity.
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 1401963-15-2 | [1] |
| Molecular Formula | C₅₁H₇₇N₇O₉S | [1] |
| Molecular Weight | 964.26 g/mol | [1] |
| Appearance | Solid | N/A |
| Purity | >95% | [2] |
| Solubility | DMSO ≥ 100 mg/mL | N/A |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | N/A |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | N/A |
Note: The compound is reported to be unstable in solutions, and freshly prepared solutions are recommended.
Payload Potency (Representative Data for Auristatins)
| Cell Line | IC₅₀ (nM) | Exposure Time | Reference(s) |
| SKBR3 (Breast Cancer) | 3.27 ± 0.42 | 72 hours | [3] |
| HEK293 (Kidney) | 4.24 ± 0.37 | 72 hours | [3] |
| MDA-MB-468 (Breast Cancer) | Dose-dependent cytotoxicity observed | 48 and 72 hours | [4] |
| MDA-MB-453 (Breast Cancer) | Dose-dependent cytotoxicity observed | 48 and 72 hours | [4] |
Mechanism of Action: Tubulin Inhibition and Downstream Effects
The cytotoxic activity of this compound is conferred by its MMAD payload, a potent inhibitor of tubulin polymerization. The general mechanism of action for an ADC utilizing this compound is as follows:
-
Targeting and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via receptor-mediated endocytosis.
-
Lysosomal Trafficking and Degradation: The internalized complex is trafficked to the lysosome.
-
Payload Release: Inside the lysosome, the antibody is degraded by proteases, releasing the MMAD payload, which is still attached to the maleimidocaproyl linker and a cysteine residue from the antibody.
-
Tubulin Inhibition: The released MMAD binds to tubulin, inhibiting its polymerization into microtubules.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.
Signaling Pathway of Tubulin Inhibition by MMAD
Caption: Mechanism of action of a this compound ADC, from binding to apoptosis.
Experimental Protocols
The following sections provide representative experimental protocols for the conjugation of this compound to a monoclonal antibody and the subsequent in vitro evaluation of the resulting ADC. These protocols are based on established methodologies for cysteine-based ADC conjugation.
General Workflow for this compound ADC Conjugation
Caption: Step-by-step workflow for the conjugation of this compound to an antibody.
Detailed Methodology for this compound Conjugation to a Monoclonal Antibody
This protocol describes the conjugation of this compound to cysteine residues in a monoclonal antibody. The interchain disulfide bonds of the antibody are first partially reduced to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound (CAS 1401963-15-2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDTA solution (0.5 M)
-
Desalting columns or diafiltration system (e.g., 30 kDa MWCO)
-
Size-exclusion chromatography (SEC) system for purification and analysis
Procedure:
-
Antibody Preparation:
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in PBS.
-
Add EDTA to the antibody solution to a final concentration of 1-5 mM to prevent re-oxidation of thiols.
-
-
Partial Reduction of the Antibody:
-
Prepare a fresh stock solution of TCEP in PBS.
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 10-fold molar excess of TCEP per antibody. The exact ratio should be optimized to achieve the desired average drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TCEP. This can be achieved using a desalting column pre-equilibrated with PBS, pH 7.4, or by diafiltration against the same buffer.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Add the this compound solution to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of this compound over the available thiol groups.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction should be protected from light.
-
-
Purification of the ADC:
-
Purify the ADC from the crude reaction mixture to remove unconjugated this compound and other reaction byproducts.
-
Diafiltration: Concentrate the crude ADC mixture and then diafilter against at least 10 volumes of PBS, pH 7.4.
-
Size-Exclusion Chromatography (SEC): Load the crude ADC mixture onto an SEC column pre-equilibrated with PBS, pH 7.4, and collect the fractions corresponding to the monomeric ADC.
-
-
Characterization of the ADC:
-
Concentration: Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Drug-to-Antibody Ratio (DAR): The average DAR can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS).
-
Purity and Aggregation: Assess the purity and the presence of aggregates in the final ADC product using SEC.
-
In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the in vitro potency of the newly generated this compound ADC.
Materials:
-
Target cancer cell line (expressing the antigen recognized by the mAb)
-
Non-target cancer cell line (negative control)
-
Complete cell culture medium
-
Purified this compound ADC
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target and non-target cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the diluted ADC or control antibody. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO₂ incubator.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the ADC that causes 50% inhibition of cell growth.
-
Conclusion
This compound is a valuable tool in the development of next-generation antibody-drug conjugates. Its potent cytotoxic payload, MMAD, combined with a stable maleimidocaproyl linker, allows for the creation of highly effective and targeted cancer therapies. The experimental protocols and data presented in this guide provide a foundation for the successful implementation of this compound in ADC research and development programs. Careful optimization of the conjugation process and thorough characterization of the resulting ADC are critical for achieving a therapeutic candidate with a desirable efficacy and safety profile.
References
Mc-MMAD as a Microtubule Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mc-MMAD is a potent synthetic antineoplastic agent comprising the highly cytotoxic microtubule inhibitor Monomethyl Auristatin D (MMAD) conjugated to a maleimidocaproyl (Mc) linker. This linker facilitates the covalent attachment of MMAD to thiol-containing molecules, most notably monoclonal antibodies, to create antibody-drug conjugates (ADCs). The core mechanism of action of this compound resides in the MMAD payload, which disrupts the dynamics of microtubule polymerization, a critical process for cell division. This interference leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis, primarily through the intrinsic pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its cytotoxic potency, detailed experimental protocols for its evaluation, and visualizations of the key cellular pathways and experimental workflows.
Chemical Structure and Properties
This compound is composed of two key moieties:
-
Monomethyl Auristatin D (MMAD): The cytotoxic payload responsible for the microtubule-inhibiting activity. MMAD is a synthetic analogue of the natural product dolastatin 10.
-
Maleimidocaproyl (Mc): A linker that contains a maleimide (B117702) group, which reacts with free sulfhydryl (thiol) groups on proteins, such as those on cysteine residues of antibodies, to form a stable thioether bond.
Chemical Formula: C₅₁H₇₇N₇O₉S Molecular Weight: 964.26 g/mol CAS Number: 1401963-15-2
Mechanism of Action: Microtubule Disruption
The primary pharmacological action of this compound is the potent inhibition of tubulin polymerization, a fundamental process for the formation of microtubules. Microtubules are essential components of the cytoskeleton and are integral to the formation of the mitotic spindle during cell division.
Auristatins, including MMAD, bind to the vinca (B1221190) domain on β-tubulin. This binding event interferes with the addition of tubulin dimers to the growing end of microtubules, thus suppressing microtubule dynamics. The consequences of this disruption are multifaceted:
-
Inhibition of Microtubule Polymerization: MMAD prevents the assembly of tubulin into microtubules.
-
Disruption of Mitotic Spindle Formation: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.
-
Cell Cycle Arrest: Cells are arrested in the G2/M phase of the cell cycle due to the activation of the spindle assembly checkpoint.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, primarily through the intrinsic apoptotic pathway.
Signaling Pathway of this compound-Induced Apoptosis
The sustained G2/M arrest initiated by this compound triggers a signaling cascade that culminates in apoptosis. This process is predominantly mediated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).
Quantitative Data: Cytotoxicity
The cytotoxic potency of auristatins is typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. While specific IC₅₀ data for this compound is limited in publicly available literature, the data for the closely related and extensively studied Monomethyl Auristatin E (MMAE) provides a strong indication of the potency of this class of compounds. Auristatins consistently demonstrate cytotoxicity in the nanomolar to picomolar range.
| Cell Line | Cancer Type | Derivative | IC₅₀ (nM) |
| SKBR3 | Breast Cancer | MMAE | 3.27 |
| HEK293 | Kidney Cancer | MMAE | 4.24 |
| BxPC-3 | Pancreatic Cancer | MMAE | 0.97 |
| PSN-1 | Pancreatic Cancer | MMAE | 0.99 |
| Capan-1 | Pancreatic Cancer | MMAE | 1.10 |
| Panc-1 | Pancreatic Cancer | MMAE | 1.16 |
| PC-3 | Prostate Cancer | MMAE | ~2 |
| C4-2B | Prostate Cancer | MMAE | ~2 |
| PC-3 | Prostate Cancer | MMAEp | ~48 |
| C4-2B | Prostate Cancer | MMAEp | ~48 |
Note: MMAEp is a phosphate (B84403) derivative of MMAE.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of this compound and other microtubule inhibitors. The following sections provide methodologies for key in vitro assays.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The increase in turbidity at 340 nm is proportional to the amount of polymerized microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound or MMAD
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation: Prepare a stock solution of this compound/MMAD in DMSO. On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
-
Reaction Setup (on ice): In a pre-chilled 96-well plate, add the desired concentrations of this compound/MMAD or DMSO (for the control). Add the tubulin solution to each well.
-
Initiation of Polymerization: To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or MMAD
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound/MMAD in cell culture medium. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition and Incubation: Add MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization and Measurement: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells after treatment with this compound/MMAD for the desired time.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest both adherent and floating cells after treatment.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately after staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Applications and Considerations
The primary in vivo application of this compound is as a payload in antibody-drug conjugates (ADCs). The Mc linker allows for stable attachment to a monoclonal antibody that targets a tumor-specific antigen. Upon binding to the target antigen on a cancer cell, the ADC is internalized, and the MMAD payload is released intracellularly, leading to targeted cell killing.
Preclinical studies of ADCs utilizing auristatin payloads have demonstrated significant anti-tumor efficacy in various xenograft models. For instance, an ADC with MMAD has been evaluated in a murine HER2+ ovarian SKOV3 xenograft tumor model. The efficacy of such ADCs is dependent on several factors, including the choice of target antigen, the stability of the linker, and the drug-to-antibody ratio (DAR).
Conclusion
This compound is a valuable tool in the development of targeted cancer therapies, particularly as a cytotoxic payload for ADCs. Its potent microtubule-inhibiting activity, stemming from the MMAD component, leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively evaluate and utilize this compound in their preclinical studies. Further research focusing on the specific cytotoxic profile of this compound across a broader range of cancer types and the optimization of its delivery through novel ADC constructs will be crucial for realizing its full therapeutic potential.
The Genesis and Progression of Mc-MMAD: A Technical Guide to a Potent Drug-Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mc-MMAD, a drug-linker conjugate comprising the potent tubulin inhibitor Monomethyl auristatin D (MMAD) and a maleimidocaproyl (Mc) linker, represents a significant component in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth exploration of the discovery and development history of this compound, not as a standalone entity, but through the synthesis of the histories of its constituent parts. We will delve into the origins of auristatins, the evolution of linker technology, the mechanism of action of MMAD, and the preclinical validation of ADCs utilizing this powerful cytotoxic payload. This document serves as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction: The Emergence of a Potent ADC Payload
The field of oncology is in a perpetual quest for therapeutic agents that can selectively target and eliminate cancer cells while minimizing damage to healthy tissues. Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of biopharmaceuticals designed to achieve this goal. An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a highly potent cytotoxic agent (the payload), and a chemical linker that connects the two.
This compound is a critical drug-linker component used in the construction of ADCs[1][2][3]. It is not a drug that is administered directly but is rather a pre-formed conjugate of the cytotoxic payload, Monomethyl auristatin D (MMAD), and the maleimidocaproyl (Mc) linker[1][2][3]. The history of this compound is therefore intrinsically linked to the independent development of auristatins as a class of potent antimitotic agents and the evolution of linker chemistry for ADCs.
Developmental History of this compound Components
The story of this compound is a narrative of convergence, where two distinct streams of scientific advancement—the discovery of highly potent natural product analogs and the engineering of sophisticated chemical linkers—came together to create a valuable tool for targeted cancer therapy.
The Auristatins: From Sea Hare to Potent Cytotoxin
The journey of the auristatins begins with the discovery of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia in 1987[4]. Dolastatin 10 exhibited remarkable cytotoxic activity against a variety of cancer cell lines, with a potency 100 to 1000 times greater than conventional chemotherapy drugs like doxorubicin[4][5]. Its mechanism of action was identified as the inhibition of tubulin polymerization, a critical process for cell division[].
Despite its potency, the high toxicity and narrow therapeutic window of dolastatin 10 made it unsuitable for direct clinical use[4]. This led to extensive research into synthesizing and modifying analogs of dolastatin 10 to enhance their therapeutic potential. This research gave rise to the auristatins, a family of synthetic analogs[4][].
Monomethyl auristatin D (MMAD) is a potent synthetic analog of dolastatin 10[7][8]. Structural modifications, particularly at the N-terminus, were made to the dolastatin backbone to create auristatins like MMAD, Monomethyl auristatin E (MMAE), and Monomethyl auristatin F (MMAF)[4][]. These modifications were designed to retain the high cytotoxicity of the parent compound while providing a site for conjugation to a linker, a crucial feature for their use in ADCs[4]. The development of these synthetic auristatins, including MMAD, was a pivotal step towards their application in targeted therapies[8].
The Maleimidocaproyl (Mc) Linker: A Stable Bridge for Payload Delivery
The linker is a critical component of an ADC, ensuring that the cytotoxic payload remains securely attached to the antibody while in circulation and is released effectively inside the target cancer cell. The maleimidocaproyl (Mc) linker is a type of non-cleavable linker commonly used in ADC development[9][].
The "Mc" in this compound stands for maleimidocaproyl, which contains a maleimide (B117702) group that reacts with the sulfhydryl groups of cysteine residues on the antibody to form a stable thioether bond[9]. The caproyl moiety acts as a spacer. Non-cleavable linkers like Mc are designed to release the payload upon the complete lysosomal degradation of the antibody-linker conjugate within the cancer cell[9][]. This mechanism of release can contribute to a more stable ADC in circulation and potentially a better safety profile compared to some cleavable linkers[].
The maleimidocaproyl linker is often used in conjunction with other linker components. For instance, in many approved ADCs, it is part of a larger linker system, such as the mc-vc-PABC linker, which includes a cleavable valine-citrulline (vc) dipeptide sequence[9][11][12]. However, the Mc component itself provides the stable attachment point to the antibody[9][11].
Physicochemical and Biological Properties of this compound
A clear understanding of the quantitative properties of this compound and its components is essential for its effective application in ADC research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅₁H₇₇N₇O₉S | [MedKoo Biosciences] |
| Molecular Weight | 964.28 g/mol | [MedKoo Biosciences] |
| CAS Number | 1401963-15-2 | [MedKoo Biosciences] |
| Solubility | In DMSO: >10 mM | [BioCrick] |
Table 2: In Vitro Cytotoxicity of Auristatins (Representative Data for MMAE)
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [Benchchem] |
| HEK293 | Kidney | 4.24 ± 0.37 | [Benchchem] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [Benchchem] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [Benchchem] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [Benchchem] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [Benchchem] |
| U-2932 | Diffuse Large B-cell Lymphoma | 0.46 | [Benchchem] |
| Toledo | Diffuse Large B-cell Lymphoma | 1.21 | [Benchchem] |
Note: IC₅₀ values for MMAD are expected to be in a similar potent range, though specific data for MMAD across multiple cell lines is less frequently published than for MMAE.
Mechanism of Action: Disrupting the Cellular Scaffolding
The cytotoxic effect of this compound, once released from its antibody carrier, is exerted through the potent antimitotic activity of MMAD.
Tubulin Polymerization Inhibition
MMAD functions as a highly potent inhibitor of tubulin polymerization[7][13]. Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Microtubules are dynamic structures that undergo continuous polymerization and depolymerization, a process crucial for cell division, intracellular transport, and the maintenance of cell shape.
MMAD binds to tubulin, preventing its polymerization into microtubules[]. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase[]. Unable to complete mitosis, the cancer cell undergoes apoptosis, or programmed cell death[14]. The high potency of MMAD means that it can induce cell death at very low concentrations, typically in the picomolar to nanomolar range[13].
Caption: Mechanism of action of an ADC with this compound.
Experimental Protocols
The development and validation of ADCs using this compound rely on a suite of standardized in vitro and in vivo assays. Below are detailed protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a cytotoxic agent required to inhibit the growth of a certain percentage of a cancer cell population (e.g., IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound or free MMAD
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Lysis solution (e.g., 20% SDS, 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ADC containing this compound or free MMAD in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Lysis: Add 100 µL of lysis solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Lyophilized, purified tubulin (e.g., from bovine or porcine brain)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Test compound (MMAD)
-
Positive control (e.g., nocodazole)
-
Negative control (e.g., DMSO vehicle)
-
Pre-chilled 96-well half-area plate
-
Microplate reader with temperature control
Procedure:
-
Reagent Preparation: Reconstitute the purified tubulin in general tubulin buffer on ice. Keep all reagents on ice to prevent premature polymerization.
-
Reaction Setup: In the pre-chilled 96-well plate, add the test compound (MMAD) at various concentrations. Include positive and negative controls.
-
Initiation: Add the tubulin solution and GTP (to a final concentration of 1 mM) to each well. The final tubulin concentration is typically 2-3 mg/mL.
-
Measurement: Immediately place the plate into a microplate reader pre-warmed to 37°C. The increase in temperature will initiate tubulin polymerization.
-
Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes. The increase in absorbance corresponds to the increase in microtubule formation.
-
Analysis: Plot the absorbance over time for each concentration. The inhibitory effect of MMAD will be observed as a reduction in the rate and extent of the absorbance increase compared to the negative control.
Caption: A generalized experimental workflow for in vitro ADC testing.
Preclinical Development and Application in ADCs
While specific preclinical data for ADCs using the this compound linker-drug are often proprietary, the general principles of their evaluation are well-established. Preclinical studies of ADCs with auristatin payloads and maleimide-based linkers have demonstrated potent anti-tumor activity in various cancer models[15][16].
Site-specific conjugation of MMAD to antibodies has been shown to result in ADCs with good pharmacokinetic properties and potent in vitro cytotoxic activity against cancer cells[7]. These site-specific ADCs have also demonstrated complete tumor regression in rodent models and an improved toxicology profile in rats[7]. The choice of a non-cleavable linker like Mc can, in some cases, reduce the "bystander effect" where the payload kills neighboring antigen-negative cells, which can be advantageous for minimizing off-target toxicity[14].
Conclusion
The development of this compound is a testament to the progress in the field of antibody-drug conjugates. By combining the potent tubulin-inhibiting properties of Monomethyl auristatin D with the stable conjugation chemistry of the maleimidocaproyl linker, researchers have been equipped with a powerful tool for developing targeted cancer therapies. While the history of this compound is not that of a single discovered molecule, but rather the convergence of innovation in payload and linker technology, its impact on the ADC landscape is undeniable. Continued research into novel auristatin analogs and linker systems will further refine the efficacy and safety of ADCs, offering new hope in the fight against cancer.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Oncology [pharmacology2000.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibody–Drug Conjugates: The Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MMAD | CAS:203849-91-6 | Tubulin inhibitor,highly potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. benchchem.com [benchchem.com]
- 15. Preclinical studies of a Pro-antibody-drug conjugate designed to selectively target EGFR-overexpressing tumors with improved therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling guidelines for Mc-MMAD
An In-depth Technical Guide on the Safety and Handling of Mc-MMAD
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. This compound is a potent cytotoxic agent and should only be handled by trained personnel in a laboratory setting equipped for handling highly hazardous substances. Specific safety data for this compound is limited in publicly available literature. Therefore, this guide is based on information for similar compounds, particularly auristatin derivatives and general guidelines for handling potent payloads for antibody-drug conjugates (ADCs). A thorough risk assessment should be conducted before any handling of this compound.
Introduction
This compound is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). It comprises Monomethyl Auristatin D (MMAD), a highly potent synthetic antineoplastic agent, attached to a maleimidocaproyl (Mc) linker.[1] MMAD exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division.[2][3][4] The "Mc" linker is a non-cleavable linker designed to connect the MMAD payload to a monoclonal antibody.[][6] Given the extreme potency of the auristatin payload, stringent safety and handling procedures are imperative to protect laboratory personnel from exposure.[2][4][7]
Hazard Identification and Toxicology
Primary Hazards of Auristatin Payloads (based on MMAE data):
-
Acute Toxicity: Fatal if swallowed or inhaled.[8]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8]
-
Germ Cell Mutagenicity: May cause genetic defects.[8]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[8]
Due to these significant hazards, this compound should be handled as a highly potent active pharmaceutical ingredient (HPAPI).[9] The Occupational Exposure Limit (OEL) for ADC payloads can be as low as 5-7 ng/m³.[10]
Mechanism of Action
This compound is designed to be conjugated to a monoclonal antibody that targets a specific antigen on cancer cells. The proposed mechanism of action for an ADC utilizing this compound is as follows:
-
The ADC binds to the target antigen on the cancer cell surface.
-
The ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[11]
-
The complex is trafficked to the lysosome.
-
Inside the lysosome, the antibody portion of the ADC is degraded by proteases.
-
Because the Mc linker is non-cleavable, the degradation of the antibody releases the MMAD payload with the linker and a residual amino acid attached.[12][13]
-
The released payload then binds to tubulin, disrupting the microtubule network.[14]
-
This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[11][14]
Below is a diagram illustrating the proposed signaling pathway for auristatin-based ADCs.
References
- 1. adcreview.com [adcreview.com]
- 2. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Antibody-Drug Conjugates (ADCs): Navigating Four Pillars of Safety, Development, Supply Chain and Manufacturing Excellence [scirp.org]
- 11. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
An In-depth Technical Guide to Mc-MMAD: A Potent Component of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mc-MMAD, a key drug-linker component utilized in the development of antibody-drug conjugates (ADCs). This document details its physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its synthesis, conjugation, and in vitro evaluation.
Core Data Summary
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Molecular Weight | 964.26 g/mol | [1][2][3][4] |
| Chemical Formula | C₅₁H₇₇N₇O₉S | [1][2][3][4] |
| CAS Number | 1401963-15-2 | [1][2][3][4] |
| Synonyms | Mc-Monomethylauristatin D, maleimidocaproyl Monomethylauristatin D | [4] |
| Physical Appearance | Solid | [1] |
| Solubility | DMSO ≥ 100 mg/mL | [1][3] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. The compound is unstable in solutions; freshly prepared is recommended. | [1][3] |
Introduction to this compound
This compound is a drug-linker conjugate that plays a crucial role in the design of next-generation targeted cancer therapies. It consists of two key components:
-
Monomethylauristatin D (MMAD): A highly potent synthetic antineoplastic agent. MMAD is a tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3]
-
Maleimidocaproyl (Mc): A non-cleavable linker that covalently attaches the MMAD payload to a monoclonal antibody (mAb). The maleimide (B117702) group of the linker reacts with free thiol groups, such as those on cysteine residues of an antibody, to form a stable thioether bond.[4]
The combination of a potent cytotoxic payload with a stable linker allows for the specific delivery of the therapeutic agent to antigen-expressing tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound, once delivered into a target cell via an ADC, is the inhibition of tubulin polymerization. This disruption of the microtubule network triggers a cascade of downstream signaling events, ultimately leading to programmed cell death.
Tubulin Inhibition and Mitotic Arrest
Caption: Mechanism of action of this compound leading to apoptosis.
Auristatin-Induced Endoplasmic Reticulum (ER) Stress
Recent studies on auristatin-based ADCs have revealed that beyond mitotic arrest, they can also induce immunogenic cell death (ICD) through the activation of the endoplasmic reticulum (ER) stress response. Disruption of the microtubule network can lead to an accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).
Caption: Auristatin-induced ER stress signaling pathway.
Inhibition of the Akt/mTOR Signaling Pathway
The Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Some studies have shown that auristatin-based ADCs can inactivate this pathway, contributing to their antitumor effects.
Caption: Inhibition of the Akt/mTOR pathway by auristatin-based ADCs.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar maleimidocaproyl-auristatin conjugates.
Materials:
-
Monomethylauristatin D (MMAD)
-
Maleimidocaproic acid
-
Diethyl cyanophosphonate (DEPC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM, Methanol)
Procedure:
-
Dissolve MMAD and maleimidocaproic acid (1.1 equivalents) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (3.0 equivalents) to the reaction mixture, followed by the dropwise addition of DEPC (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% Methanol in DCM) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of this compound to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound dissolved in Dimethyl sulfoxide (B87167) (DMSO)
-
N-acetylcysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) columns (e.g., PD-10)
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 2.5 to 3.0 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Allow the reduced antibody solution to cool to room temperature.
-
Prepare a stock solution of this compound in DMSO.
-
Add a 5 to 8-fold molar excess of the this compound solution to the reduced antibody. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the initial amount of this compound) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated this compound and other small molecules by size-exclusion chromatography (e.g., using a PD-10 desalting column) equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the antibody and drug concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm and the characteristic absorbance of the payload (if applicable).
-
Determine the drug-to-antibody ratio (DAR) by HIC-HPLC or LC-MS analysis.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic activity of a this compound ADC against cancer cell lines.
Materials:
-
Target antigen-positive and negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody (control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against the logarithm of the ADC concentration.
Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for analyzing the effects of a this compound ADC on the ER stress and Akt/mTOR signaling pathways.
Materials:
-
Cancer cells treated with the this compound ADC for various time points
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-IRE1α, p-JNK, p-Akt, p-mTOR, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow
The following diagram illustrates a logical workflow for the development and in vitro evaluation of a this compound-based ADC.
Caption: Experimental workflow for this compound ADC development and testing.
References
Mc-MMAD: A Technical Guide to Stability and Solubility for Drug Development Professionals
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Mc-MMAD (6-maleimidocaproyl-monomethylauristatin-D) is a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). As a potent anti-mitotic agent, the efficacy and safety of any ADC incorporating this compound are intrinsically linked to the stability of the linker and the solubility of the conjugate. This technical guide provides a comprehensive overview of the available stability and solubility data for this compound, detailed experimental protocols for assessing these critical parameters, and a visualization of its mechanism of action. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals working with this potent cytotoxic payload.
Stability of this compound
The stability of the this compound linker-drug is a critical determinant of an ADC's therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and diminished efficacy. The maleimidocaproyl (Mc) linker is a non-cleavable linker designed to be stable in the bloodstream. However, the overall stability of an ADC containing this compound can be influenced by the chemistry of conjugation to the antibody and the physiological environment.
Plasma Stability
Table 1: Summary of Stability Data for Maleimide-Linker Containing ADCs
| Parameter | ADC Construct | Matrix | Incubation Time | Observation | Reference |
| Linker-Payload Transfer | Trastuzumab-mcVC-PABC-Auristatin-0101 | Human Plasma | 144 hours | Significant transfer of the linker-payload to serum albumin was observed, accounting for a majority of the DAR loss. | [1] |
Storage and Solution Stability
This compound as a standalone compound exhibits limited stability in solution, and it is recommended that solutions are freshly prepared for use. For storage, the powdered form is more stable.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Experimental Protocol: ADC Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC containing this compound in plasma.
Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) and the concentration of released payload over time.
Materials:
-
ADC of interest
-
Human plasma (or plasma from other relevant species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
LC-MS/MS system
-
ELISA reader and reagents (optional)
-
Protein A or other affinity capture beads
-
Enzymes for linker cleavage (e-g., for cleavable linkers if used in the ADC construct)
-
Sample processing reagents (e.g., quenching solutions, extraction solvents)
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed human plasma and in PBS (as a control) in separate tubes.
-
Incubate the samples at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 96, 144, 168 hours), collect aliquots from both the plasma and PBS incubations.
-
Immediately process the samples or freeze them at -80°C to halt any degradation until analysis.
-
Sample Analysis (LC-MS for DAR):
-
Thaw the plasma samples.
-
Isolate the ADC from the plasma using affinity capture beads (e.g., Protein A).
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the intact or reduced ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time in the plasma sample compared to the PBS control indicates instability.
-
-
Sample Analysis (LC-MS/MS for Free Payload):
-
To the plasma samples, add a protein precipitation agent (e.g., acetonitrile) to precipitate plasma proteins.
-
Centrifuge the samples and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload (this compound). An increase in free payload concentration over time indicates ADC degradation.
-
Workflow for ADC Plasma Stability Assessment
Caption: Workflow for assessing the in vitro plasma stability of an ADC.
Solubility of this compound
The aqueous solubility of this compound is a critical parameter that can influence its formulation, handling, and the overall properties of the resulting ADC. As a relatively hydrophobic molecule, this compound has limited solubility in aqueous buffers.
Aqueous and Buffer Solubility
Quantitative solubility data for this compound in various physiological buffers is not extensively published. However, data for the closely related auristatin, Monomethyl Auristatin E (MMAE), indicates a solubility of approximately 0.5 mg/mL in PBS at pH 7.2. It is also reported that auristatin derivatives generally exhibit higher solubility under acidic conditions compared to neutral pH.
Table 3: Solubility Data for this compound and Related Compounds
| Compound | Solvent/Buffer | Solubility | Reference |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.59 mM) | MedchemExpress |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.59 mM) | MedchemExpress |
| This compound | DMSO | ≥ 100 mg/mL (103.71 mM) | Fisher Scientific |
| MMAE | PBS (pH 7.2) | ~ 0.5 mg/mL | Cayman Chemical |
Experimental Protocol: Kinetic Solubility Assay
This protocol describes a high-throughput method for determining the kinetic solubility of this compound.
Objective: To rapidly assess the apparent solubility of a compound from a DMSO stock solution in an aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Plate shaker
-
UV/Vis microplate reader or nephelometer
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume of PBS (e.g., 198 µL) to achieve the desired final compound concentrations with a low percentage of DMSO (e.g., 1%).
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation. The highest concentration without a significant increase in scattering is the kinetic solubility.
-
UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound. The solubility is determined by comparing the absorbance to a standard curve.
-
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound.
Objective: To measure the saturation solubility of a compound in an aqueous buffer at equilibrium.
Materials:
-
Solid this compound
-
Aqueous buffer of interest (e.g., PBS at various pH values)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid is disturbed.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC-UV method against a standard curve. The measured concentration represents the thermodynamic solubility.
Workflow for Solubility Determination
Caption: Workflows for kinetic and thermodynamic solubility assays.
Mechanism of Action and Signaling Pathway
The cytotoxic activity of this compound is conferred by its payload, Monomethyl auristatin D (MMAD). MMAD is a potent inhibitor of tubulin polymerization.
Cellular Mechanism
-
ADC Internalization: An ADC containing this compound binds to its target antigen on the surface of a cancer cell and is internalized, typically via endocytosis.
-
Lysosomal Trafficking and Payload Release: The ADC is trafficked to the lysosome, where the acidic environment and proteases can lead to the degradation of the antibody and, if a cleavable linker is present, its cleavage, releasing the this compound.
-
Tubulin Inhibition: The released this compound diffuses into the cytoplasm and binds to tubulin, inhibiting its polymerization into microtubules.
-
Cell Cycle Arrest: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Signaling Pathway
The inhibition of tubulin polymerization by MMAD initiates a cascade of events that culminate in apoptosis. While a specific, detailed signaling pathway for MMAD is not fully elucidated, the general pathway for tubulin inhibitors is well-understood.
Signaling Pathway of MMAD-Induced Apoptosis
Caption: Simplified signaling pathway of MMAD-induced cell death.
Conclusion
This compound is a critical component in the development of next-generation ADCs. A thorough understanding of its stability and solubility is paramount for the successful design and optimization of these targeted therapies. While specific quantitative data for this compound itself is somewhat limited in the public domain, the information available for closely related auristatins and general maleimide-linker containing ADCs provides valuable insights. The experimental protocols detailed in this guide offer a robust framework for researchers to characterize the stability and solubility of their specific this compound-containing constructs. The elucidation of its mechanism of action further aids in the rational design of ADCs with improved therapeutic windows. Continued research into the physicochemical and biological properties of this compound will undoubtedly contribute to the advancement of cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for Mc-MMAD Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is composed of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. This targeted approach aims to enhance the therapeutic window of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing systemic toxicity.
This document provides detailed protocols for the conjugation of the drug-linker Mc-MMAD to a monoclonal antibody. This compound consists of the potent antimitotic agent Monomethylauristatin D (MMAD) connected to a maleimidocaproyl (Mc) linker.[1][2] MMAD exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3] The maleimide (B117702) group of the linker allows for covalent attachment to free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
These application notes offer a comprehensive guide covering the essential steps of antibody reduction, conjugation, purification, and characterization of the resulting ADC.
Principle of the Method
The conjugation strategy relies on the selective reduction of the interchain disulfide bonds within the hinge region of an IgG antibody. These bonds are more accessible and susceptible to reduction than the intrachain disulfide bonds that are crucial for maintaining the antibody's structural integrity. Reducing agents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used to generate a controlled number of free thiol groups.[4] The partially reduced antibody is then reacted with the maleimide group of the this compound linker through a Michael addition reaction, forming a stable thioether bond. The number of conjugated drug molecules per antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that significantly influences the ADC's efficacy and safety. Partial reduction typically results in a heterogeneous mixture of ADCs with DAR values of 0, 2, 4, 6, and 8.
Data Presentation
The following tables summarize key quantitative data and parameters for the this compound antibody conjugation protocol.
Table 1: Antibody Preparation and Reduction
| Parameter | Recommended Value | Range | Notes |
| Antibody Concentration | 5-10 mg/mL | 1-20 mg/mL | Higher concentrations can sometimes increase aggregation risk. |
| Reduction Buffer | PBS, pH 7.2-7.5 | Borate or HEPES buffers can also be used. | Ensure the buffer is degassed and free of amines and thiols. |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | DTT can be used but must be completely removed before conjugation. | TCEP is preferred as it is stable and does not need to be removed before conjugation in some cases. |
| TCEP Molar Excess (to Antibody) | 10-20 fold | 5-50 fold | The exact ratio needs to be optimized for each antibody to achieve the desired DAR. |
| Reduction Temperature | Room Temperature (20-25°C) | 4-37°C | Higher temperatures can increase the rate of reduction but may also promote aggregation. |
| Reduction Incubation Time | 1-2 hours | 30 minutes - 4 hours | Optimization is required to control the extent of disulfide bond reduction. |
Table 2: this compound Conjugation Reaction
| Parameter | Recommended Value | Range | Notes |
| This compound Stock Solution | 10 mM in DMSO | 5-20 mM | Prepare fresh before use as this compound is unstable in solution.[1] |
| This compound Molar Excess (to Antibody) | 5-10 fold | 3-15 fold | Higher excess can drive the reaction to completion but may increase the risk of aggregation and the amount of free drug to be removed. |
| Final DMSO Concentration | < 10% (v/v) | 5-15% | High concentrations of organic solvents can lead to antibody denaturation and aggregation. |
| Conjugation Buffer | PBS, pH 7.2-7.5 | - | The pH should be maintained between 6.5 and 7.5 for optimal maleimide-thiol reaction. |
| Conjugation Temperature | Room Temperature (20-25°C) | 4-30°C | Lower temperatures can reduce aggregation but may require longer reaction times. |
| Conjugation Incubation Time | 1-4 hours | 1-16 hours | The reaction should be protected from light. |
| Quenching Agent | N-acetylcysteine or Cysteine | - | A 10-fold molar excess over this compound is typically used to cap unreacted maleimides. |
Table 3: ADC Purification and Characterization
| Method | Purpose | Key Parameters |
| Size Exclusion Chromatography (SEC) | Removal of free this compound, aggregates, and buffer exchange. | Column: Sephadex G-25 or equivalent. Mobile Phase: PBS, pH 7.4. |
| Hydrophobic Interaction Chromatography (HIC) | Determination of Drug-to-Antibody Ratio (DAR). | Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0. Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 (may contain 20-25% isopropanol). Gradient: Linear gradient from 0% to 100% B. |
| UV-Vis Spectrophotometry | Determination of ADC concentration. | Measure absorbance at 280 nm. |
Experimental Protocols
Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb)
-
Phosphate Buffered Saline (PBS), pH 7.2, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or tangential flow filtration (TFF) system
Procedure:
-
Prepare the monoclonal antibody at a concentration of 10 mg/mL in degassed PBS.
-
Prepare a fresh 10 mM stock solution of TCEP in degassed PBS.
-
Add the TCEP solution to the antibody solution to achieve a final 10-fold molar excess of TCEP to the antibody. The exact ratio may need to be optimized for each specific antibody to achieve the desired DAR.
-
Incubate the reaction mixture at room temperature (20-25°C) for 2 hours with gentle mixing.
-
Immediately following incubation, remove the excess TCEP by buffer exchange into degassed PBS using a desalting column or TFF. This step is critical to prevent the reduction of the maleimide linker in the subsequent conjugation step.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
This compound Conjugation
This protocol details the conjugation of the thiol-activated antibody with the this compound drug-linker.
Materials:
-
Reduced monoclonal antibody in degassed PBS
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
N-acetylcysteine
-
Degassed PBS, pH 7.2
Procedure:
-
Bring the reduced antibody solution to room temperature.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the reduced antibody solution to achieve a 5-fold molar excess of this compound to the antibody. Add the this compound solution dropwise while gently stirring to avoid localized high concentrations that can cause aggregation. Ensure the final DMSO concentration is below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2 hours with gentle mixing. Protect the reaction from light.
-
To quench the reaction, add a 10-fold molar excess of N-acetylcysteine (relative to the initial amount of this compound) to the reaction mixture.
-
Incubate for an additional 30 minutes at room temperature.
ADC Purification
This protocol describes the purification of the ADC to remove unconjugated drug-linker, quenching agent, and other reaction byproducts.
Materials:
-
Crude ADC reaction mixture
-
Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Sephadex G-25)
-
PBS, pH 7.4
Procedure:
-
Equilibrate the SEC column with PBS, pH 7.4.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with PBS, pH 7.4, and collect the fractions corresponding to the monomeric ADC peak. The ADC will typically elute in the void volume, while smaller molecules like free this compound and N-acetylcysteine will be retained longer.
-
Pool the purified ADC fractions and determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Sterile filter the final ADC product through a 0.22 µm filter and store at 2-8°C. For long-term storage, refer to the storage recommendations section.
Drug-to-Antibody Ratio (DAR) Determination by HIC
This protocol describes the determination of the average DAR and the distribution of different drug-loaded species using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
Purified ADC
-
HIC column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) Isopropanol
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the purified ADC sample onto the column.
-
Elute the ADC species with a decreasing salt gradient using Mobile Phase B. A typical gradient is from 0% to 100% B over 20-30 minutes.
-
Monitor the elution profile at 280 nm. Different peaks correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.), with higher DAR species being more hydrophobic and eluting later.
-
Calculate the weighted average DAR from the peak areas of the different species using the following formula: DAR = Σ (% Peak Area of Species * DAR of Species) / 100
Mandatory Visualizations
Caption: Experimental workflow for this compound antibody conjugation.
Caption: Signaling pathway of this compound ADC leading to apoptosis.
References
- 1. agilent.com [agilent.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Mc-MMAD for Cysteine-Directed Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mc-MMAD (Maleimidocaproyl-Monomethyl Auristatin D) is a potent drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It combines the microtubule-disrupting agent Monomethyl Auristatin D (MMAD) with a maleimide-containing linker, enabling covalent attachment to cysteine residues on a monoclonal antibody (mAb) or other targeting proteins. This cysteine-directed conjugation strategy allows for a more controlled and site-specific placement of the cytotoxic payload, leading to the generation of homogeneous and effective ADCs.
The maleimide (B117702) group of this compound reacts specifically with the free sulfhydryl group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This method typically targets the interchain disulfide bonds of an antibody, which are first reduced to expose the reactive cysteine thiols. By carefully controlling the reduction and conjugation conditions, a desired drug-to-antibody ratio (DAR) can be achieved, which is a critical quality attribute influencing the ADC's efficacy, safety, and pharmacokinetics.
These application notes provide detailed protocols for the conjugation of this compound to a monoclonal antibody, characterization of the resulting ADC, and assessment of its in vitro stability.
Data Presentation
Table 1: Influence of this compound to Antibody Molar Ratio on Drug-to-Antibody Ratio (DAR)
This table provides illustrative data on how varying the molar excess of this compound during the conjugation reaction can influence the average DAR and the distribution of different drug-loaded species. The actual results will depend on the specific antibody and reaction conditions.
| Molar Equivalents of this compound to mAb | Average DAR (by HIC-HPLC) | DAR 0 (%) | DAR 2 (%) | DAR 4 (%) | DAR 6 (%) | DAR 8 (%) |
| 3:1 | 2.8 | 10 | 45 | 40 | 5 | 0 |
| 5:1 | 3.9 | 2 | 15 | 65 | 15 | 3 |
| 7:1 | 5.2 | 0 | 5 | 40 | 45 | 10 |
| 10:1 | 6.8 | 0 | 1 | 15 | 45 | 39 |
Table 2: In Vitro Plasma Stability of an this compound ADC
This table presents representative data on the in vitro stability of an this compound conjugate in human plasma over time. The average DAR is monitored to assess the stability of the linker and the retention of the payload on the antibody.
| Incubation Time (Days) | Average DAR (by LC-MS) | % Payload Remaining |
| 0 | 4.0 | 100 |
| 1 | 3.9 | 97.5 |
| 3 | 3.7 | 92.5 |
| 7 | 3.5 | 87.5 |
Mandatory Visualizations
Caption: Workflow for this compound Antibody-Drug Conjugate (ADC) Preparation.
Caption: Mechanism of Action of MMAD Payload Leading to Apoptosis.
Experimental Protocols
Protocol 1: Partial Reduction of Monoclonal Antibody
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS with EDTA).
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in conjugation buffer).
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5, containing 1-5 mM EDTA.
-
Desalting columns or size-exclusion chromatography (SEC) system.
Procedure:
-
Prepare the mAb at the desired concentration in the conjugation buffer.
-
Add a calculated amount of TCEP stock solution to the mAb solution to achieve the desired molar excess (typically 2-5 fold molar excess over the antibody). The optimal molar excess should be determined empirically for each antibody to achieve the target DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately after incubation, remove the excess TCEP using a desalting column or SEC equilibrated with conjugation buffer. This step is critical to prevent the reduction of the maleimide group on this compound in the subsequent step.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol details the conjugation of the thiol-activated antibody with the this compound drug-linker.
Materials:
-
Reduced monoclonal antibody in conjugation buffer.
-
This compound dissolved in a compatible organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
Quenching solution: N-acetylcysteine or L-cysteine solution in conjugation buffer (e.g., 100 mM).
Procedure:
-
Bring the reduced antibody solution to room temperature.
-
Add the this compound stock solution to the reduced antibody solution to achieve the desired molar ratio (e.g., 3-10 fold molar excess of this compound over the antibody). The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle mixing. The reaction should be protected from light.
-
To quench the reaction, add a molar excess of the quenching solution (e.g., 2-fold molar excess relative to the initial amount of this compound) to react with any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes at room temperature with gentle mixing.
Protocol 3: Purification and Characterization of the this compound ADC
This protocol describes the purification of the ADC and subsequent determination of the drug-to-antibody ratio.
Materials:
-
Crude ADC reaction mixture.
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
Analytical HIC-HPLC system.
-
Analytical LC-MS system.
-
Appropriate buffers for chromatography.
Procedure:
A. Purification:
-
Purify the crude ADC mixture using SEC or a similar chromatography method to remove unconjugated this compound, quenching agent, and other small molecules.
-
Collect the fractions containing the purified ADC.
-
Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS) and determine the final protein concentration.
B. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[1]
-
Inject the purified ADC onto a HIC column (e.g., Butyl-NPR).
-
Elute the ADC species using a decreasing salt gradient. Unconjugated antibody will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.).[1]
-
Calculate the average DAR by determining the peak area for each species and using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
C. Drug-to-Antibody Ratio (DAR) Determination by LC-MS:
-
For a more precise DAR measurement, the ADC can be analyzed by LC-MS.
-
The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains.
-
The mass of the unconjugated antibody (or its chains) and the mass of the conjugated species are determined.
-
The DAR is calculated based on the mass difference between the conjugated and unconjugated species.
Protocol 4: In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of the this compound ADC in plasma by monitoring the change in average DAR over time.
Materials:
-
Purified this compound ADC.
-
Human, mouse, or rat plasma.
-
Incubator at 37°C.
-
LC-MS system for DAR analysis.
Procedure:
-
Incubate the this compound ADC in the selected plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
At the end of the time course, thaw the samples and isolate the ADC from the plasma, for example, using protein A affinity capture.
-
Analyze the isolated ADC from each time point by LC-MS to determine the average DAR.
-
Plot the average DAR as a function of time to evaluate the stability of the conjugate. A decrease in the average DAR over time indicates deconjugation of the drug-linker.[2]
References
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Mc-MMAD Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile.[1][2] An optimal DAR ensures sufficient delivery of the cytotoxic payload to the target cells, while a high drug loading can negatively affect pharmacokinetics and increase toxicity.[1][2] This document provides detailed protocols for determining the DAR of ADCs utilizing the Mc-MMAD linker-payload.
Monomethyl auristatin D (MMAD) is a potent antimitotic agent derived from auristatin. It is conjugated to the antibody via a maleimidocaproyl (Mc) linker. The Mc linker forms a stable thioether bond with cysteine residues on the antibody, which are typically made available by the reduction of interchain disulfide bonds. This application note details the most common analytical techniques for characterizing the DAR of this compound ADCs: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Principle of Drug-to-Antibody Ratio (DAR) Calculation
The overall goal of DAR calculation is to determine the average number of drug-linker molecules conjugated to a single antibody. Different analytical techniques achieve this through various means:
-
Hydrophobic Interaction Chromatography (HIC): This non-denaturing technique separates ADC species based on their hydrophobicity.[3][4][5] The conjugation of the relatively hydrophobic this compound payload increases the overall hydrophobicity of the antibody.[6] As a result, ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8) will have different retention times on the HIC column, allowing for their separation and quantification.[6] The weighted average DAR is then calculated from the relative peak areas of each species.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their polarity under denaturing conditions.[4][8] For cysteine-linked ADCs like this compound conjugates, the antibody is typically reduced to separate the light and heavy chains prior to analysis.[8] The conjugated light and heavy chains are then separated by RP-HPLC, and the weighted average DAR is calculated based on the peak areas of the different drug-loaded chains.[][8]
-
Mass Spectrometry (MS): This technique directly measures the mass of the different ADC species.[9][10] By determining the mass difference between the unconjugated antibody and the various drug-loaded species, the number of conjugated this compound molecules can be precisely determined. The relative abundance of each species is determined from the signal intensity, and the average DAR is calculated.[9][10]
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for determining the DAR of an this compound ADC using HIC-HPLC.
Materials:
-
This compound ADC sample (1 mg/mL in PBS)
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 30 minutes.
-
Inject 20 µL of the this compound ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
After the gradient, wash the column with 100% Mobile Phase B for 10 minutes.
-
Re-equilibrate the column with 100% Mobile Phase A for 15 minutes before the next injection.
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs per Species) / 100[]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the determination of DAR for a reduced this compound ADC.
Materials:
-
This compound ADC sample (1 mg/mL in PBS)
-
Reducing Agent: 1 M Dithiothreitol (DTT)
-
RP-HPLC Column (e.g., C4 column, 300 Å)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Sample Reduction:
-
To 50 µL of the ADC sample, add 5 µL of 1 M DTT.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Inject the reduced ADC sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Monitor the absorbance at 280 nm.
-
Wash and re-equilibrate the column between runs.
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light chains (LC) and heavy chains (HC).
-
Calculate the weighted average DAR using the following formula, assuming one conjugation site per light chain and up to three per heavy chain for a typical IgG1: Average DAR = (Σ(%Area_LC_drug) + Σ(%Area_HC_drug * n_drug)) / (Σ%Area_LC + Σ%Area_HC)
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the DAR determination of an intact this compound ADC using LC-MS.
Materials:
-
This compound ADC sample (1 mg/mL in PBS)
-
LC-MS system (e.g., Q-TOF) with an ESI source
-
Size-Exclusion or Reversed-Phase Column compatible with MS
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Inject the intact ADC sample.
-
Elute the ADC using a suitable gradient.
-
Acquire mass spectra in the positive ion mode over an appropriate m/z range.
-
Data Processing:
Data Analysis:
-
Identify the mass of the unconjugated antibody (DAR0) and the masses of the drug-conjugated species.
-
Calculate the number of conjugated drugs for each species based on the mass of the this compound linker-payload.
-
Determine the relative abundance of each species from the deconvoluted spectrum.
-
Calculate the weighted average DAR: Average DAR = Σ (Relative Abundance of Species * Number of Drugs per Species) / Σ (Relative Abundance of all Species)
Data Presentation
Quantitative data from the different analytical methods should be summarized in clear and structured tables for easy comparison.
Table 1: HIC-HPLC Data for this compound ADC
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR 0 | 10.5 | 150,000 | 15% |
| DAR 2 | 15.2 | 350,000 | 35% |
| DAR 4 | 18.9 | 400,000 | 40% |
| DAR 6 | 21.5 | 100,000 | 10% |
| DAR 8 | 23.8 | - | 0% |
| Average DAR | 3.9 |
Table 2: RP-HPLC Data for Reduced this compound ADC
| Chain | Drug Load | Retention Time (min) | Peak Area | % of Total Area |
| Light Chain | 0 | 12.1 | 60,000 | 60% |
| Light Chain | 1 | 14.3 | 40,000 | 40% |
| Heavy Chain | 0 | 25.6 | 10,000 | 5% |
| Heavy Chain | 1 | 27.8 | 70,000 | 35% |
| Heavy Chain | 2 | 29.5 | 100,000 | 50% |
| Heavy Chain | 3 | 31.2 | 20,000 | 10% |
| Average DAR | 3.8 |
Table 3: Mass Spectrometry Data for Intact this compound ADC
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,000 | 12% |
| DAR 2 | 149,850 | 38% |
| DAR 4 | 151,700 | 42% |
| DAR 6 | 153,550 | 8% |
| DAR 8 | - | 0% |
| Average DAR | 3.92 |
Visualizations
Caption: Schematic of an this compound Antibody-Drug Conjugate.
Caption: Experimental workflow for DAR determination.
References
- 1. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. agilent.com [agilent.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. sciex.com [sciex.com]
- 10. rapidnovor.com [rapidnovor.com]
Step-by-Step Guide to Mc-MMAD Conjugation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the conjugation of Maleimidocaproyl-Monomethylauristatin D (Mc-MMAD) to monoclonal antibodies (mAbs), a critical process in the development of Antibody-Drug Conjugates (ADCs). These detailed application notes and protocols are intended to equip researchers in the fields of oncology, pharmacology, and drug development with the necessary information to successfully synthesize, purify, and characterize this compound-based ADCs.
Introduction to this compound Conjugation
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on its three core components: the antibody, the cytotoxic payload, and the linker connecting them.
This compound is a widely utilized drug-linker conjugate in ADC development. It consists of:
-
Monomethylauristatin D (MMAD): A highly potent synthetic antineoplastic agent and a derivative of dolastatin 10. MMAD functions as a tubulin inhibitor, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[1][2]
-
Maleimidocaproyl (Mc) Linker: A non-cleavable linker that contains a maleimide (B117702) group. This group forms a stable thioether bond with free sulfhydryl (thiol) groups on the antibody, typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region.
The conjugation of this compound to an antibody results in an ADC that is stable in circulation. The payload is released within the target cell following the degradation of the antibody backbone in the lysosome.
Experimental Protocols
This section details the step-by-step protocols for the preparation and characterization of this compound ADCs.
Materials and Reagents
-
Monoclonal Antibody (mAb) of interest (e.g., IgG1) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), free of primary amines like Tris.
-
This compound (lyophilized powder)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
N,N-Dimethylsulfoxide (DMSO), anhydrous
-
PBS Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.4)
-
EDTA solution (0.5 M)
-
L-Cysteine or N-acetylcysteine
-
Desalting columns (e.g., Sephadex G-25)
-
Ammonium Sulfate
-
Potassium Phosphate
-
Isopropanol
-
Acetonitrile (ACN)
-
Formic Acid (FA)
Step-by-Step Conjugation Protocol
This protocol is optimized for a starting amount of 1-5 mg of an IgG antibody. Reagent volumes should be scaled accordingly for different antibody quantities.
Step 1: Antibody Preparation and Reduction
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS (pH 7.4) using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in PBS.
-
Reduction of Disulfide Bonds:
-
Prepare a fresh 10 mM stock solution of TCEP in water.
-
To the antibody solution, add TCEP to a final molar excess. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody. The exact ratio may need to be optimized for each specific antibody to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Step 2: this compound Conjugation
-
Drug-Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Add a slight molar excess of the dissolved this compound to the reduced antibody solution. A typical starting point is a 1.5 to 5-fold molar excess of the drug-linker over the available thiol groups.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to prevent antibody denaturation.
-
Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
To cap any unreacted maleimide groups, add a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of approximately 1 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Step 3: Purification of the ADC
-
Removal of Unreacted Species: Purify the ADC from unreacted this compound, quenching reagent, and other small molecules using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
-
Concentration and Storage: Pool the relevant fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. Sterile filter the final ADC product through a 0.22 µm filter and store at 2-8°C for short-term use or at -20°C or -80°C for long-term storage.
Characterization of the this compound ADC
2.3.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a commonly used method to determine the DAR of cysteine-linked ADCs.[3][4]
-
Principle: The conjugation of the hydrophobic this compound to the antibody increases its overall hydrophobicity. HIC separates ADC species based on the number of conjugated drug-linkers. The unconjugated antibody elutes first, followed by species with increasing DAR.
-
Typical HIC-HPLC Method:
-
Column: TSKgel Butyl-NPR or similar.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, containing 25% Isopropanol (v/v).
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Detection: UV absorbance at 280 nm.
-
-
Calculation: The weighted average DAR is calculated from the relative peak areas of the different ADC species (DAR0, DAR2, DAR4, etc.).[4]
2.3.2. Analysis of Purity and Aggregation
Size Exclusion Chromatography (SEC) is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates).
-
Principle: SEC separates molecules based on their hydrodynamic radius. Monomeric ADC will elute at a characteristic retention time, while aggregates will elute earlier.
-
Typical SEC-HPLC Method:
-
Column: TSKgel G3000SWxl or similar.
-
Mobile Phase: Isocratic elution with a buffer such as 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 with 15% (v/v) Isopropyl Alcohol.
-
Detection: UV absorbance at 280 nm.
-
2.3.3. Mass Spectrometry (MS)
Intact mass analysis by MS can confirm the successful conjugation and provide information on the distribution of drug-loaded species.
In Vitro Cytotoxicity Assay
This protocol determines the potency (IC50) of the this compound ADC on antigen-positive and antigen-negative cancer cell lines.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
Purified this compound ADC.
-
Free MMAD payload.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the free payload in complete cell culture medium.
-
Remove the old medium from the cells and add the diluted ADC or free payload. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Data Presentation
Quantitative data from characterization and in vitro studies should be summarized for clarity and comparison.
Table 1: Characterization of this compound ADC
| Parameter | Method | Result |
| Average DAR | HIC-HPLC | e.g., 3.8 |
| Monomer Purity | SEC-HPLC | e.g., >98% |
| Aggregates | SEC-HPLC | e.g., <2% |
| Endotoxin Level | LAL Assay | e.g., <0.1 EU/mg |
Table 2: In Vitro Cytotoxicity of this compound ADC
| Cell Line | Target Antigen | IC50 (nM) of this compound ADC | IC50 (nM) of Free MMAD |
| Antigen-Positive | e.g., HER2 | e.g., 0.5 | e.g., 0.1 |
| Antigen-Negative | e.g., HER2 | e.g., >100 | e.g., 0.1 |
Mandatory Visualizations
This compound Conjugation Workflow
Caption: Experimental workflow for the synthesis and characterization of a this compound ADC.
Signaling Pathway of MMAD-induced Apoptosis
Caption: Proposed signaling pathway for MMAD-induced apoptosis following ADC internalization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MMAD | CAS:203849-91-6 | Tubulin inhibitor,highly potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Mc-MMAD In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mc-MMAD is a potent synthetic compound consisting of the microtubule inhibitor auristatin derivative, Monomethyl Auristatin D (MMAD), conjugated to a maleimidocaproyl (Mc) linker.[1] Microtubule-targeting agents (MTAs) are a significant class of anti-cancer drugs that interfere with the dynamics of microtubule polymerization and depolymerization.[1][2] This disruption of microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis, or programmed cell death.[2][3][4]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the cytotoxic and mechanistic effects of this compound. The described assays include a cell viability (MTT) assay for determining the half-maximal inhibitory concentration (IC50), an Annexin V/Propidium Iodide (PI) staining assay for quantifying apoptosis, and a cell cycle analysis using flow cytometry.
Mechanism of Action
Microtubule inhibitors like MMAD, the active component of this compound, exert their cytotoxic effects by disrupting the highly dynamic nature of microtubules.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in the formation of the mitotic spindle during cell division.[3][5] By inhibiting microtubule polymerization, this compound causes a disruption of the mitotic spindle, which in turn activates the spindle assembly checkpoint (SAC).[3][4] Prolonged activation of the SAC leads to a G2/M phase cell cycle arrest and ultimately triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[4]
Data Presentation
The following table summarizes representative cytotoxic activity of microtubule inhibitors in various human cancer cell lines, providing an example of how to present quantitative data for a compound like this compound.
| Cell Line | Cancer Type | Assay Type | IC50/EC50 (nM) | Exposure Time (hours) |
| HCT-8 | Colon | MTT Assay | 15 | 72 |
| HepG2 | Liver | MTT Assay | 15 | 72 |
| K562 | Leukemia | MTT Assay | 9 | 72 |
| KB | Cervical | MTT Assay | 16 | 72 |
| MDA-MB-231 | Breast | Cell Counting | 11 | 24 |
| A375 | Melanoma | Cell Viability | 160 | Not Specified |
| A431 | Skin | Cell Viability | 230 | Not Specified |
| A549 | Lung | Cell Viability | 6500 | Not Specified |
| MCF10A | Non-tumorigenic Breast | Cell Counting | >1000 | 24 |
Note: The data presented are for a generic microtubule inhibitor and serve as an illustrative example. Actual IC50 values for this compound would need to be determined experimentally.[6]
Experimental Protocols
Protocol 1: IC50 Determination using MTT Assay
This colorimetric assay measures cell viability by assessing the metabolic activity of cells.[6][7]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).[6]
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[6][8]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6]
-
Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.[9]
-
Caption: A flowchart of the MTT assay for IC50 determination.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V. PI is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 or 48 hours).[4]
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing detached apoptotic cells), wash the adherent cells with PBS, and detach them using trypsin. Combine the detached cells with the collected medium.[4]
-
For suspension cells, centrifuge the cell suspension to pellet the cells.[4]
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4][6]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour.[6]
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Caption: Signaling pathway of apoptosis induced by this compound.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3][10]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events per sample.[3]
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence). The G0/G1 peak represents 2N DNA content, and the G2/M peak represents 4N DNA content.[3]
-
Caption: Experimental workflow for cell cycle analysis.
Conclusion
The described in vitro cell-based assays provide a robust framework for characterizing the biological activity of the microtubule inhibitor this compound. By determining the IC50 value, quantifying the induction of apoptosis, and analyzing the effects on cell cycle progression, researchers can gain a comprehensive understanding of the compound's mechanism of action. These protocols are essential for the preclinical evaluation and development of this compound as a potential anti-cancer therapeutic agent.
References
- 1. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles [mdpi.com]
- 2. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Purifying Antibody-Mc-MMAD Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload, such as Monomethyl Auristatin D (MMAD), via a chemical linker, in this case, a maleimidocaproyl (Mc) linker. The conjugation process typically results in a heterogeneous mixture containing the desired ADC with various drug-to-antibody ratios (DARs), as well as impurities like unconjugated antibody, free drug-linker, and aggregates.[1][2] The removal of these impurities is critical to ensure the safety, efficacy, and batch-to-batch consistency of the ADC product.[3] This document provides detailed application notes and protocols for the purification of antibody-Mc-MMAD conjugates using a two-step chromatography process: Hydrophobic Interaction Chromatography (HIC) for DAR species separation and Size Exclusion Chromatography (SEC) for aggregate removal and buffer exchange.
The Mc-MMAD drug-linker is notably hydrophobic, which influences the purification strategy.[4] HIC is particularly well-suited for separating ADC species based on the hydrophobicity differences imparted by the number of conjugated drug-linkers.[5][6] SEC is then employed as a polishing step to remove high-molecular-weight species (aggregates) and to formulate the purified ADC into a suitable storage buffer.[2][7]
Data Presentation
The following tables summarize representative quantitative data for a typical purification process of an antibody-Mc-MMAD conjugate.
Table 1: Drug-to-Antibody Ratio (DAR) Distribution Before and After HIC Purification
| DAR Species | Crude Conjugate (% Peak Area) | HIC Purified Pool (% Peak Area) |
| DAR 0 (Unconjugated mAb) | 15 | < 1 |
| DAR 2 | 25 | 10 |
| DAR 4 (Target) | 40 | >85 |
| DAR 6 | 15 | < 5 |
| DAR 8 | 5 | < 1 |
| Average DAR | ~3.8 | ~4.0 |
Note: Data is representative and may vary depending on the specific antibody, conjugation conditions, and purification parameters.
Table 2: Purity and Recovery Summary of the Two-Step Purification Process
| Purification Step | Parameter | Result |
| HIC Purification | ||
| Target DAR Species | DAR 4 | |
| Recovery of Target DAR | > 60%[8] | |
| Purity (by HIC) | > 95% | |
| SEC Polishing | ||
| Monomer Purity | > 99% | |
| Aggregate Content | < 1%[9][10] | |
| Overall Process Recovery | > 50% | |
| Final Product | ||
| Purity (by SEC) | > 99% | |
| Endotoxin (B1171834) Levels | < 0.5 EU/mg | |
| Residual Free Drug-Linker | < 1 µg/mg |
Experimental Protocols
Protocol 1: Purification of Antibody-Mc-MMAD Conjugates by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the separation of antibody-Mc-MMAD conjugates to isolate a specific DAR species (e.g., DAR 4). The principle of HIC is to separate molecules based on their surface hydrophobicity.[5] In a high-salt mobile phase, the hydrophobic regions of the ADC species interact with the hydrophobic stationary phase. A decreasing salt gradient then elutes the species in order of increasing hydrophobicity, with higher DAR species being retained longer.[5][11]
Materials:
-
HIC Column: Phenyl HP, Butyl HP, or similar resin with appropriate particle size.
-
HPLC System: A biocompatible system capable of gradient elution.
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.
-
Crude Antibody-Mc-MMAD Conjugate
-
0.22 µm Syringe Filters
Procedure:
-
Sample Preparation:
-
Thaw the crude antibody-Mc-MMAD conjugate solution.
-
Adjust the salt concentration of the crude conjugate to be equivalent to the starting conditions of the HIC gradient (e.g., by adding a concentrated stock of Mobile Phase A). This is crucial for efficient binding to the column.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
-
Chromatography:
-
Equilibrate the HIC column with 5-10 column volumes (CVs) of 100% Mobile Phase A.
-
Inject the prepared sample onto the column. The load amount will depend on the column size and binding capacity.
-
Wash the column with 3-5 CVs of 100% Mobile Phase A to remove any unbound material.
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.
-
Collect fractions across the elution peak. The different DAR species will elute in order of increasing hydrophobicity (DAR 0, DAR 2, DAR 4, etc.).[5]
-
Regenerate the column with 3-5 CVs of 100% Mobile Phase B, followed by a sanitization step if necessary (e.g., 0.5 M NaOH), and then store in an appropriate buffer (e.g., 20% ethanol).
-
-
Fraction Analysis:
-
Analyze the collected fractions by analytical HIC or other appropriate methods to determine the DAR distribution in each fraction.
-
Pool the fractions containing the desired DAR species (e.g., DAR 4 with >85% purity).
-
Protocol 2: Aggregate Removal and Buffer Exchange by Size Exclusion Chromatography (SEC)
This protocol is for the polishing of the HIC-purified antibody-Mc-MMAD conjugate pool to remove high-molecular-weight aggregates and exchange the buffer to a final formulation buffer. SEC separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) travel through the column faster and elute first, followed by the monomeric ADC, and then smaller molecules.
Materials:
-
SEC Column: A column with a pore size suitable for the separation of monoclonal antibodies and their aggregates (e.g., 250 Å or 300 Å).
-
HPLC or FPLC System
-
Final Formulation Buffer: e.g., 20 mM Histidine, 5% Trehalose, pH 6.0.
-
HIC-purified Antibody-Mc-MMAD Pool
-
0.22 µm Syringe Filters
Procedure:
-
Sample Preparation:
-
Concentrate the HIC-purified pool to a suitable volume if necessary, using a centrifugal concentration device. Be mindful of potential aggregation during concentration.
-
Filter the concentrated sample through a 0.22 µm filter.
-
-
Chromatography:
-
Equilibrate the SEC column with at least 2 CVs of the Final Formulation Buffer.
-
Inject the sample onto the column. The injection volume should typically be less than 5% of the total column volume to ensure good resolution.
-
Elute the sample isocratically with the Final Formulation Buffer at a constant flow rate.
-
Monitor the elution profile at 280 nm. The first major peak corresponds to aggregates, followed by the main peak of the monomeric ADC.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Final Product Analysis:
-
Pool the collected monomeric fractions.
-
Determine the final protein concentration (e.g., by A280).
-
Perform quality control analysis, including analytical SEC to confirm aggregate removal (target <1%), HIC for DAR confirmation, and an endotoxin assay.
-
Visualizations
Caption: Overall purification workflow for antibody-Mc-MMAD conjugates.
Caption: Principle of HIC separation of ADC DAR species.
Caption: Principle of SEC for aggregate removal.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Workflow of Mc-MMAD Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities. The Mc-MMAD ADC utilizes a maleimidocaproyl (Mc) linker to conjugate the monoclonal antibody to the potent antimitotic agent Monomethylauristatin D (MMAD). MMAD, a derivative of the highly potent dolastatin 10, inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
These application notes provide a comprehensive experimental workflow and detailed protocols for the synthesis, characterization, and evaluation of this compound ADCs.
Experimental Workflow Overview
The development and evaluation of an this compound ADC follows a systematic, multi-stage process. This workflow begins with the conjugation of the MMAD payload to the antibody, followed by rigorous characterization of the resulting ADC. Subsequently, in vitro and in vivo studies are conducted to assess its potency, specificity, and efficacy.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the characterization and in vitro evaluation of auristatin-based ADCs. These values are representative and can be used as a benchmark for the evaluation of newly synthesized this compound ADCs.
Table 1: Physicochemical Characterization of ADCs
| Parameter | Method | Typical Values | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | HIC, RP-HPLC, Mass Spectrometry | 3.5 - 4.5 | [3][4] |
| ADC Aggregates | Size Exclusion Chromatography (SEC) | < 5% | [5] |
| Endotoxin Levels | LAL Assay | < 1 EU/mg | [6] |
Table 2: In Vitro Cytotoxicity of Auristatin-Based ADCs
| Cell Line | Target Antigen | ADC | IC50 (nM) | Reference(s) |
| BT-474 | HER2 | Trastuzumab-vc-MMAE | ~1-10 | [7] |
| Karpas-299 | CD30 | Brentuximab Vedotin (MMAE) | ~0.016-0.034 | [8][9] |
| A549 | EGFR | Erbitux-vc-PAB-MMAE | ~10-100 | [10] |
| NCI-N87 | HER2 | mil40-Cys-linker-MMAE | ~0.01 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound ADC
This protocol describes the conjugation of a thiol-reactive this compound drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound drug-linker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Sephadex G-25)
-
Reaction buffers (e.g., PBS with EDTA)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.4 with 1 mM EDTA).
-
Partial Reduction: Add a 2.5 to 4-fold molar excess of TCEP to the mAb solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.[4]
-
Drug-Linker Preparation: Dissolve the this compound linker-payload in DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the this compound solution to the reduced mAb at a molar excess of approximately 1.5-fold over the added TCEP. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 hour.
-
Quenching: Add a 5-fold molar excess of N-acetylcysteine relative to the drug-linker to quench any unreacted maleimide (B117702) groups. Incubate for 20 minutes at room temperature.
-
Purification: Remove unconjugated drug-linker and other small molecules by size exclusion chromatography (SEC) using a pre-equilibrated G-25 column. Elute the ADC with a suitable formulation buffer (e.g., PBS).
-
Characterization: Characterize the purified ADC for DAR, aggregation, and endotoxin levels as described in the following protocols.
Protocol 2: Characterization of this compound ADC
A. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: HPLC system with a HIC column.
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Analysis: The different drug-loaded species will elute at different retention times, with higher DAR species being more retained. Calculate the average DAR by integrating the peak areas corresponding to each species.[12]
B. DAR and Molecular Weight Confirmation by Mass Spectrometry (MS)
-
Sample Preparation: If necessary, deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F) to simplify the mass spectrum.[3]
-
Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Analysis: Acquire the mass spectrum of the intact ADC. The resulting spectrum will show a distribution of peaks, each corresponding to the antibody conjugated with a different number of drug-linker molecules. Deconvolute the raw data to determine the mass of each species and calculate the average DAR.[3]
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of the this compound ADC on target antigen-expressing cancer cells.
Materials:
-
Target antigen-positive and negative cancer cell lines.
-
Cell culture medium and supplements.
-
This compound ADC and unconjugated mAb (as a control).
-
Free MMAD payload (as a control).
-
MTT or other cell viability reagent.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated mAb, and free MMAD in cell culture medium.
-
Incubation: Remove the old medium from the cells and add 100 µL of the serially diluted compounds to the respective wells. Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions. After the appropriate incubation time, measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[7][8]
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor efficacy of the this compound ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor cells expressing the target antigen.
-
This compound ADC, unconjugated mAb, and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly. When the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated mAb, this compound ADC at different doses).
-
Dosing: Administer the treatments intravenously (or via another appropriate route) according to the planned dosing schedule (e.g., once weekly).
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size, or for a specified duration. Euthanize the mice and excise the tumors for further analysis if required.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) for each group compared to the vehicle control.[10][13]
Mechanism of Action and Signaling Pathway
The this compound ADC exerts its cytotoxic effect through a multi-step process that begins with binding to the target antigen on the cancer cell surface and culminates in the induction of apoptosis.
Upon binding to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via receptor-mediated endocytosis.[14][] The complex is then trafficked to the lysosome, where the acidic environment and lysosomal proteases degrade the antibody, releasing the active MMAD payload into the cytoplasm.[][16] Free MMAD then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[1][16]
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Anti-TPBG-Mc-MMAD ADC-6 - Creative Biolabs [creative-biolabs.com]
- 3. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cellmosaic.com [cellmosaic.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Medicine Maker | ADCs: Keeping Up With Characterization Demands [themedicinemaker.com]
- 13. hoeford.com [hoeford.com]
- 14. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Studies Using Mc-MMAD ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The Mc-MMAD drug-linker consists of a maleimidocaproyl (Mc) spacer conjugated to monomethyl auristatin D (MMAD), a potent anti-mitotic agent.[1][2] MMAD, an analog of the natural product dolastatin 10, inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] The 'Mc' linker attaches the drug to cysteine residues on the antibody.[5] This document provides detailed application notes and protocols for the preclinical evaluation of this compound-based ADCs.
Mechanism of Action
The therapeutic action of a this compound ADC is a multi-step process initiated by the specific binding of the monoclonal antibody component to a target antigen on the surface of a cancer cell.[6][7] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[8][9] The complex is then trafficked to the lysosome, where the linker is cleaved, releasing the active MMAD payload into the cytoplasm.[7][10] The released MMAD disrupts microtubule dynamics by inhibiting tubulin polymerization, which leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis.[11][12]
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of action of a this compound ADC.
Data Presentation: Quantitative Preclinical Data Summary
The following tables present representative quantitative data for auristatin-based ADCs to guide experimental design and data interpretation for this compound ADCs.
Table 1: Representative In Vitro Cytotoxicity of Auristatin-Payload ADCs
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) | Reference |
| SKBR3 (Breast Cancer) | HER2 | Trastuzumab-vc-MMAE | 3.27 ± 0.42 | [13] |
| HEK293 (Kidney) | N/A (Control) | Free MMAE | 4.24 ± 0.37 | [13] |
| BxPC-3 (Pancreatic) | Tissue Factor | anti-TF-MMAE | 0.97 ± 0.10 | [6] |
| PSN-1 (Pancreatic) | Tissue Factor | anti-TF-MMAE | 0.99 ± 0.09 | [6] |
| Karpas-299 (Lymphoma) | CD30 | cAC10-vc-MMAE (DAR4) | <1 | [3] |
| N87 (Gastric Cancer) | HER2 | IgG1-vc-MMAE (DAR2) | ~1-10 | [14] |
Note: Data is illustrative and derived from studies on MMAE-containing ADCs. Actual IC50 values for a specific this compound ADC will depend on the antibody, target antigen expression, and cell line.
Table 2: Representative In Vivo Efficacy and Tolerability of Auristatin-Payload ADCs
| ADC Construct | Tumor Model | Dosing Schedule | Maximum Tolerated Dose (MTD) in Mice | Tumor Growth Inhibition (TGI) | Reference |
| cAC10-vc-MMAE (DAR4) | Karpas-299 Xenograft | 0.5 mg/kg, q4d x 4 | ~1.0-2.0 mg/kg | Significant TGI | [3] |
| cAC10-vc-MMAE (DAR2) | Karpas-299 Xenograft | 1.0 mg/kg, q4d x 4 | >2.0 mg/kg | Significant TGI | [3] |
| Generic MMAE ADC (DAR4) | N/A | Single Dose | ~1.8 mg/kg | N/A | [15] |
| Generic MMAF ADC | LOX Melanoma Xenograft | 4 mg/kg, twice a week | Not specified | Significant TGI | [11] |
| IgG1-vc-MMAE (DAR2) | N87 Gastric Xenograft | 10 mg/kg, single dose | >30 mg/kg | Significant TGI | [14] |
Note: Dosing, MTD, and efficacy are highly dependent on the specific ADC, tumor model, and study design. This table provides a general reference.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of a this compound ADC in a target antigen-positive cancer cell line.
Materials:
-
Target antigen-positive and negative cell lines
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and isotype control ADC
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-channel pipette
-
Microplate reader
Workflow Diagram:
Caption: General workflow for an in vitro cytotoxicity assay.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium. Include wells for untreated controls and blank (medium only).
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control articles (unconjugated antibody, isotype control ADC) in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol outlines a xenograft study in immunodeficient mice to evaluate the anti-tumor efficacy of a this compound ADC.[14]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)
-
Human cancer cell line with high target antigen expression
-
Matrigel (optional)
-
This compound ADC, vehicle control, and other control articles
-
Sterile PBS and cell culture medium
-
Syringes and needles
-
Calipers
-
Animal balance
Workflow Diagram:
Caption: Workflow for an in vivo tumor growth inhibition study.
Procedure:
-
Xenograft Model Establishment:
-
Harvest cancer cells during their exponential growth phase and ensure high viability (>95%).
-
Resuspend cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of approximately 1 x 10⁷ cells/100 µL.[14]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[14]
-
-
Tumor Growth Monitoring:
-
Monitor mice for tumor growth. Begin measuring tumor dimensions with calipers once they become palpable.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[14]
-
-
Randomization and Treatment:
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound ADC, isotype control ADC).
-
Administer the ADC and control articles via the determined route (typically intravenous) and schedule. Dosing will be based on MTD studies.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any clinical signs of toxicity.
-
-
Study Endpoint:
-
The study is typically terminated when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³) or at a specific time point.[14]
-
At the endpoint, mice are euthanized, and tumors and selected organs may be collected for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.
-
Protocol 3: In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol is to assess the metabolic stability of the this compound linker-payload in liver microsomes, which is crucial for predicting its in vivo clearance.
Materials:
-
This compound drug-linker
-
Pooled liver microsomes (human, mouse, rat)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard
-
96-well incubation plates
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for an in vitro metabolic stability assay.
Procedure:
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final test concentration (e.g., 1 µM). Prepare the liver microsome suspension in the same buffer.
-
Pre-incubation: In a 96-well plate, add the this compound solution and the liver microsome suspension. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time-course Incubation: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard. The 'time 0' sample is typically prepared by adding the quenching solution before the NADPH.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = 0.693 / k).
-
Calculate the intrinsic clearance (Cl_int).
-
Conclusion
The preclinical evaluation of a this compound ADC requires a systematic approach involving in vitro and in vivo studies to characterize its potency, efficacy, and stability. The protocols and representative data provided in these application notes serve as a comprehensive guide for researchers to design and execute robust preclinical studies, ultimately facilitating the development of novel and effective ADC therapeutics. Careful attention to experimental design, appropriate controls, and data analysis is paramount for generating reliable and reproducible results.
References
- 1. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 8. biorxiv.org [biorxiv.org]
- 9. simplypsychology.org [simplypsychology.org]
- 10. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The bystander-effect: a meta-analytic review on bystander intervention in dangerous and non-dangerous emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low Mc-MMAD conjugation efficiency
Technical Support Center: Mc-MMAD Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during this compound conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] It consists of two key components:
-
Mc (Maleimidocaproyl): A linker containing a maleimide (B117702) group that reacts with thiol (sulfhydryl) groups on proteins, such as antibodies.[6]
-
MMAD (Monomethyl Auristatin D): A potent anti-mitotic agent that inhibits tubulin polymerization.[1][3][4]
The primary application of this compound is to covalently attach the cytotoxic drug (MMAD) to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.[7]
Q2: What is the chemical basis for this compound conjugation?
The conjugation of this compound to a protein, such as an antibody, relies on the reaction between the maleimide group of the linker and a free thiol group (sulfhydryl group, -SH) on the protein. This reaction, a Michael addition, forms a stable thioether bond, covalently linking the drug-linker to the protein. The thiol groups are typically made available by reducing disulfide bonds within the antibody's hinge region.[6][7]
Q3: Why am I observing low or no conjugation efficiency with this compound?
Low conjugation efficiency can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.
Troubleshooting Guide: Low Conjugation Efficiency
Issue 1: Inactive Maleimide Group
-
Potential Cause: The maleimide ring on the this compound is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it unable to react with thiols.[8] this compound is also known to be unstable in solution.[1]
-
Solutions:
-
Always prepare this compound solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[8]
-
If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for very short periods.[8] Long-term storage of maleimide-functionalized molecules can lead to a significant loss of reactivity.[9][10]
-
Issue 2: Insufficient Free Thiols on the Antibody
-
Potential Cause: The thiol groups on your antibody may not be available for conjugation due to the presence of disulfide bonds or oxidation.[8]
-
Solutions:
-
Disulfide Bond Reduction: Prior to conjugation, the disulfide bonds in the antibody's hinge region must be reduced. Use a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[6]
-
Preventing Re-oxidation: Work in degassed buffers to minimize oxygen levels, which can promote the re-formation of disulfide bonds.[8] The inclusion of a chelating agent like EDTA can also help by sequestering metal ions that can catalyze thiol oxidation.[8]
-
Issue 3: Suboptimal Reaction Conditions
-
Potential Cause: The pH, temperature, reaction time, and stoichiometry of the reaction can all significantly impact conjugation efficiency.
-
Solutions:
-
pH Optimization: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[8]
-
Below pH 6.5, the reaction rate is slower.
-
Above pH 7.5, the rate of maleimide hydrolysis increases significantly.
-
-
Stoichiometry: The molar ratio of this compound to the antibody needs to be optimized. A molar excess of this compound is generally used. However, the optimal ratio can vary depending on the specific antibody and the desired drug-to-antibody ratio (DAR).[9][10] For larger molecules, steric hindrance can be a factor, requiring different ratios.[8]
-
Reaction Time and Temperature: Monitor the reaction over time to determine the optimal incubation period. Most protocols suggest incubating at room temperature for 1-4 hours.[11]
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability.[8] |
| Reducing Agent | TCEP (preferred) or DTT | Reduces antibody disulfide bonds to generate free thiols.[6] |
| This compound:Antibody Molar Ratio | 2:1 to 20:1 (empirical optimization needed) | A molar excess of the maleimide is typically required.[8][9][10] |
| Solvent for this compound | Anhydrous DMSO or DMF | Ensures stability of the maleimide group before addition to the aqueous reaction buffer.[8] |
| Reaction Temperature | Room Temperature (20-25°C) | A common starting point for conjugation reactions.[9][10] |
| Reaction Time | 30 minutes to 4 hours (empirical optimization needed) | Varies based on reactants and desired conjugation level.[9][10][11] |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
0.5 M EDTA, pH 8.0
-
Phosphate Buffered Saline (PBS), pH 7.0-7.4
-
Degassed buffers
-
Desalting column or diafiltration system (e.g., 30 kDa MWCO)
Procedure:
-
Prepare the antibody at a concentration of 5-10 mg/mL in degassed PBS.
-
Add EDTA solution to the antibody solution to a final concentration of 1-5 mM.
-
Prepare a fresh solution of TCEP in degassed PBS.
-
Add the TCEP solution to the antibody solution to achieve a final 2.5-fold molar excess of TCEP to antibody. The exact ratio may require optimization.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[11][12]
-
Immediately after incubation, if necessary (e.g., if using DTT), remove the excess TCEP by buffer exchange into degassed PBS using a desalting column or diafiltration.
Protocol 2: this compound Conjugation to Reduced Antibody
This protocol outlines the conjugation of this compound to the reduced antibody.
Materials:
-
Reduced antibody with free thiols
-
This compound
-
Anhydrous DMSO
-
N-acetylcysteine (for quenching)
-
Degassed PBS, pH 7.0-7.4
Procedure:
-
Immediately before use, dissolve this compound in a small amount of anhydrous DMSO to prepare a concentrated stock solution.
-
Add the this compound stock solution to the reduced antibody solution to achieve the desired molar ratio (e.g., 5-10 fold molar excess).
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to avoid antibody denaturation.[12]
-
Incubate the reaction at room temperature for 1 hour with gentle mixing, protected from light.[12]
-
To quench the reaction, add a 2-fold molar excess of N-acetylcysteine (relative to the initial amount of this compound) to the reaction mixture.
-
Incubate for an additional 20 minutes at room temperature.
-
The resulting Antibody-Drug Conjugate (ADC) is now ready for purification to remove unconjugated drug-linker and other byproducts.
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: this compound conjugation reaction mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. abmole.com [abmole.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MCP Methylation & Demethylation Reactions
Welcome to the technical support center for optimizing in vitro reactions involving Methyl-accepting Chemotaxis Proteins (MCPs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental setup and troubleshooting. The core of bacterial chemotaxis adaptation lies in the reversible methylation and demethylation of MCPs, catalyzed by the methyltransferase CheR and the methylesterase CheB, respectively. This guide will help you navigate the nuances of reconstituting and analyzing this critical signaling system.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the in vitro MCP methylation assay? A1: The in vitro MCP methylation assay reconstitutes the key components of the bacterial chemotaxis adaptation system outside of the cell. It typically involves incubating purified or membrane-embedded MCPs with the methyltransferase CheR and a methyl donor, S-adenosyl-L-methionine (SAM). Often, a radiolabeled version of SAM (e.g., S-adenosyl-L-[methyl-³H]methionine) is used to allow for the quantification of methyl group incorporation into the MCPs over time.[1] This allows for the study of enzyme kinetics, the effect of chemoeffectors (attractants and repellents), and the influence of other signaling proteins like CheA and CheW.
Q2: Why is CheB's activity regulated by phosphorylation? A2: CheB is a methylesterase responsible for removing methyl groups from MCPs. Its activity is intentionally controlled to create a robust adaptation mechanism. CheB consists of a regulatory N-terminal domain and a catalytic C-terminal domain. In its unphosphorylated state, the regulatory domain inhibits the catalytic domain, keeping demethylation activity low.[2] The histidine kinase CheA phosphorylates CheB in response to signals from the MCPs. This phosphorylation induces a conformational change that relieves the autoinhibition, activating the methylesterase.[2] This tight regulation ensures that demethylation occurs at the appropriate time to reset the signaling pathway.
Q3: What are the respective roles of CheR and CheB in chemotactic adaptation? A3: CheR and CheB work in opposition to dynamically modulate the methylation level of MCPs, which serves as a form of molecular memory.
-
CheR (Methyltransferase): CheR constitutively adds methyl groups to specific glutamate (B1630785) residues on the MCPs.[3] This process increases the signaling activity of the MCP-CheA complex, promoting a higher frequency of tumbling in the bacterium's movement.
-
CheB (Methylesterase): Activated by CheA-dependent phosphorylation, CheB removes these methyl groups. This dampens the MCP-CheA signal, leading to smoother swimming. The balance between CheR and CheB activities allows the bacterium to adapt to constant stimulus levels and respond to changes in chemoeffector concentration.[3]
Q4: Can I use full-length recombinant proteins versus membrane preparations for MCPs? A4: Both can be used, but the choice impacts the experimental setup and biological relevance.
-
Membrane Preparations: Using MCPs embedded in native or reconstituted membrane vesicles is more physiologically relevant, as the membrane environment can influence receptor clustering and signaling. Assays with membrane preparations often use crude cytoplasmic extracts or purified CheR/CheB.[1]
-
Purified Full-Length Proteins: While technically more challenging to keep soluble, purified MCPs allow for a more defined system with precise concentrations of all components. This is ideal for detailed kinetic studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Methylation Signal | 1. Inactive CheR Enzyme: Improper purification or storage led to denaturation. | - Run an SDS-PAGE to check for protein degradation. - Perform a positive control with a known active CheR preparation. - Ensure storage at -80°C in a suitable buffer (e.g., with glycerol). |
| 2. Inactive S-adenosylmethionine (SAM): SAM is unstable, especially at neutral or alkaline pH and elevated temperatures. | - Use fresh or properly stored (acidified, -20°C or -80°C) SAM. - Aliquot SAM to avoid multiple freeze-thaw cycles. | |
| 3. Inhibitory Components in Buffer: High concentrations of certain salts, detergents, or chelating agents like EDTA can inhibit enzyme activity. | - Check buffer compatibility. Consider dialyzing protein preparations into a standard reaction buffer. - Avoid EDTA if the enzyme requires divalent cations. | |
| 4. Incorrect pH or Temperature: The reaction is outside the optimal range for CheR activity. | - Ensure the reaction buffer pH is within the optimal range (typically pH 7.5-8.5). - Incubate the reaction at the optimal temperature (typically 30-37°C). | |
| High Background Signal | 1. Non-specific Binding of Radiolabel: The labeled SAM or its byproducts are sticking to the membrane or gel. | - Increase the number and duration of wash steps after the reaction. - Include a mild detergent (e.g., 0.1% Tween-20) in the wash buffer. - Run a "no enzyme" control to quantify the level of non-specific binding. |
| 2. Contaminated Reagents: Radiolabeled SAM may contain radioactive impurities. | - Use high-purity, HPLC-purified radiolabeled SAM. - Filter reagents before use. | |
| 3. Precipitation of Proteins: Aggregated proteins can trap the radiolabel. | - Centrifuge samples before loading onto a gel. - Ensure all reagents are fully thawed and mixed. | |
| Inconsistent Results / Poor Reproducibility | 1. Pipetting Inaccuracies: Small volumes of concentrated enzymes or radiochemicals are difficult to pipette accurately. | - Use calibrated pipettes and proper technique. - Prepare a master mix for multiple reactions to ensure consistency. |
| 2. Variable Incubation Times/Temperatures: Inconsistent handling of samples. | - Use a heat block or water bath for precise temperature control. - Stagger the start of reactions to ensure identical incubation times for all samples. | |
| 3. Substrate (MCP) Variability: Inconsistent preparation of membrane fractions or purified protein. | - Standardize the protocol for MCP preparation. - Quantify the protein concentration of each batch of MCPs and normalize its use in the assay. | |
| No or Low CheB Demethylation Activity | 1. CheB is Not Activated: CheB requires phosphorylation by CheA for significant activity. | - Include purified CheA and ATP in the reaction mixture to allow for CheB phosphorylation. |
| 2. Substrate (Methylated MCP) is Limiting: CheB activity is measured as the loss of pre-incorporated methyl groups. | - First, perform a methylation reaction with CheR and radiolabeled SAM to generate the methylated MCP substrate. - Purify the methylated MCPs before starting the demethylation assay. |
Data Presentation: Reaction Condition Parameters
For ease of comparison, the following tables summarize typical quantitative parameters for in vitro MCP methylation and demethylation assays. These values are starting points and should be optimized for your specific experimental system.
Table 1: Typical Reagent Concentrations
| Component | Typical Concentration Range | Notes |
| MCPs (in membranes) | 1-2 mg/mL (total membrane protein) | Concentration of specific MCP will be lower. |
| CheR (Methyltransferase) | 2-5 µM | Can be varied for kinetic studies. |
| CheB (Methylesterase) | 1-10 µM | Higher concentrations may be needed if not fully activated. |
| CheA (for CheB activation) | 1-5 µM | Required for in vitro activation of CheB. |
| S-adenosyl-L-methionine (SAM) | 20-100 µM | The KD for SAM is in the µM range; product inhibition by SAH can occur. |
| ATP (for CheB activation) | 1-5 mM | Required for CheA autophosphorylation and subsequent phosphotransfer to CheB. |
Table 2: Typical Reaction Buffer and Incubation Conditions
| Parameter | Methylation (CheR) | Demethylation (CheB) | Notes |
| pH | 7.5 - 8.5 | 7.0 - 8.0 | CheR generally prefers slightly more alkaline conditions. |
| Temperature | 30 - 37 °C | 30 - 37 °C | Activity decreases rapidly above 45-50°C. |
| Incubation Time | 30 - 90 minutes | 30 - 90 minutes | Time courses should be performed to ensure measurements are in the linear range. |
| Common Buffer | 50 mM Tris-HCl or HEPES | 50 mM Tris-HCl or HEPES | |
| Additives | 100-150 mM NaCl/KCl, 5-10 mM MgCl₂, 1 mM DTT | 100-150 mM NaCl/KCl, 5-10 mM MgCl₂, 1 mM DTT | MgCl₂ is crucial for ATP-dependent reactions. DTT helps maintain protein stability. |
Experimental Protocols
Protocol 1: In Vitro MCP Methylation Assay
This protocol describes a standard endpoint assay to measure the incorporation of radiolabeled methyl groups into MCPs.
-
Preparation of Reaction Mix:
-
On ice, prepare a master mix containing the reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT).
-
Add the MCP-containing membrane preparation to a final concentration of 1.5 mg/mL.
-
Add purified CheR to a final concentration of 4 µM.
-
-
Initiation of Reaction:
-
To initiate the reaction, add S-adenosyl-L-[methyl-³H]methionine to a final concentration of 100 µM (specific activity ~1 µCi/sample).
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for 60 minutes. For a time-course experiment, remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Stopping the Reaction:
-
Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Blue to visualize total protein loading.
-
Perform fluorography or use a phosphorimager to detect the radiolabeled (methylated) MCP bands.
-
Quantify the band intensity to determine the level of methylation.
-
Protocol 2: In Vitro MCP Demethylation Assay
This is a two-step protocol that first generates a methylated substrate and then measures its demethylation by CheB.
Step A: Preparation of Methylated Substrate
-
Perform the In Vitro MCP Methylation Assay (Protocol 1) as described above, using a larger reaction volume.
-
After the incubation, pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Wash the pellet with reaction buffer to remove unincorporated S-adenosyl-L-[methyl-³H]methionine and resuspend in fresh reaction buffer. This is your methylated MCP substrate.
Step B: Demethylation Reaction
-
Prepare a reaction mix containing the methylated MCP substrate, CheA (e.g., 2 µM), and ATP (e.g., 2 mM).
-
Add purified CheB to a final concentration of 5 µM to start the reaction.
-
Incubate at 37°C, taking time points as needed.
-
Stop the reaction and analyze by SDS-PAGE and fluorography as described in Protocol 1.
-
Quantify the decrease in radioactivity in the MCP bands over time as a measure of demethylation.
Visualizations
Caption: MCP methylation/demethylation signaling pathway.
Caption: Experimental workflow for in vitro MCP methylation assay.
Caption: Troubleshooting flowchart for in vitro methylation assays.
References
- 1. An in vitro study of the methylation of methyl-accepting chemotaxis protein of Escherichia coli. Construction of the system and effect of mutant proteins on the system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical characterization and molecular insights into substrate recognition of pectin methylesterase from Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of Mc-MMAD Conjugates
Welcome to the technical support center for Mc-MMAD conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of this compound antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are this compound conjugates and why is aggregation a concern?
A1: this compound is a drug-linker conjugate used in the creation of Antibody-Drug Conjugates (ADCs). It consists of a maleimidocaproyl (Mc) linker attached to the potent cytotoxic agent Monomethyl Auristatin D (MMAD), a tubulin inhibitor[1][2][3][4][5][6]. ADCs are designed to deliver these potent drugs specifically to cancer cells. However, the conjugation of the hydrophobic this compound to a monoclonal antibody (mAb) can increase the overall hydrophobicity of the resulting ADC, leading to a higher propensity for aggregation[3][7]. Aggregation, the clustering of ADC molecules, is a critical issue as it can negatively impact the drug's stability, efficacy, and safety, potentially leading to immunogenic reactions and altered pharmacokinetic properties[8][9].
Q2: What are the primary causes of this compound conjugate aggregation?
A2: Aggregation of this compound conjugates, like other ADCs, stems from both conformational and colloidal instability[8][9]. The key contributing factors include:
-
Increased Hydrophobicity: The conjugation of the hydrophobic this compound linker-payload to the antibody's surface creates hydrophobic patches. These patches can interact between ADC molecules, initiating the aggregation process[7][].
-
High Drug-to-Antibody Ratio (DAR): A higher number of this compound molecules per antibody increases the surface hydrophobicity, which often correlates with a greater tendency to aggregate[3][11][12][13].
-
Unfavorable Formulation Conditions:
-
pH: If the buffer pH is near the isoelectric point (pI) of the ADC, its solubility is at a minimum, increasing the likelihood of aggregation[7].
-
Buffer Composition: Inappropriate salt type or concentration can also contribute to instability[7].
-
Co-solvents: Organic solvents like DMSO, often used to dissolve the linker-payload during conjugation, can promote aggregation if their concentration is not minimized[4][7].
-
-
External Stresses:
-
Thermal Stress: Elevated temperatures during conjugation or storage can induce partial unfolding of the antibody, exposing aggregation-prone regions[8].
-
Mechanical Stress: Shear stress from vigorous mixing or agitation can also lead to denaturation and aggregation[8].
-
Freeze-Thaw Cycles: Repeated freezing and thawing can destabilize the ADC and promote aggregation[14].
-
-
High Protein Concentration: Increased concentrations of the ADC in solution enhance the probability of intermolecular interactions and subsequent aggregation[8].
Q3: How can I detect and quantify the aggregation of my this compound conjugate?
A3: Several analytical techniques can be employed to detect and quantify aggregation. It is often recommended to use orthogonal methods to get a comprehensive understanding of the aggregation state.
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates. It separates molecules based on their hydrodynamic volume, allowing for the quantification of monomers, dimers, and higher-order aggregates[8][15].
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This technique couples SEC with a MALS detector to provide the absolute molar mass of the eluting species, offering a more accurate characterization of aggregates[1][8].
-
Dynamic Light Scattering (DLS): DLS is a rapid method to determine the size distribution of particles in a solution and can be used to monitor the onset of aggregation over time[8].
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It is particularly useful for characterizing the drug-to-antibody ratio (DAR) distribution and assessing the overall hydrophobicity profile of the ADC, which is related to its aggregation propensity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the composition and structure of the ADC, offering high sensitivity and specificity for characterizing different species, including aggregates[8][16].
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound conjugates.
Problem 1: Immediate Aggregation Observed Post-Conjugation
Possible Causes:
-
High concentration of organic co-solvent (e.g., DMSO) used to dissolve this compound.
-
The pH of the conjugation buffer is too close to the ADC's isoelectric point (pI).
-
High drug-to-antibody ratio (DAR) leading to excessive surface hydrophobicity.
-
Vigorous mixing or high temperature during the conjugation reaction.
Solutions:
-
Minimize Co-solvent Concentration: Keep the final concentration of the organic co-solvent in the reaction mixture as low as possible (typically below 5-10%). Add the dissolved this compound to the antibody solution slowly and with gentle mixing to avoid localized high concentrations.
-
Optimize Buffer pH: Adjust the pH of the conjugation buffer to be at least 1-2 units away from the pI of the antibody and the final ADC.
-
Control the DAR: Optimize the molar ratio of this compound to the antibody during the conjugation reaction to achieve a lower, more controlled DAR. A lower DAR generally leads to reduced aggregation[12][13].
-
Gentle Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration and use gentle end-over-end mixing instead of vigorous vortexing.
-
Solid-Phase Conjugation: Consider immobilizing the antibody on a solid support (e.g., affinity resin) during conjugation. This physically separates the antibody molecules, preventing them from aggregating as they become more hydrophobic[7].
Problem 2: Gradual Aggregation During Storage
Possible Causes:
-
Sub-optimal storage buffer formulation (pH, ionic strength).
-
Lack of stabilizing excipients.
-
Inappropriate storage temperature or exposure to light.
-
Repeated freeze-thaw cycles.
Solutions:
-
Formulation Optimization:
-
pH Screening: Perform a pH screening study to identify the pH at which the this compound conjugate exhibits maximum stability.
-
Excipient Screening: Evaluate the effect of adding various stabilizing excipients to the formulation. Common stabilizers include:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) can prevent surface-induced aggregation[8][17].
-
Sugars: Sugars such as sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and stabilizers.
-
Amino Acids: Arginine and glycine (B1666218) can be used to suppress aggregation[17].
-
-
-
Controlled Storage Conditions: Store the this compound conjugate at the recommended temperature (typically 2-8°C for liquid formulations) and protect it from light. If frozen storage is necessary, aliquot the conjugate to avoid multiple freeze-thaw cycles[14].
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the ADC in the presence of cryoprotectants like sucrose or trehalose. This can significantly improve stability[14].
Data Presentation: Impact of Formulation on Aggregation
The following table summarizes the expected qualitative impact of various formulation parameters on the aggregation of this compound conjugates, based on general ADC behavior.
| Parameter | Condition 1 | Expected Aggregation (%) | Condition 2 | Expected Aggregation (%) | Rationale |
| pH | pH 5.0 (away from pI) | Low | pH 7.0 (near pI) | High | Proteins are least soluble at their isoelectric point[7]. |
| Excipient | No Excipient | Moderate to High | 0.02% Polysorbate 20 | Low | Surfactants reduce surface tension and prevent protein adsorption and aggregation[8][17]. |
| DAR | Average DAR of 2 | Low | Average DAR of 8 | High | Higher DAR increases surface hydrophobicity, promoting aggregation[12][13]. |
| Storage Temp. | 4°C | Low | 25°C | High | Higher temperatures can induce protein unfolding and aggregation[8]. |
| Co-Solvent | 2% DMSO | Low | 10% DMSO | High | High concentrations of organic solvents can denature proteins[4][7]. |
Experimental Protocols
Protocol 1: Analysis of this compound Conjugate Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in a this compound conjugate sample.
Materials:
-
This compound conjugate sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation:
-
Thaw the this compound conjugate sample on ice.
-
Centrifuge the sample at 14,000 x g for 5 minutes to pellet any large, insoluble aggregates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample to a concentration of approximately 1 mg/mL with the mobile phase.
-
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm for 30 minutes.
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times (larger molecules elute earlier).
-
Integrate the area of each peak.
-
Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Formulation Screening to Minimize Aggregation
Objective: To identify a buffer formulation that minimizes the aggregation of a this compound conjugate during storage.
Materials:
-
Purified this compound conjugate
-
A panel of formulation buffers (e.g., varying pH, with and without excipients like Polysorbate 20, sucrose, arginine).
-
Incubator set to a stress temperature (e.g., 40°C) and a control temperature (e.g., 4°C).
-
SEC-HPLC system (as described in Protocol 1).
Procedure:
-
Buffer Exchange: Dialyze or buffer exchange the purified this compound conjugate into each of the formulation buffers to be tested.
-
Initial Analysis (T=0): Immediately after buffer exchange, analyze an aliquot of each sample by SEC-HPLC (as per Protocol 1) to determine the initial percentage of aggregates.
-
Stress Incubation:
-
Place aliquots of each formulated sample in the 40°C incubator for an accelerated stability study.
-
Place parallel aliquots in the 4°C incubator as a control.
-
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks), remove samples from both incubators and analyze by SEC-HPLC to quantify the percentage of aggregates.
-
Data Comparison: Compare the increase in aggregation over time for each formulation under both stressed and control conditions. The formulation that shows the least increase in aggregation over time is considered the most stable.
Visualizations
Caption: Workflow for the analysis of this compound conjugate aggregation by SEC.
Caption: Troubleshooting logic for this compound conjugate aggregation.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 11. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellmosaic.com [cellmosaic.com]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. adcreview.com [adcreview.com]
- 17. scispace.com [scispace.com]
Mc-MMAD Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
Welcome to the technical support center for Mc-MMAD. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a drug-linker conjugate consisting of Monomethyl Auristatin D (MMAD), a potent tubulin inhibitor, connected to a maleimidocaproyl (Mc) linker.[1][2][3][4] This conjugate is utilized in the creation of Antibody-Drug Conjugates (ADCs). The inherent hydrophobicity of both the MMAD payload and the maleimidocaproyl linker contributes to its low solubility in aqueous solutions, which can lead to precipitation and aggregation during experimental setup, affecting the accuracy and reproducibility of results.[5]
Q2: I observed a precipitate after diluting my DMSO stock of this compound into my aqueous buffer. What is the likely cause?
A2: This is a common issue known as "salting out." It occurs when a compound dissolved in a high-solubility organic solvent (like DMSO) is rapidly introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent environment can cause the compound to crash out of solution. To mitigate this, it is recommended to add the DMSO stock to the aqueous buffer slowly and with continuous gentle mixing. Keeping the final concentration of DMSO in the aqueous solution low (typically below 1% v/v) is also critical.
Q3: How does the pH of the aqueous buffer affect this compound's stability and solubility?
Q4: Can I use co-solvents other than DMSO to improve the solubility of this compound in my experiments?
A4: While DMSO is the most commonly used organic co-solvent for initial stock solutions, other options can be explored, particularly for in vivo studies. Formulations including PEG300 and Tween-80 have been reported for solubilizing this compound.[3] For in vitro assays, the use of such co-solvents should be carefully evaluated for their compatibility with the specific cell lines and assay conditions, as they can have their own biological effects.
Q5: My this compound solution appears clear, but I am getting inconsistent results. Could aggregation be the issue?
A5: Yes, soluble aggregates may be present even in a visually clear solution. These aggregates can lead to inconsistent results in biological assays. Dynamic light scattering (DLS) can be a useful technique to assess the aggregation state of your this compound solution. To minimize aggregation, it is crucial to follow best practices for solubilization, such as using fresh preparations and avoiding repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Visible Precipitation Upon Dilution
| Potential Cause | Troubleshooting Strategy |
| "Salting Out" | Add the DMSO stock solution of this compound dropwise to the aqueous buffer while gently vortexing or stirring. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 1%. Prepare intermediate dilutions in buffer with a slightly higher DMSO concentration if necessary. |
| Buffer Composition | Certain salts at high concentrations can decrease the solubility of hydrophobic compounds. If possible, try reducing the salt concentration of your buffer or test alternative buffer systems. |
Issue 2: Inconsistent Assay Results or Suspected Aggregation
| Potential Cause | Troubleshooting Strategy |
| Soluble Aggregates | Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted aqueous solutions. If possible, analyze the particle size distribution using Dynamic Light Scattering (DLS). |
| Instability in Solution | This compound is known to be unstable in solution.[1][3] Always use freshly prepared solutions for your experiments. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates and pipette tips. Including a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your buffer can help prevent this, but should be tested for compatibility with your assay. |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the following table provides expected trends based on the properties of similar auristatin-linker conjugates and general principles of small molecule solubility.
| Parameter | Expected Trend/Value | Notes |
| Solubility in DMSO | ≥ 100 mg/mL[1] | High solubility is expected in pure organic solvents. |
| Solubility in PBS (pH 7.4) | Low (likely < 0.1 mg/mL) | The related auristatin, MMAE, has a reported solubility of approximately 0.5 mg/mL in PBS (pH 7.2).[8] The addition of the hydrophobic linker in this compound is expected to decrease aqueous solubility. |
| Effect of pH | Slightly increased solubility at lower pH. | Auristatin derivatives can be more soluble in slightly acidic conditions.[7] However, the stability of the maleimide (B117702) group should be considered. |
| Effect of Co-solvents (e.g., PEG, Tween) | Increased solubility | Formulations containing co-solvents have been shown to solubilize this compound at concentrations of ≥ 2.5 mg/mL.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Dissolution: Add anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the DMSO stock solution at -80°C in small aliquots to avoid multiple freeze-thaw cycles. It is recommended to use the stock solution within one month.[1]
Protocol 2: Dilution of this compound Stock into Aqueous Buffer for In Vitro Assays
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, HEPES, Tris) at the target pH. Ensure the buffer has been filtered and degassed if necessary.
-
Initial Dilution (Optional): If a large dilution is required, perform an initial dilution of the DMSO stock in pure DMSO.
-
Final Dilution: While gently vortexing the aqueous buffer, add the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay medium is below a level that affects your cells or assay (typically < 1% v/v).
-
Immediate Use: Use the freshly prepared aqueous solution of this compound immediately. Do not store aqueous dilutions.[1][3]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's impact on microtubule dynamics.
References
- 1. The role of GSK3beta in the development of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of GSK3 Signaling in Neuronal Morphogenesis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Enhancing the Stability of Mc-MMAD Antibody-Drug Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the stability of maleimidocaproyl-monomethylauristatin D (Mc-MMAD) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound ADCs?
A1: The primary cause of instability in this compound ADCs, and other maleimide-based conjugates, is the susceptibility of the thiosuccinimide linker to a retro-Michael reaction. This reaction can lead to the premature release of the cytotoxic payload (MMAD) from the antibody in circulation.[1][2][3] This deconjugation can result in off-target toxicity and reduced efficacy of the ADC.
Q2: My this compound ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?
A2: Significant payload loss in plasma is most likely due to the retro-Michael reaction, leading to deconjugation.[1][2] To address this, the most effective strategy is to promote the hydrolysis of the thiosuccinimide ring to its ring-opened maleamic acid form, which is not susceptible to the retro-Michael reaction.[1][2][3] This can be achieved through:
-
Post-conjugation Hydrolysis: Incubating the ADC at a slightly alkaline pH (e.g., pH 9.2) and elevated temperature (e.g., 45°C) can drive the hydrolysis to completion.[1] However, it's crucial to monitor the antibody for potential aggregation or degradation under these conditions.
-
Alternative Linker Chemistries: While this compound is the focus, for future constructs, consider next-generation maleimides designed for enhanced stability.
Q3: I am observing aggregation of my this compound ADC, especially at higher drug-to-antibody ratios (DAR). What is causing this and how can I mitigate it?
A3: Aggregation in this compound ADCs is often driven by the hydrophobicity of the MMAD payload.[4] As the DAR increases, the overall hydrophobicity of the ADC molecule rises, leading to self-association and aggregation.[4][5] To mitigate aggregation:
-
Optimize Formulation: Screen different buffer conditions (pH, ionic strength) and consider the inclusion of stabilizing excipients like polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose (B13894), trehalose).[6]
-
Control DAR: Aim for an optimal DAR that balances efficacy with stability. Higher DARs don't always translate to better in vivo performance and can compromise stability.[7]
-
Conjugation Process: Minimize the use of organic co-solvents during conjugation, as they can promote antibody aggregation.[8] Also, avoid pH conditions near the antibody's isoelectric point.[9]
Q4: How does succinimide (B58015) ring hydrolysis impact the stability of this compound ADCs?
A4: Hydrolysis of the succinimide ring to form a stable maleamic acid derivative is a key strategy to prevent payload loss. The ring-opened form is resistant to the retro-Michael reaction, significantly improving the stability of the ADC in plasma and reducing off-target toxicity.[1][2][3] Studies have shown that hydrolyzed maleimide-based ADCs exhibit less than 10% payload loss in plasma over extended periods, compared to significant loss with the ring-closed form.[1]
Troubleshooting Guides
Issue 1: High Levels of Payload Deconjugation in Plasma Stability Assays
Possible Cause: The thiosuccinimide linkage is undergoing a retro-Michael reaction.
Troubleshooting Steps:
-
Confirm Deconjugation Pathway: Perform a thiol-exchange assay by incubating the ADC with an excess of a small molecule thiol like glutathione. Monitor for the transfer of the this compound payload from the antibody to the thiol using LC-MS. This will confirm the susceptibility of your linker to thiol exchange.
-
Implement Post-Conjugation Hydrolysis:
-
After conjugation and purification, adjust the pH of the ADC solution to 9.2 using a suitable buffer (e.g., borate (B1201080) buffer).
-
Incubate the solution at 45°C for approximately 48 hours.[1]
-
Monitor the progress of the hydrolysis by intact mass analysis (LC-MS), looking for an 18 Da mass increase per drug-linker conjugated, corresponding to the addition of a water molecule.
-
Be aware that these conditions may lead to some payload loss (10-25%), which can be compensated for by starting with a slightly higher initial DAR.[1]
-
-
Analyze and Compare: Perform a plasma stability assay on both the hydrolyzed and non-hydrolyzed ADC to quantify the improvement in stability.
Issue 2: ADC Aggregation Observed During or After Conjugation
Possible Cause: Increased hydrophobicity due to the MMAD payload and/or suboptimal process conditions.
Troubleshooting Steps:
-
Characterize Aggregation: Use Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Optimize Conjugation Conditions:
-
Minimize Co-solvents: If using an organic co-solvent (like DMSO) to dissolve the this compound linker-payload, use the lowest possible concentration.
-
Control pH: Ensure the conjugation buffer pH is not near the isoelectric point (pI) of the antibody, as this minimizes solubility.[9]
-
-
Formulation Development:
-
Screen a panel of formulation buffers with varying pH (typically 6.0-7.5) and ionic strengths.
-
Evaluate the effect of adding stabilizing excipients such as polysorbate 20 or 80 (0.01-0.1%) to prevent surface-induced aggregation, and sugars like sucrose or trehalose (B1683222) (1-10%) as cryoprotectants and stabilizers.[6]
-
-
Consider a Lower DAR: If aggregation persists, especially at high DARs, consider preparing ADCs with a lower average DAR and evaluate if this improves the aggregation profile while maintaining acceptable potency.
Data Presentation
Table 1: Physicochemical Properties of Monomethyl Auristatin D (MMAD)
| Property | Value | Reference |
| Molecular Formula | C41H66N6O6S | [5] |
| Molecular Weight | 771.06 g/mol | [5] |
| Appearance | White to Off-white Solid | |
| Solubility | Soluble in DMSO | |
| Hydrophobicity | High (Auristatin derivative) | [4] |
Table 2: Comparative Stability of Non-Hydrolyzed vs. Hydrolyzed Mc-linked ADCs in Human Plasma
| ADC Type | Incubation Time (days) | Payload Loss (%) | Reference |
| Non-Hydrolyzed Mc-linked ADC | 7 | >50% | [1] |
| Hydrolyzed Mc-linked ADC | 7 | <10% | [1] |
Note: Data is based on studies with mc-linked ADCs and is representative of the expected stability improvement for this compound ADCs upon hydrolysis.
Experimental Protocols
Protocol 1: Succinimide Ring Hydrolysis of this compound ADC
Objective: To hydrolyze the succinimide ring of a purified this compound ADC to improve its stability.
Materials:
-
Purified this compound ADC in a suitable buffer (e.g., PBS, pH 7.4)
-
500 mM Borate buffer, pH 9.2
-
Water bath or incubator set to 45°C
-
LC-MS system for monitoring
Procedure:
-
To the purified this compound ADC solution, add the 500 mM Borate buffer to achieve a final buffer concentration of 50 mM and a final pH of 9.2.
-
Incubate the ADC solution at 45°C for 48 hours.[1]
-
At various time points (e.g., 0, 12, 24, 48 hours), take an aliquot of the reaction mixture for LC-MS analysis.
-
Analyze the samples by intact mass analysis under reducing conditions to monitor the mass shift of the light and heavy chains. A mass increase of approximately 18 Da for each conjugated drug-linker indicates successful hydrolysis.[1]
-
Once the reaction is complete, exchange the buffer to the final formulation buffer using a suitable method like dialysis or tangential flow filtration.
Protocol 2: In Vitro Plasma Stability Assay by LC-MS
Objective: To assess the stability of this compound ADC in plasma by measuring the change in average DAR over time.
Materials:
-
This compound ADC (both hydrolyzed and non-hydrolyzed for comparison)
-
Human plasma (or other species of interest), frozen aliquots
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., DTT or TCEP)
-
LC-MS system
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Dilute the ADC into the plasma to a final concentration of 100 µg/mL. Prepare a control sample by diluting the ADC in PBS.
-
Incubate all samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Capture the ADC from the plasma aliquot using immunoaffinity beads according to the manufacturer's protocol.
-
Wash the beads with wash buffer to remove non-specifically bound proteins.
-
Elute the ADC from the beads using the elution buffer and immediately neutralize the eluate.
-
Reduce the eluted ADC by adding a reducing agent (e.g., 10 mM DTT) and incubating at 37°C for 30 minutes.
-
Analyze the reduced samples by LC-MS to determine the relative abundance of unconjugated, and drug-conjugated light and heavy chains.
-
Calculate the average DAR at each time point and plot the percentage of payload remaining versus time.
Protocol 3: Aggregation Analysis by SEC-MALS
Objective: To quantify the amount of monomer, dimer, and higher-order aggregates of an this compound ADC.
Materials:
-
This compound ADC sample
-
SEC-MALS system (including an SEC column suitable for monoclonal antibodies, a MALS detector, and a refractive index (RI) detector)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved for both the MALS and RI detectors.
-
Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm low-protein-binding filter.
-
Inject a defined volume of the prepared sample onto the SEC column.
-
Collect the light scattering and refractive index data as the sample elutes from the column.
-
Use the manufacturer's software to perform the data analysis. This will involve determining the molar mass across each eluting peak. Peaks corresponding to the monomer, dimer, and higher-order aggregates will be identified by their respective molar masses.
-
Calculate the percentage of each species by integrating the peak areas from the RI or UV chromatogram.
Mandatory Visualizations
Caption: Instability pathway of this compound ADCs and the hydrolysis-based stabilization strategy.
Caption: Logical workflow for troubleshooting and mitigating this compound ADC aggregation.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
Mc-MMAD Conjugation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mc-MMAD conjugation for the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pre-formed drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It consists of:
-
Mc (Maleimidocaproyl): A linker containing a maleimide (B117702) group. This group reacts with free sulfhydryl (thiol) groups on a monoclonal antibody (mAb), typically from cysteine residues, to form a stable covalent bond.
-
MMAD (Monomethyl Auristatin D): A potent anti-mitotic agent that inhibits tubulin polymerization.[1][2] Once the ADC is internalized by a target cell, the MMAD is released and disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[3]
The conjugation process, known as a Michael addition, is highly specific for thiol groups within a pH range of 6.5-7.5.[4][5]
Q2: What are the critical first steps before starting the conjugation reaction?
Before initiating the conjugation of this compound to an antibody, two critical preparatory steps are required:
-
Antibody Purity and Buffer Exchange: The monoclonal antibody should be highly pure (>95%) and in a buffer free of interfering substances like primary amines (e.g., Tris) or other thiol-containing components. A buffer exchange into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5 is essential.
-
Antibody Reduction: The interchain disulfide bonds within the antibody's hinge region must be partially reduced to generate free thiol (-SH) groups for the maleimide linker to react with. This is a crucial step as the number of reduced disulfides directly influences the number of drug molecules that can be conjugated.[5][]
Q3: What are the most common reasons for low Drug-to-Antibody Ratio (DAR)?
A low Drug-to-Antibody Ratio (DAR) is a frequent issue in ADC development and can be attributed to several factors:
-
Inefficient Antibody Reduction: Incomplete reduction of the antibody's disulfide bonds results in fewer available thiol groups for conjugation.[7]
-
Hydrolysis of the Maleimide Group: The maleimide ring on the Mc-linker is susceptible to hydrolysis, especially at a pH above 7.5.[8] This opens the ring to form an unreactive maleamic acid derivative, rendering the this compound incapable of reacting with the antibody.[9]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly decrease conjugation efficiency.[7]
-
Inaccurate Reagent Concentrations: Precise concentrations of both the antibody and this compound are crucial for achieving the desired DAR.
Q4: How can I confirm a successful conjugation and determine the DAR?
Several analytical techniques are used to characterize the resulting ADC and determine the average DAR:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the number of conjugated drug molecules. The increasing hydrophobicity of the ADC with each added this compound molecule allows for the resolution of different DAR species.[8][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often performed after reducing the ADC to separate its light and heavy chains, can also be used to determine the DAR.[11]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS provides a precise measurement of the molecular weight, allowing for the determination of the number of conjugated drug molecules and the overall DAR.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound conjugation experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Conjugation | Ineffective Antibody Reduction: Insufficient reducing agent or suboptimal reduction conditions. | * Optimize the concentration of the reducing agent (TCEP is often preferred as it doesn't require removal before conjugation).[13] * Ensure the reduction is carried out at the recommended temperature and for the appropriate duration. * Confirm the activity of the reducing agent. |
| Maleimide Hydrolysis: Reaction pH is too high, or the this compound solution was prepared too far in advance. | * Maintain the conjugation reaction pH between 6.5 and 7.5.[4] * Prepare the this compound solution immediately before use.[1] * Store this compound powder in a dry, dark place at -20°C for long-term storage.[2] | |
| Presence of Interfering Substances: The antibody buffer may contain primary amines or other nucleophiles that compete with the thiol groups. | * Perform a thorough buffer exchange of the antibody into a suitable conjugation buffer (e.g., PBS) prior to reduction. | |
| High Levels of Aggregation | Hydrophobicity of the ADC: The addition of the hydrophobic this compound can lead to aggregation, especially at higher DARs. | * Optimize the DAR; a lower DAR may reduce aggregation. * Screen different formulation buffers to find conditions that minimize aggregation. * Consider the inclusion of excipients that can help to stabilize the ADC. |
| High Concentration of Organic Solvent: Using a high percentage of organic solvent (like DMSO) to dissolve this compound can denature the antibody. | * Keep the final concentration of the organic solvent in the reaction mixture below 10%.[14] | |
| Inconsistent DAR between Batches | Variability in Antibody Reduction: Inconsistent reduction leads to a variable number of available thiol groups. | * Standardize the antibody reduction protocol, including precise control of reagent concentrations, temperature, and incubation time.[7] |
| Inaccurate Reagent Stoichiometry: Small variations in the molar ratio of this compound to antibody can significantly impact the final DAR. | * Accurately determine the concentration of the antibody and the this compound solution before each conjugation reaction. | |
| Degradation of this compound: Improper storage or handling of the this compound can lead to reduced reactivity. | * Store this compound as a powder at -20°C or below.[2] * Allow the vial to warm to room temperature before opening to prevent condensation. * Prepare solutions fresh for each experiment.[1] | |
| Cleavage of the Drug-Linker | Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol is susceptible to a retro-Michael reaction, leading to deconjugation. | * This is an inherent characteristic of the maleimide-thiol linkage. The stability can be influenced by the local microenvironment of the cysteine residue.[15] * Consider strategies to stabilize the linkage, such as hydrolysis of the succinimide (B58015) ring post-conjugation, which can be promoted under specific conditions.[16] |
Experimental Protocols
General Protocol for this compound Conjugation to an Antibody
This protocol provides a general framework for the conjugation of this compound to a monoclonal antibody via reduced interchain disulfide bonds. Optimization will be required for each specific antibody and desired DAR.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Reduction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
-
Conjugation Buffer (e.g., PBS, pH 7.0)
-
Reducing Agent (e.g., TCEP hydrochloride)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Desalting column
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange to transfer the mAb into the Reduction Buffer.
-
Adjust the mAb concentration to 2-10 mg/mL.
-
-
Antibody Reduction:
-
Add a 10-20 fold molar excess of TCEP to the antibody solution. The exact ratio needs to be optimized to achieve the desired DAR.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column, exchanging the reduced antibody into the Conjugation Buffer. It is crucial to proceed to the next step immediately to prevent re-oxidation of the thiol groups.
-
-
This compound Conjugation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Add the this compound solution to the reduced antibody solution. A typical starting molar ratio is 5-10 moles of this compound per mole of antibody.
-
Ensure the final DMSO concentration is below 10% (v/v).
-
Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the this compound) to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted this compound and quenching reagent using a desalting column or size-exclusion chromatography (SEC), exchanging the final product into a suitable storage buffer.
-
Protocol for DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
Purified ADC sample
-
HIC Buffer A (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
HIC Buffer B (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the HIC column with HIC Buffer A.
-
Sample Preparation: Dilute the ADC sample in HIC Buffer A.
-
Injection and Separation: Inject the sample onto the equilibrated column. Elute the different ADC species using a linear gradient of decreasing salt concentration (increasing percentage of HIC Buffer B).
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Quantitative Data Summary
| Parameter | Typical Range / Value | Notes |
| Optimal Conjugation pH | 6.5 - 7.5 | Higher pH increases the rate of maleimide hydrolysis.[4][5] |
| This compound:Antibody Molar Ratio | 5:1 to 20:1 | This needs to be optimized for the specific antibody and desired DAR. |
| Reducing Agent (TCEP):Antibody Molar Ratio | 10:1 to 20:1 | The exact ratio determines the number of available thiol groups. |
| Typical Achievable DAR | 2 - 8 | For cysteine-based conjugation, the theoretical maximum is typically 8. |
| This compound Solubility | Soluble in DMSO | Prepare fresh solutions for each experiment.[1][2] |
| Storage of this compound Powder | -20°C (long-term) | Store in a dry, dark environment.[2] |
| Storage of ADC | 2-8°C (short-term) or ≤ -20°C (long-term) | Stability is dependent on the specific antibody and formulation buffer. |
Visualizations
Caption: Experimental workflow for this compound conjugation to an antibody.
Caption: Cellular pathway of ADC internalization and MMAD-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internalization, Trafficking, Intracellular Processing and Actions of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
- 13. Native RP-LC-HRMS Method for Antibody-Drug Conjugates | Phenomenex [phenomenex.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Mc-MMAD Antibody-Drug Conjugates
Welcome to the technical support center for the characterization and analysis of Antibody-Drug Conjugates (ADCs) utilizing the Maleimidocaproyl-monomethylauristatin D (Mc-MMAD) linker-payload system. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when characterizing this compound ADCs?
Antibody-Drug Conjugates are inherently complex and heterogeneous molecules, which presents several analytical hurdles.[1] Key challenges in the characterization of this compound ADCs include:
-
Heterogeneity: The conjugation process yields a mixture of ADC species with different drug-to-antibody ratios (DAR), as well as unconjugated antibodies.[1]
-
Aggregation: The hydrophobic nature of the MMAD payload can promote the formation of aggregates, which can impact the ADC's effectiveness, pharmacokinetics, and safety profile.[2][3]
-
Linker Instability: The maleimide (B117702) group within the linker can exhibit instability, potentially leading to the premature release of the cytotoxic MMAD payload into circulation, which can cause off-target toxicity.[][5]
-
Complex Analytics: A comprehensive analytical strategy is necessary to characterize the various quality attributes of the ADC, including DAR, aggregation levels, charge variants, and the amount of free drug.[1]
Q2: How is the Drug-to-Antibody Ratio (DAR) of an this compound ADC typically determined?
The average DAR and the distribution of different DAR species are critical quality attributes that significantly influence the ADC's potency and therapeutic window.[6][7] Commonly employed techniques for DAR analysis include:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): This technique can be used to determine the DAR by analyzing the light and heavy chains of the antibody separately.[8]
-
UV/Vis Spectroscopy: This method can be used to estimate the average DAR, provided the antibody and the drug have distinct absorbance maxima.[2]
Q3: What causes aggregation in this compound ADCs and how can it be minimized?
Aggregation in ADCs is often initiated by the conjugation of hydrophobic payloads to the antibody, creating hydrophobic patches on the antibody's surface that attract similar regions on other ADC molecules.[3] To minimize aggregation:
-
Optimize Conjugation Conditions: Factors such as pH and the use of organic co-solvents during the conjugation process can influence aggregation and should be carefully optimized.[3]
-
Formulation Development: The use of stabilizing excipients in the final formulation can help to prevent aggregation during storage.
-
Immobilization Techniques: Immobilizing the antibodies on a solid support during conjugation can physically separate them, preventing aggregation from occurring in the first place.[3]
Q4: How can the in vivo stability of an this compound ADC be reliably predicted?
While in vitro plasma stability assays are commonly used, they may not always accurately predict in vivo outcomes.[9] An in vitro whole blood assay has been shown to have a better correlation with in vivo stability.[9] This is because whole blood better mimics the complex biological environment the ADC will encounter in vivo.
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Q: We are observing significant batch-to-batch variability in the average DAR of our this compound ADC. What are the potential causes and how can we troubleshoot this?
A: Inconsistent DAR is a common issue that can impact the therapeutic efficacy and safety of your ADC. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inaccurate Protein Concentration | Ensure accurate and consistent determination of the initial antibody concentration using a reliable method such as UV-Vis spectroscopy at 280 nm. |
| Incomplete Reduction of Interchain Disulfides | Optimize the concentration of the reducing agent (e.g., TCEP) and the reaction time and temperature to ensure complete and consistent reduction of the disulfide bonds intended for conjugation. |
| Variability in Linker-Payload Quality | Use a high-quality, well-characterized this compound linker-payload. Ensure consistent stoichiometry of reactants in the conjugation reaction.[6] |
| Inconsistent Reaction Conditions | Tightly control reaction parameters such as pH, temperature, and incubation time during the conjugation step. |
| Analytical Method Variability | Validate your DAR analysis method (e.g., HIC) for robustness. Ensure consistent mobile phase preparation and column temperature.[1] |
A logical workflow for troubleshooting inconsistent DAR can be visualized as follows:
Caption: Troubleshooting workflow for inconsistent DAR.
Issue 2: High Levels of Aggregation Observed During Storage
Q: Our this compound ADC shows acceptable purity after manufacturing, but significant aggregation occurs during storage. What could be the cause and how can we improve stability?
A: Aggregation is a critical stability issue, particularly for ADCs with hydrophobic payloads like MMAD.[10] The following table provides guidance on addressing this problem.
| Potential Cause | Recommended Solution |
| Suboptimal Formulation Buffer | Screen different buffer conditions (pH, ionic strength) to find the optimal formulation for your specific ADC. The ideal buffer for the unconjugated antibody may not be optimal for the ADC.[11] |
| Presence of Nucleation Sites | Ensure all processing equipment is thoroughly cleaned to remove any particulates that could act as nucleation sites for aggregation. |
| Freeze-Thaw Stress | Minimize the number of freeze-thaw cycles. Investigate the impact of different freezing and thawing rates on aggregation. |
| High Hydrophobicity | Consider using hydrophilic linkers or modifying the linker to reduce the overall hydrophobicity of the ADC, which can decrease the propensity for aggregation.[12] |
| High DAR Species | A high drug loading can increase hydrophobicity and the likelihood of aggregation.[6] If feasible for efficacy, aim for a lower average DAR. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general procedure for determining the DAR of an this compound ADC.
1. Materials:
-
This compound ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
2. Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject a known amount of the ADC sample onto the column.
-
Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm for the protein and at a wavelength specific for the payload if possible.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of DARn) where 'n' is the number of drugs per antibody for each peak.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol describes a standard method for quantifying aggregates in an ADC sample.
1. Materials:
-
This compound ADC sample
-
SEC column (e.g., Tosoh TSKgel G3000SWxl)
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
HPLC system with a UV detector
2. Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject a defined amount of the ADC sample.
-
Elute the sample isocratically. Larger molecules (aggregates) will elute first, followed by the monomer, and then any fragments.
-
Monitor the chromatogram at 280 nm.
-
Integrate the peak areas for the high molecular weight species (aggregates) and the main monomer peak.
-
Calculate the percentage of aggregation: % Aggregation = (Peak Area of Aggregates / Total Peak Area) * 100
Protocol 3: Assessment of In Vitro ADC Stability in Plasma
This protocol provides a method to evaluate the stability of the ADC and the potential for premature drug release in a biological matrix.
1. Materials:
-
This compound ADC
-
Human plasma (or plasma from other species of interest)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
2. Procedure:
-
Incubate the this compound ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding cold quenching solution to precipitate the plasma proteins and stop any enzymatic activity.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the released payload (this compound) using a validated LC-MS/MS method.
-
Separately, the remaining ADC in the plasma can be analyzed for changes in the average DAR over time using affinity capture LC-MS.[13]
A general workflow for ADC characterization is depicted below:
Caption: General experimental workflow for ADC synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Enhancing Homogeneity of Mc-MMAD Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the homogeneity of maleimidocaproyl-monomethyl auristatin D (Mc-MMAD) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in this compound ADCs?
A1: Heterogeneity in ADCs prepared via conventional conjugation methods, such as cysteine conjugation with an Mc linker, is a common challenge. The primary sources include:
-
Variable Drug-to-Antibody Ratio (DAR): The conjugation process often results in a mixture of ADC species with different numbers of this compound molecules attached to each antibody (e.g., DAR 0, 2, 4, 6, 8). This is a major contributor to the overall heterogeneity.[1][2]
-
Different Conjugation Sites: Even for ADCs with the same DAR, the this compound can be attached to different cysteine residues on the antibody, creating positional isomers with potentially different properties.[2]
-
Presence of Impurities: The final ADC product may contain impurities such as unconjugated antibody, free drug-linker, and aggregates.[3]
Q2: Why is improving the homogeneity of this compound ADCs important?
A2: A homogeneous ADC preparation with a consistent DAR is crucial for a successful therapeutic.[4][5] Heterogeneity can significantly impact the ADC's:
-
Efficacy: Different DAR species can have varying levels of cytotoxicity.[]
-
Pharmacokinetics (PK): The number and location of conjugated drugs can alter the ADC's stability and clearance in the body.[7]
-
Safety and Toxicity: High DAR species can sometimes lead to increased toxicity, while low DAR species may be less effective.[2][8] Inconsistent mixtures make it difficult to establish a clear therapeutic window.
Q3: What are the key strategies to improve the homogeneity of this compound ADCs?
A3: Several strategies can be employed to produce more homogeneous this compound ADCs:
-
Site-Specific Conjugation: This is the most effective approach and involves genetically engineering the antibody to introduce specific conjugation sites. This allows for precise control over the location and number of conjugated drugs. Methods include:
-
Controlled Conjugation Conditions: For traditional cysteine conjugation, optimizing reaction parameters such as temperature, pH, reaction time, and the molar ratio of drug-linker to antibody can help narrow the DAR distribution.[11]
-
Advanced Purification Techniques: Utilizing a combination of chromatography methods can effectively separate desired ADC species from impurities and other DAR variants.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound ADCs.
| Issue | Potential Cause | Recommended Action |
| Low Average DAR | Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent (e.g., TCEP) or extend the reduction time. |
| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the antibody. | |
| Premature quenching of the reaction. | Ensure the quenching agent is added only after the desired reaction time. | |
| High Average DAR and/or Aggregation | Excessive molar excess of this compound. | Decrease the molar ratio of this compound to the antibody. |
| High concentration of the antibody during conjugation. | Perform the conjugation reaction at a lower antibody concentration. | |
| Hydrophobic nature of the this compound payload. | Optimize the buffer conditions (e.g., pH, additives) to improve solubility.[2] | |
| Broad DAR Distribution | Non-optimal reaction conditions. | Systematically screen reaction parameters (temperature, pH, time) to find the optimal conditions for your specific antibody. |
| Inconsistent reduction of disulfide bonds. | Ensure complete and uniform reduction before adding the drug-linker. | |
| Presence of High Molecular Weight Aggregates | Hydrophobic interactions between ADC molecules. | Optimize formulation by screening different buffers and excipients. |
| Exposure to harsh conditions during conjugation or purification. | Minimize exposure to extreme pH or temperature. | |
| Freeze-thaw cycles. | Aliquot ADC samples to avoid repeated freeze-thaw cycles. | |
| Presence of Free Drug-Linker in Final Product | Inefficient purification. | Optimize the purification protocol. Consider using a combination of chromatography steps (e.g., SEC and HIC). |
Experimental Protocols
1. Cysteine-Based this compound Conjugation Protocol
This protocol describes a general method for conjugating this compound to a monoclonal antibody via partial reduction of interchain disulfide bonds.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
This compound dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., Size Exclusion Chromatography, Hydrophobic Interaction Chromatography)
-
-
Methodology:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Reduction: Add a 2-5 molar excess of TCEP to the mAb solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Conjugation: Add a 5-10 molar excess of this compound (dissolved in a minimal amount of DMSO) to the reduced mAb solution. Incubate at 4°C for 1-4 hours. The reaction should be performed in the dark to protect the light-sensitive components.
-
Quenching: Add a 5-10 fold molar excess of N-acetylcysteine over the initial amount of this compound to quench any unreacted maleimide (B117702) groups. Incubate for 30 minutes.
-
Purification: Purify the ADC using a combination of chromatography techniques to remove unconjugated antibody, free drug-linker, and aggregates.
-
2. Characterization of this compound ADCs
A multi-faceted analytical approach is required to characterize this compound ADCs and assess their homogeneity.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): This is the most common method for determining the DAR distribution of cysteine-linked ADCs.[8][13] Species with different numbers of conjugated this compound molecules will have different hydrophobicities and will elute as separate peaks. The average DAR is calculated from the weighted average of the peak areas.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the average DAR, especially after reducing the ADC to separate the light and heavy chains.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurements of the intact ADC and its subunits, allowing for the determination of the DAR and the identification of different drug-loaded species.[14][15]
-
-
Aggregate and Fragment Analysis:
-
Size Exclusion Chromatography (SEC): Used to separate and quantify high molecular weight aggregates and low molecular weight fragments.[16]
-
-
Charge Variant Analysis:
-
Ion-Exchange Chromatography (IEX): Can be used to separate ADC species based on differences in their surface charge.
-
Data Summary Tables
Table 1: Comparison of Analytical Techniques for DAR Determination
| Technique | Principle | Information Provided | Advantages | Limitations |
| HIC | Separation based on hydrophobicity. | Average DAR and DAR distribution. | Mild, non-denaturing conditions.[8][13] | May have lower resolution for complex mixtures.[11] |
| RP-HPLC | Separation based on polarity. | Average DAR of light and heavy chains. | Good resolution. | Denaturing conditions.[] |
| LC-MS | Separation by chromatography, detection by mass. | Average DAR, DAR distribution, precise mass of species. | High accuracy and specificity.[14] | Can be complex to interpret for heterogeneous samples. |
| UV-Vis Spectroscopy | Measures absorbance at different wavelengths. | Average DAR. | Simple and rapid.[2][8] | Requires distinct absorbance maxima for antibody and drug; provides no information on distribution.[] |
Table 2: Representative Data from HIC Analysis of a Cysteine-Linked this compound ADC
| Peak | Retention Time (min) | Peak Area (%) | Assigned DAR |
| 1 | 8.5 | 5.2 | 0 |
| 2 | 12.1 | 25.8 | 2 |
| 3 | 15.3 | 55.1 | 4 |
| 4 | 18.2 | 12.3 | 6 |
| 5 | 20.5 | 1.6 | 8 |
| Average DAR | 3.58 |
Note: This is representative data. Actual results will vary depending on the antibody and conjugation conditions.
Visualizations
References
- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Homogeneity of antibody-drug conjugates critically impacts the therapeutic efficacy in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8541178B2 - Analysis of antibody drug conjugates by bead-based affinity capture and mass spectrometry - Google Patents [patents.google.com]
- 8. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homogeneous multi-payload antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. explorationpub.com [explorationpub.com]
- 12. Item - Homogeneous Dual-Payload Antibody-Drug Conjugates Produced by Combined Distinct Conjugation Strategies - American Chemical Society - Figshare [acs.figshare.com]
- 13. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 14. agilent.com [agilent.com]
- 15. Approaches to Interchain Cysteine-Linked ADC Characterization by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Mc-MMAD linker cleavage and stability issues
Welcome to the technical support center for Mc-MMAD (Maleimidocaproyl-Mono-Methyl Auristatin D) and related linker technologies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the cleavage and stability of these linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of payload release for an Mc-vc-PABC-MMAE linker?
The primary mechanism for a cleavable Mc-vc-PABC-MMAE linker is enzymatic cleavage. After the ADC binds to its target antigen on a cancer cell and is internalized, it traffics to the lysosome.[1][2] Within the acidic environment of the lysosome, proteases, predominantly Cathepsin B, recognize and cleave the valine-citrulline (vc) dipeptide sequence.[3][4] This initial cleavage triggers a self-immolation cascade of the para-aminobenzoyloxycarbonyl (PABC) spacer, which promptly releases the active MMAE payload inside the target cell.[3][4]
Q2: What are the main stability concerns associated with the maleimidocaproyl (mc) component?
The maleimidocaproyl (mc) component is used to attach the linker-payload to cysteine residues on the antibody via a thiol-Michael addition reaction. The resulting thiosuccinimide linkage, however, can be unstable and susceptible to a retro-Michael reaction.[5] This reaction can lead to the deconjugation of the linker-drug from the antibody. The released linker-drug can then be transferred to other thiol-containing molecules in the plasma, such as albumin, leading to off-target toxicity and reduced efficacy.[5] A key strategy to mitigate this instability is the hydrolysis of the thiosuccinimide ring, which forms a ring-opened structure that is resistant to the retro-Michael reaction.[5]
Q3: Why do I observe different ADC stability in human plasma versus rodent plasma?
Significant differences in ADC stability between species, particularly for vc-PABC containing linkers, are often observed. Mouse plasma contains a carboxylesterase, Ces1c, that can prematurely cleave the vc-PABC linker system.[2] This leads to faster payload release in mouse plasma compared to human or monkey plasma, where this enzymatic activity is less prevalent.[2][6] This discrepancy is a critical consideration for the preclinical evaluation of ADCs and may necessitate the use of transgenic mice lacking the Ces1c enzyme for more predictive studies.[2]
Q4: What is "off-target cleavage" and what are its consequences?
Off-target cleavage refers to the release of the cytotoxic payload in the systemic circulation before the ADC reaches the target tumor cells.[7] This can be caused by the instability of the linker (e.g., retro-Michael reaction) or by cleavage from enzymes present in the plasma, such as neutrophil elastase, which has been shown to cleave the valine-citrulline linker.[2][8] The primary consequences of off-target cleavage are increased systemic toxicity, as the potent payload can damage healthy, rapidly dividing cells, and reduced efficacy, as less payload reaches the intended tumor site.[9] For instance, neutropenia is a consistent toxicity observed with MMAE-based ADCs, thought to be due to the instability of the valine-citrulline linker in plasma.[2][9]
Troubleshooting Guides
Issue 1: Premature Payload Release Observed in Plasma Stability Assay
If you are observing a rapid decrease in the drug-to-antibody ratio (DAR) or an increase in free payload in your in vitro plasma stability assays, consider the following:
-
Potential Cause 1: Retro-Michael Reaction. The thiosuccinimide bond between the maleimide (B117702) and the antibody's cysteine is susceptible to reversal.
-
Troubleshooting Step: Analyze the ADC over time using non-reducing SDS-PAGE or Hydrophobic Interaction Chromatography (HIC) to observe the fragmentation pattern. Mass spectrometry can confirm the loss of the entire linker-drug moiety.
-
Solution: Consider linker designs that promote the hydrolysis of the thiosuccinimide ring to stabilize the connection.[5]
-
-
Potential Cause 2: Enzymatic Cleavage in Plasma. The linker may be susceptible to proteases present in the plasma of the species being tested.
-
Troubleshooting Step: Compare the stability of the ADC in plasma from different species (e.g., human, monkey, mouse, rat). Significantly higher cleavage in rodent plasma may point to species-specific enzymes like Ces1c.[2][6]
-
Solution: For preclinical studies in mice, consider using Ces1c knockout models.[2] For clinical candidates, if plasma instability is a concern, linker modification may be necessary. Strategies include altering the peptide sequence or using tandem-cleavage linkers that require two separate enzymatic events for payload release, enhancing plasma stability.[2][10]
-
Issue 2: Low or Inconsistent Efficacy in In Vivo Models
If your ADC demonstrates good binding and internalization but poor efficacy in animal models, linker stability and cleavage could be a factor.
-
Potential Cause 1: Insufficient Payload Release in the Tumor. The linker may not be efficiently cleaved by the lysosomal enzymes within the target cells.
-
Troubleshooting Step: Perform an in vitro lysosomal enzyme assay. Incubate the ADC with purified cathepsin B or a lysosomal extract and measure the rate of payload release using HPLC or LC-MS/MS.[11]
-
Solution: The maleimidocaproyl (mc) spacer is intended to provide sufficient distance for cathepsin B to access the vc dipeptide.[3][4] If cleavage is still inefficient, linker modifications to improve enzyme recognition may be required.
-
-
Potential Cause 2: Rapid Systemic Clearance. Poor linker stability can lead to rapid clearance of the ADC, reducing the amount that reaches the tumor.
-
Troubleshooting Step: Conduct a pharmacokinetic (PK) study in the relevant animal model. Measure the concentration of total antibody and antibody-conjugated drug over time to determine the ADC's half-life and clearance rate.[12]
-
Solution: If the half-life is significantly shorter than expected for the antibody isotype, investigate the cause of instability (see Issue 1). Improving linker stability is crucial for optimizing the ADC's pharmacokinetic profile.[13]
-
Quantitative Data Summary
The stability of ADCs with Mc-based linkers can vary significantly depending on the full linker construct, the conjugation site, and the species being tested. The following table summarizes available data on linker stability.
| Linker Type | ADC Construct | Species | Stability Metric | Finding | Reference |
| mc-vc-PABC-MMAE | 8 different vc-MMAE ADCs | Human | Half-life (acMMAE) | 3.8 to 6.2 days | [12] |
| mc-vc-PABC-MMAE | Enfortumab vedotin | Human | Half-life | ~3.4 days | [12] |
| mc-vc-PABC-MMAE | Polatuzumab vedotin | Human | Half-life | ~12 days | [12] |
| mc-vc-PABC-MMAE | n501-MMAE | Wild-type Mice | Half-life | 2.69 ± 0.59 h | [12] |
| mc-vc-PABC-MMAE | Generic Cys-linker-MMAE ADC | Human Plasma | % MMAE Release | <1% after 6 days | [6] |
| mc-vc-PABC-MMAE | Generic Cys-linker-MMAE ADC | Mouse Plasma | % MMAE Release | ~25% after 6 days | [6] |
| mc-MMAF (non-cleavable) | cAC10-mc-MMAF | N/A | Therapeutic Window | >3-fold higher than cAC10-vc-MMAF | [3][4] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment
This protocol is used to evaluate the stability of an ADC and quantify prematurely released payload in plasma.
-
Incubation: Incubate the ADC in plasma (e.g., human, monkey, rat, mouse) at a concentration of approximately 100 µg/mL at 37°C. Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96, 168 hours).[6]
-
Sample Preparation for DAR Analysis:
-
Purify the ADC from the plasma sample using affinity capture, for example, with Protein A magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC and analyze via methods like HIC-HPLC or LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.
-
-
Sample Preparation for Free Payload Analysis:
-
Perform protein precipitation on plasma samples using an organic solvent (e.g., acetonitrile) to separate the free payload from plasma proteins.
-
Centrifuge the sample and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of prematurely released payload.[12]
-
Protocol 2: Lysosomal Enzyme Cleavage Assay
This assay determines the efficiency of payload release in a simulated lysosomal environment.
-
Preparation: Prepare a reaction buffer mimicking the lysosomal environment (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing a reducing agent like DTT).
-
Incubation: Incubate the ADC (e.g., at 10 µM) in the reaction buffer with a purified lysosomal protease such as Cathepsin B at 37°C. Alternatively, use a lysosomal fraction isolated from a relevant cell line.[11]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quench: Stop the enzymatic reaction by adding a quenching solution, such as an excess of cold acetonitrile (B52724) or a specific protease inhibitor.
-
Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant using reverse-phase HPLC or LC-MS/MS to measure the concentration of the released payload.[11]
Visualizations
Caption: Intracellular cleavage pathway of an Mc-vc-PABC-MMAE ADC.
Caption: Decision tree for troubleshooting premature payload release.
References
- 1. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. benchchem.com [benchchem.com]
- 13. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maleimide-Mono-Amide-DOTA (MMAD) Reagent Preparation and Conjugation
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing Maleimide-Mono-Amide-DOTA (MMAD) and other maleimide-functionalized reagents for bioconjugation. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
A1: The recommended pH for the reaction between a maleimide (B117702) and a thiol group is between 6.5 and 7.5.[1] This range ensures high selectivity for the thiol group over other nucleophilic groups, such as amines.[1] At a pH above 7.5, the reactivity of the maleimide group with primary amines (e.g., on lysine (B10760008) residues) increases, which can lead to non-specific labeling and loss of selectivity.[2]
Q2: How should I prepare and store the MMAD reagent?
A2: It is highly recommended to prepare fresh solutions of the MMAD reagent immediately before use.[3] The maleimide group is susceptible to hydrolysis, which renders it inactive.[4] For stock solutions, dissolve the reagent in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[5][6] Unused stock solutions can be stored at -20°C for up to a month, protected from light and moisture.[5][6]
Q3: What is the ideal molar ratio of MMAD to protein for conjugation?
A3: A typical starting point for the molar ratio of a maleimide reagent to a protein is a 10 to 20-fold excess of the maleimide.[5] However, the optimal ratio is system-dependent and should be determined empirically for each specific protein or antibody.[5][7] It's advisable to test a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to find the balance between high conjugation efficiency and minimal protein aggregation.[7]
Q4: What is the recommended temperature and duration for the conjugation reaction?
A4: The conjugation reaction can typically be performed at room temperature (20-25°C) for 2 hours or at 4°C overnight.[2][7] Lower temperatures can be beneficial as they slow down the competing hydrolysis of the maleimide group, which can be advantageous for sensitive proteins or longer reaction times.[2]
Q5: My maleimide conjugate appears to be unstable in plasma. Why is this happening?
A5: The thiosuccinimide bond formed between the maleimide and the thiol can undergo a retro-Michael reaction. This reaction is reversible, especially in the presence of other thiols like glutathione, which is abundant in plasma.[8][9] This can lead to the exchange of the MMAD-payload onto other molecules, causing a loss of the desired conjugate.[8][9]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Low or No Conjugation Efficiency
Q: I am observing very low or no conjugation of the MMAD reagent to my protein. What could be the cause?
A: This issue can stem from several factors related to the reagents or reaction conditions.
| Potential Cause | Recommended Solution |
| Maleimide Hydrolysis | The maleimide ring is prone to hydrolysis at neutral or alkaline pH, rendering it inactive.[4] Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[4] |
| Insufficiently Reduced Protein | For the conjugation to occur, the thiol groups on the protein (cysteine residues) must be in their reduced form. Disulfide bonds need to be cleaved.[10] |
| Action: Pre-treat your protein with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not need to be removed before adding the maleimide reagent.[11] If using dithiothreitol (B142953) (DTT), it must be completely removed (e.g., via a desalting column) before conjugation.[5][11] | |
| Incorrect Molar Ratio | The molar ratio of the MMAD reagent to the protein may be too low for efficient conjugation. |
| Action: Optimize the molar ratio by testing a range of concentrations. A 10:1 to 20:1 molar excess of the maleimide reagent is a common starting point.[5] | |
| Suboptimal Buffer Conditions | The presence of thiol-containing substances in the buffer will compete with the protein for the maleimide reagent. |
| Action: Use amine-free and thiol-free buffers such as PBS, HEPES, or Tris at a pH of 7.0-7.5.[7][10] Ensure the buffer is degassed to prevent re-oxidation of thiols.[5][10] |
Protein Aggregation
Q: My protein is precipitating out of solution after adding the MMAD reagent. How can I prevent this?
A: Protein aggregation during conjugation is a common issue that can be mitigated by optimizing the reaction conditions.
| Potential Cause | Recommended Solution |
| High Molar Ratio | A high excess of the maleimide reagent can increase the hydrophobicity of the protein conjugate, leading to aggregation.[7] |
| Action: Empirically determine the lowest effective molar ratio of MMAD to protein that still provides the desired degree of labeling.[7] | |
| Suboptimal Buffer Conditions | Incorrect pH or high ionic strength can destabilize the protein and promote aggregation. |
| Action: Ensure the pH of the buffer is within the stability range of your protein, typically around 7.0-7.5 for maleimide conjugation.[7] | |
| Organic Solvent Concentration | The introduction of a high percentage of organic solvent (like DMSO or DMF) from the reagent stock solution can cause the protein to aggregate. |
| Action: Use a more concentrated stock of the maleimide reagent to minimize the volume of organic solvent added to the reaction mixture. |
Non-Specific Labeling
Q: I suspect the MMAD reagent is reacting with other sites on my protein besides the intended thiols. How can I ensure specificity?
A: While maleimides are highly selective for thiols, side reactions can occur under certain conditions.
| Potential Cause | Recommended Solution |
| High pH | At a pH above 7.5, the maleimide group can react with primary amines, such as those on lysine residues.[2] |
| Action: Strictly maintain the reaction pH between 6.5 and 7.5.[1] Use a well-buffered solution to prevent pH fluctuations. | |
| High Temperature | Elevated temperatures can increase the rate of reaction with amines. |
| Action: If non-specific labeling is an issue at room temperature, try performing the reaction at 4°C.[2] |
Experimental Protocols
Protocol 1: Protein Reduction and MMAD Conjugation
This protocol outlines the steps for reducing disulfide bonds in a protein and conjugating it with an MMAD reagent.
-
Protein Preparation :
-
Reduction of Disulfide Bonds (if necessary) :
-
MMAD Reagent Preparation :
-
Conjugation Reaction :
-
Quenching and Purification :
Visualizations
Caption: Workflow for MMAD conjugation to a protein.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Efficacy of Mc-MMAD ADCs In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo validation of antibody-drug conjugates (ADCs) is a critical step in the preclinical development pipeline. This guide provides an objective comparison of the in vivo performance of ADCs utilizing the non-cleavable maleimidocaproyl (Mc) linker with the potent auristatin derivative, monomethyl auristatin D (MMAD), against established alternative ADC technologies. By presenting supporting experimental data, detailed methodologies, and clear visual representations of key biological processes and workflows, this document aims to equip researchers with the necessary information to make informed decisions in the design and evaluation of next-generation ADCs.
Comparative In Vivo Performance: Mc-MMAD vs. Alternatives
The central challenge in ADC design is achieving a balance between stability in circulation and potent, targeted payload release within tumor cells. The choice of linker and payload is paramount in determining an ADC's therapeutic index. Here, we compare the in vivo efficacy of a non-cleavable this compound ADC with the widely used cleavable valine-citrulline (vc) linker paired with monomethyl auristatin E (MMAE).
Tumor Growth Inhibition
The primary measure of an ADC's in vivo efficacy is its ability to inhibit tumor growth in xenograft models. The data presented below is from a study utilizing a BxPC-3 pancreatic cancer xenograft model, providing a direct comparison of a stable non-cleavable MMAD conjugate with a less stable counterpart. For a broader context, data from a separate study on a cleavable vc-MMAE ADC in a JIMT-1 breast cancer model is also included.
| ADC Construct | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Stable Non-Cleavable MMAD ADC (Site I-PEG6-C2-MMAD) | BxPC-3 (Pancreatic Cancer) | Single dose, 10 mg/kg | Significant tumor growth inhibition compared to the less stable MMAD conjugate.[1] | Dorywalska et al., 2015[1] |
| Less Stable Non-Cleavable MMAD ADC (Site A-PEG6-C2-MMAD) | BxPC-3 (Pancreatic Cancer) | Single dose, 10 mg/kg | Strongly reduced in vivo efficacy compared to the stable MMAD conjugate.[1] | Dorywalska et al., 2015[1] |
| Cleavable vc-MMAE ADC (23V-MMAE) | JIMT-1 (Breast Cancer) | Single dose, 3 mg/kg | Approximately 30% TGI at day 24.[2] |
Note: Direct comparison between different studies should be made with caution due to variations in experimental models and conditions.
Pharmacokinetics and Toxicity
An ideal ADC possesses a long half-life in circulation to maximize tumor accumulation, while minimizing off-target toxicities. The stability of the linker-payload is a key determinant of these parameters.
| Parameter | This compound (Non-cleavable) | Mc-VC-MMAE (Cleavable) | Key Observations |
| Plasma Stability | Generally higher due to resistance to enzymatic cleavage in plasma.[3] | Susceptible to premature cleavage by plasma enzymes, which can vary between species.[4] | Non-cleavable linkers are expected to provide a more stable ADC in circulation.[3] |
| Payload Release Mechanism | Relies on lysosomal degradation of the antibody to release the amino acid-linker-payload adduct.[5] | Cleaved by lysosomal proteases (e.g., Cathepsin B) to release the unmodified, membrane-permeable payload.[4] | The release mechanism impacts the potential for a bystander effect. |
| Bystander Effect | Limited, as the released payload is typically charged and less membrane-permeable.[6] | Potent bystander effect, as the released MMAE can diffuse to and kill neighboring antigen-negative tumor cells.[7] | The bystander effect can be advantageous in heterogeneous tumors. |
| Common Toxicities | Primarily payload-related, including potential hematological toxicities.[8] | Payload-related toxicities such as neutropenia and peripheral neuropathy are common.[9] | The toxicity profile is largely driven by the auristatin payload.[6] |
| Body Weight Changes | Studies with non-cleavable MMAE ADCs have shown no significant body weight changes at therapeutic doses.[10][11] | Dose-dependent body weight loss has been observed in some studies.[6][12] | Body weight is a key indicator of systemic toxicity in in vivo studies. |
Key Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the validation of ADC efficacy. Below are detailed methodologies for conducting in vivo tumor growth inhibition studies.
In Vivo Tumor Growth Inhibition in a Xenograft Model
This protocol outlines the key steps for assessing the anti-tumor activity of an ADC in a subcutaneous xenograft mouse model.
1. Cell Line Preparation and Animal Model:
- Select a human cancer cell line with appropriate target antigen expression (e.g., BxPC-3 for pancreatic cancer, JIMT-1 for breast cancer).
- Culture the cells under standard conditions to ensure they are in an exponential growth phase for implantation.
- Utilize immunocompromised mice (e.g., athymic nude or NOD/SCID) to prevent rejection of the human tumor cells. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
- Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of each mouse.
- Regularly monitor the mice for tumor formation.
3. Tumor Measurement and Randomization:
- Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), use calipers to measure the tumor length and width.
- Calculate the tumor volume using the formula: (Length x Width²) / 2.
- Randomize the mice into treatment and control groups with comparable mean tumor volumes.
4. ADC Administration:
- Prepare the ADC and vehicle control solutions under sterile conditions.
- Administer the ADC intravenously (i.v.) via the tail vein at the desired dose and schedule. The control group receives the vehicle solution.
5. Monitoring and Data Collection:
- Measure tumor volumes and body weights of the mice two to three times per week.
- Monitor the animals for any signs of toxicity or adverse effects.
- The study is typically concluded when tumors in the control group reach a specified maximum size.
6. Data Analysis:
- Plot the mean tumor volume ± SEM for each group over time to generate tumor growth curves.
- Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
- Perform statistical analysis to determine the significance of the observed differences between treatment groups.
Visualizing Key Pathways and Processes
Auristatin-Induced Apoptosis Signaling Pathway
The cytotoxic payloads MMAD and MMAE are potent microtubule inhibitors. Upon release inside the cancer cell, they disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Recent studies also suggest the involvement of endoplasmic reticulum (ER) stress pathways.[13]
Experimental Workflow for In Vivo ADC Efficacy Studies
The following diagram illustrates the typical workflow for conducting an in vivo efficacy study of an ADC in a xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Auristatin Derivatives in Antibody-Drug Conjugates: A Focus on Mc-MMAD, MMAE, and MMAF
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The choice of the cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. Among the most successful payloads are the auristatin derivatives, potent antimitotic agents that disrupt the tumor cell's microtubule network. This guide provides an objective comparison of key auristatin derivatives, focusing on the widely used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), and introducing the less common but relevant monomethyl auristatin D (MMAD), often found in literature conjugated with a maleimidocaproyl (Mc) linker.
This comparison is supported by a summary of experimental data and detailed methodologies for key assays to aid researchers in the strategic selection and evaluation of these potent payloads for ADC development.
Structural and Mechanistic Overview
MMAE, MMAF, and MMAD are all synthetic analogs of the natural marine product dolastatin 10.[1] They share a core pentapeptide structure and exert their cytotoxic effects by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[1][2] The subtle structural differences between these derivatives, however, lead to significant variations in their physicochemical properties and biological activities.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and preclinical performance data for MMAE, MMAF, and MMAD based on available literature. It is important to note that direct head-to-head comparisons of Mc-MMAD with MMAE and MMAF under identical experimental conditions are limited.
| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) | Monomethyl Auristatin D (MMAD) |
| Structure | Uncharged C-terminus[3] | Negatively charged C-terminal phenylalanine[3][4] | Structurally similar to MMAE, with variations in the peptide sequence. |
| Cell Membrane Permeability | High[5][6] | Low[5][6] | Presumed to be permeable, similar to MMAE. |
| Bystander Effect | Potent[5][6] | Limited to absent[5][6] | Expected to have a bystander effect due to membrane permeability. |
| Potency (as free drug) | Highly potent (sub-nanomolar IC50 in many cell lines)[7][8] | Generally less potent than MMAE as a free drug due to poor cell uptake[3] | Potent, but some studies suggest lower efficacy in ADCs compared to MMAE[9] |
Table 1: Key Physicochemical and Biological Properties of Auristatin Derivatives.
| Cell Line | ADC Payload | IC50 (ng/mL) | Reference |
| CFPAC-1 (Pancreatic) | SY02-MMAE | 1.19 | [3] |
| MDA-MB-468 (Breast) | SY02-MMAE | 0.28 | [3] |
| Karpas 299 (Lymphoma) | cAC10-vc-MMAE | ~1 | [10] |
| N87 (Gastric) | PF-06804103 (novel auristatin) | ~10 | [11] |
| BT-474 (Breast) | mil40-15 (Cys-linker-MMAE) | 0.1 nM | [12] |
| ADC | Tumor Model | Outcome | Reference |
| Trastuzumab-MMAD | Murine HER2+ ovarian SKOV3 xenograft | Lower tumor efficacy compared to Trastuzumab-MMAE | [9] |
| PF-06804103 | HER2-expressing breast, gastric, and lung tumor models | Enhanced efficacy against low HER2-expressing models and overcomes T-DM1 resistance | [6] |
| cAC10-vc-MMAE | Karpas 299 xenograft | Dose-dependent tumor growth inhibition | [10] |
Table 3: Summary of In Vivo Antitumor Activity of Auristatin-Based ADCs.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of ADC development. Below are detailed methodologies for key in vitro assays used to characterize and compare auristatin-based ADCs.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an auristatin-based ADC in cancer cell lines.
Methodology:
-
Cell Culture: Culture the target cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the dilutions to the cells and incubate for a period of 72 to 120 hours.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a colorimetric or fluorometric assay such as MTT, XTT, or CellTiter-Glo®.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
Bystander Killing Assay
Objective: To evaluate the ability of an ADC to kill antigen-negative cells in a co-culture with antigen-positive cells.
Methodology:
-
Cell Line Preparation: Use two cell lines: an antigen-positive target line and an antigen-negative bystander line. The bystander cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of the antigen-positive and antigen-negative cells into 96-well plates at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Flow Cytometry or High-Content Imaging: After a set incubation period (e.g., 96 hours), harvest the cells and analyze by flow cytometry to quantify the viable populations of both cell types based on the fluorescent marker. Alternatively, use high-content imaging to visualize and quantify the survival of each cell population directly in the plate.
-
Data Analysis: Determine the percentage of viable bystander cells in the presence of the ADC and target cells, compared to controls. A significant reduction in the viability of bystander cells indicates a bystander effect.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma (human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing: At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of released, free payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the stability of the ADC in plasma.
Mandatory Visualizations
Signaling Pathway of Auristatin-Induced Apoptosis
Caption: Mechanism of action for auristatin-based ADCs leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the IC50 of an auristatin-based ADC.
Logical Relationship of Auristatin Properties
Caption: Relationship between structure, permeability, and bystander effect.
Concluding Remarks
The choice of an auristatin payload for ADC development is a critical decision with significant implications for the therapeutic window of the resulting conjugate. MMAE, with its high membrane permeability and potent bystander effect, is well-suited for treating heterogeneous tumors where not all cells express the target antigen. However, this property may also lead to increased off-target toxicity.
MMAF, being less permeable, offers a more targeted approach with potentially lower systemic toxicity, making it a favorable option when minimizing damage to surrounding healthy tissue is a priority.
Ultimately, the optimal auristatin derivative will depend on the specific target, tumor microenvironment, and desired therapeutic outcome. A thorough preclinical evaluation, utilizing the assays described in this guide, is essential for making an informed decision and advancing the development of the next generation of effective and safe antibody-drug conjugates.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. adcreview.com [adcreview.com]
- 5. PF-06804103, A Site-specific Anti-HER2 Antibody-Drug Conjugate for the Treatment of HER2-expressing Breast, Gastric, and Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pyxisoncology.com [pyxisoncology.com]
Mc-MMAD vs. vc-MMAE: A Comparative Guide for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with innovation centered on optimizing each component: the antibody, the linker, and the cytotoxic payload. Among the most successful payloads are the auristatins, potent tubulin inhibitors that arrest cell division. This guide provides a detailed, objective comparison of two prominent auristatin-based linker-payload systems: Mc-MMAD and vc-MMAE, to inform rational ADC design and development.
Executive Summary
This document contrasts the structural and functional characteristics of ADCs constructed with either a maleimidocaproyl (Mc) linker and a Monomethylauristatin D (MMAD) payload or a valine-citrulline (vc) linker with a Monomethylauristatin E (MMAE) payload. While vc-MMAE is a well-characterized and clinically validated system, data for this compound is less extensive. This guide synthesizes the available preclinical data to draw a comparative analysis of their respective mechanisms of action, stability, and potential therapeutic efficacy.
Structural and Mechanistic Overview
Both this compound and vc-MMAE utilize auristatin derivatives as their cytotoxic component, which function by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][2][3] The primary distinctions lie in the linker technology and the specific auristatin analogue.
-
vc-MMAE: This system employs a protease-cleavable valine-citrulline (vc) linker.[4] This linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[5] Upon cleavage, the highly potent and cell-permeable MMAE is released, enabling a "bystander effect" where the payload can diffuse into and kill adjacent antigen-negative tumor cells.[6][7]
-
This compound: This configuration uses a non-cleavable maleimidocaproyl (Mc) linker to attach Monomethylauristatin D (MMAD) to the antibody.[8] Non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[4] This mechanism can offer greater plasma stability but may limit the bystander effect as the released payload is typically an amino acid-linker-drug adduct, which may have different cell permeability characteristics compared to the free drug.[4]
dot
Figure 1: Generalized ADC Mechanism of Action.
Data Presentation: A Comparative Analysis
Direct head-to-head comparative data for this compound and vc-MMAE is limited in the public domain. The following tables summarize available quantitative data for each component and the corresponding ADCs.
Table 1: In Vitro Cytotoxicity of Auristatin Payloads
| Payload | Cell Line | IC50 (nM) | Reference |
| MMAE | SKBR3 | 3.27 ± 0.42 | [9] |
| HEK293 | 4.24 ± 0.37 | [9] | |
| HT-1080 | 0.09358 | [10] | |
| MCF-7 | 0.4250 | [10] | |
| MMAD | Data Not Available | - |
Note: The cytotoxicity of free auristatins is highly potent. The differences in IC50 values reflect variations in cell line sensitivity and experimental conditions.
Table 2: Preclinical Efficacy of ADCs
| ADC Construct | Tumor Model | Outcome | Reference |
| Trastuzumab-MMAD ADC | Murine HER2+ ovarian SKOV3 xenograft | Lower tumor efficacy compared to a related MMAE ADC. | [11] |
| vc-MMAE ADCs | Various preclinical models | Potent, dose-dependent anti-tumor activity. | [10] |
Table 3: Linker Stability
| Linker System | Plasma Stability | Cleavage Mechanism | Reference |
| Mc (non-cleavable) | Generally high stability. | Proteolytic degradation of the antibody. | [4] |
| vc (cleavable) | Stable in human and monkey plasma (<1% MMAE release after 6 days). Less stable in rodent plasma (~25% release in mouse plasma after 6 days). | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B). | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the free payload or the full ADC on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., SKBR3, HT-1080) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the test article (free payload or ADC) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[9]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human tumor cells (e.g., SKOV3) are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The ADC is administered, typically intravenously, at various dose levels and schedules.
-
Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Histopathology: At the end of the study, tumors and major organs may be harvested for histopathological analysis to assess tumor cell death and potential toxicities.[11]
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma from different species (e.g., mouse, rat, monkey, human) at 37°C over a time course.
-
Sample Collection: Aliquots are taken at various time points.
-
Quantification of ADC and Payload:
-
ELISA: To quantify the concentration of total antibody and antibody-conjugated payload.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To quantify the concentration of released free payload.
-
-
Data Analysis: The percentage of intact ADC and released payload is calculated at each time point to determine the stability profile of the ADC in plasma.
Signaling Pathway and Logical Relationships
The cytotoxic effects of both MMAD and MMAE are initiated by their interaction with the tubulin protein, a fundamental component of the cellular cytoskeleton.
dot
References
- 1. books.rsc.org [books.rsc.org]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. abmole.com [abmole.com]
- 9. scispace.com [scispace.com]
- 10. In Vitro Cytotoxicity and In Vivo Anti-Tumor Efficacy of CD13 Targeted Peptide-Monomethyl Auristatin E (MMAE) Conjugates [agris.fao.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to In Vivo Stability of ADC Linkers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the intricate dance between stability and payload release is a critical determinant of an antibody-drug conjugate's (ADC) success. The linker, the molecular bridge connecting the targeting antibody to the potent cytotoxic agent, plays a pivotal role in this delicate balance. Premature cleavage in systemic circulation can lead to off-target toxicity and a diminished therapeutic window, while an overly stable linker may fail to release the payload effectively within the tumor microenvironment. This guide provides an objective, data-driven comparison of the in vivo stability of various ADC linkers, offering insights into their performance and the experimental methodologies used for their evaluation.
The in vivo fate of an ADC is largely dictated by the chemical nature of its linker.[1][2] These linkers are broadly classified into two main categories: cleavable and non-cleavable, each with distinct mechanisms of action and stability profiles.[2] Cleavable linkers are designed to be stable at physiological pH in the bloodstream and to release the payload upon encountering specific triggers within the tumor, such as altered pH, higher concentrations of certain enzymes, or a reducing environment.[2] In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to liberate the payload.[2]
Comparative In Vivo Stability of ADC Linkers
The choice of linker has a profound impact on the pharmacokinetic profile and overall therapeutic index of an ADC. The following tables summarize quantitative data from various preclinical studies, offering a comparative look at the in vivo stability of different linker technologies. It is important to note that direct cross-study comparisons can be challenging due to variations in experimental models, antibodies, payloads, and analytical methods.
Table 1: In Vivo Stability of Cleavable Linkers
| Linker Type | Sub-type | ADC Model | Animal Model | Key Stability Findings | Reference(s) |
| Enzyme-Sensitive | Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker half-life of ~144 hours (6.0 days) | [3] |
| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of ~230 hours (9.6 days) | [3] | |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma | [4] | |
| Monocleavage (Vedotin, Val-Cit) | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma | [4] | |
| pH-Sensitive | Hydrazone | - | - | Half-life of ~43 hours in blood for BR96-doxorubicin | [5] |
| Hydrazone | - | Mouse/Human | A phenylketone-derived hydrazone linker was hydrolyzed with a t1/2 = 2 days in plasma | [6] | |
| Redox-Sensitive | Disulfide | Tmab-SG3231 (LC-K149C) | Mouse | >50% of the drug remained attached after seven days | [7] |
Table 2: In Vivo Stability of Non-Cleavable Linkers
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference(s) |
| Thioether (e.g., SMCC) | J2898A-SMCC-DM1 | - | Clears slightly faster than a control ADC without a thiol-maleimide adduct, suggesting some maytansinoid loss. | [8] |
| Ab-SMCC-DM1 | Mouse | Degrades to 38% after 120 h in plasma; Kadcyla (containing an SMCC linker) showed a 29% DAR decrease after 7 days. | [6] |
Table 3: In Vivo Stability of Next-Generation Linkers
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference(s) |
| Ortho-Hydroxy-Protected Aryl Sulfate (OHPAS) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies. | [9][10] |
| Tandem-Cleavage (Glucuronide-Val-Cit) | anti-CD79b-MMAE | Rat | Significantly more stable in rat serum compared to a mono-cleavage linker over 7 days. | [11] |
Visualizing ADC Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams, created using the DOT language, illustrate key processes in ADC development and function.
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is crucial for understanding its pharmacokinetic properties and predicting its therapeutic index. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][12]
ELISA-Based Quantification of Intact ADC
This method is used to measure the concentration of the antibody-conjugated drug over time in plasma samples.[2]
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats) at a predetermined dose.[2]
-
Sample Collection: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 6h, 24h, 48h, etc.).[2] Process the blood to obtain plasma by centrifugation.[2]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.[2]
-
Blocking: Add a blocking buffer (e.g., BSA or non-fat milk in PBS) to prevent non-specific binding. Incubate and wash.[2]
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.[2]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload. Incubate and wash.[2]
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a reaction that produces a detectable signal.[2]
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample. A standard curve generated with known concentrations of the ADC is used for quantification.[2]
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[2]
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.[2]
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate the proteins, including the ADC and other plasma proteins.[2]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[2]
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.[2]
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules in the sample based on its physicochemical properties as it passes through a chromatography column.
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.
-
Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.
Conclusion
The in vivo stability of the linker is a cornerstone of ADC design, directly influencing both safety and efficacy. This guide provides a comparative overview of the stability of various linker technologies, supported by quantitative data. The choice between a cleavable and a non-cleavable linker, or the selection of a next-generation linker, must be carefully considered in the context of the target antigen, the tumor microenvironment, and the specific payload. The detailed experimental protocols provided herein offer a foundation for researchers to accurately assess the in vivo performance of their ADC candidates, ultimately paving the way for the development of more effective and safer cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. almacgroup.com [almacgroup.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validating Target Specificity of Mc-MMAD ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precision of an antibody-drug conjugate (ADC) is paramount to its therapeutic success, ensuring that the potent cytotoxic payload is delivered specifically to cancer cells while sparing healthy tissues. This guide provides a comprehensive comparison of methodologies to validate the target specificity of Mc-MMAD (Maleimidocaproyl-monomethyl auristatin D) ADCs against other common ADC platforms, supported by experimental data and detailed protocols.
Understanding the Mechanism: this compound and Alternatives
This compound ADCs utilize a potent anti-mitotic agent, monomethyl auristatin D (MMAD), which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. The maleimidocaproyl (Mc) linker is a non-cleavable linker, meaning the payload is released upon lysosomal degradation of the antibody. This contrasts with ADCs employing cleavable linkers, which are designed to release their payload in response to the tumor microenvironment.
Alternatives for Comparison:
-
MMAE (Monomethyl auristatin E)-based ADCs: Often paired with a cleavable linker like valine-citrulline (vc), MMAE is a potent tubulin inhibitor with a similar mechanism to MMAD.
-
DM1 (Mertansine)-based ADCs: A maytansinoid derivative that also inhibits tubulin polymerization, commonly used in ADCs such as Trastuzumab emtansine (T-DM1).
Comparative Data on In Vitro Cytotoxicity
The cornerstone of validating target specificity is demonstrating potent and selective killing of antigen-positive cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50).
| ADC Platform | Target Antigen | Target-Positive Cell Line | IC50 (ng/mL) | Target-Negative Cell Line | IC50 (ng/mL) | Reference |
| Anti-HER2-Mc-MMAD | HER2 | BT-474 (HER2+) | ~1.5 | MCF-7 (HER2-) | >1000 | [1] |
| Anti-HER2-vc-MMAE | HER2 | NCI-N87 (HER2+) | ~10 | MDA-MB-468 (HER2-) | >2000 | [2] |
| T-DM1 (Anti-HER2-DM1) | HER2 | SK-BR-3 (HER2+) | 6.2 | MDA-MB-468 (HER2-) | >2500 | [3] |
Note: The data presented is compiled from different studies and serves as a representative comparison. Direct head-to-head studies may yield different absolute values but are expected to show similar trends in target-specific cytotoxicity.
Key Experimental Protocols for Specificity Validation
Detailed and reproducible protocols are essential for the accurate assessment of ADC target specificity.
In Vitro Target-Dependent Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.[4][5][6][7]
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC of interest (e.g., this compound ADC) and isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target-positive and target-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the isotype control in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period determined by the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.
Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (KD) of the ADC to its target antigen.[8][9][10][11]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant target antigen
-
ADC and unconjugated antibody
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the recombinant target antigen onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of dilutions of the ADC and the unconjugated antibody in running buffer.
-
Binding Analysis: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the binding response in real-time.
-
Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Internalization Assay (Flow Cytometry)
This assay quantifies the internalization of the ADC into target cells, a crucial step for the payload to reach its intracellular target.[2][12][13][14][15]
Materials:
-
Target-positive cells
-
ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) or a standard fluorophore
-
Flow cytometer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Trypsin or other cell detachment solution
Procedure:
-
Cell Preparation: Harvest and resuspend target-positive cells in FACS buffer.
-
ADC Incubation: Incubate the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. A control incubation at 4°C can be used to measure surface binding only.
-
Surface Signal Quenching (optional): If not using a pH-sensitive dye, treat the cells with a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to extinguish the signal from non-internalized ADC.
-
Washing: Wash the cells with cold FACS buffer to remove unbound ADC.
-
Data Acquisition: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: The increase in MFI over time at 37°C compared to the 4°C control indicates the extent of ADC internalization.
In Vivo Xenograft Efficacy Study
Animal models are critical for evaluating the anti-tumor activity and specificity of an ADC in a complex biological system.[16][17][18][19][20][21]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude)
-
Target-positive and target-negative tumor cell lines
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant target-positive tumor cells into the flank of one cohort of mice and target-negative cells into another cohort.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer the ADC, vehicle, or isotype control (typically via intravenous injection) at a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the ADC. The lack of efficacy in the target-negative tumor model demonstrates target specificity.
Visualizing the Validation Workflow
The Bystander Effect: A Key Differentiator
The ability of a payload to diffuse out of the target cell and kill neighboring antigen-negative cells is known as the bystander effect. This can be particularly advantageous in heterogeneous tumors.
Bystander Killing Co-culture Assay Protocol
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[6][7][22][23][24]
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC of interest
-
96-well plates
-
Fluorescence plate reader or high-content imager
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in 96-well plates at a defined ratio (e.g., 1:1, 1:3). Include control wells with only GFP-Ag- cells.
-
ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity. This specifically quantifies the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Conclusion
Validating the target specificity of this compound ADCs requires a multi-faceted approach encompassing in vitro and in vivo studies. By systematically evaluating binding affinity, internalization, target-dependent cytotoxicity, and in vivo efficacy, researchers can build a robust data package to support the development of these promising cancer therapeutics. This guide provides a framework for these essential experiments and a basis for comparing the performance of this compound ADCs with other established platforms.
References
- 1. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Affinity profiling of monoclonal antibody and antibody-drug-conjugate preparations by coupled liquid chromatography-surface plasmon resonance biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 14. news-medical.net [news-medical.net]
- 15. Antibody Internalization | Sartorius [sartorius.com]
- 16. benchchem.com [benchchem.com]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
Benchmarking Mc-MMAD Against Other ADC Technologies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The choice of linker and payload is critical in the design of an ADC, profoundly influencing its efficacy, stability, and safety profile. This guide provides an objective comparison of Mc-MMAD (maleimidocaproyl-monomethylauristatin D) technology against other prominent ADC platforms, supported by experimental data to inform preclinical and clinical research decisions.
Executive Summary
This compound is an ADC technology that utilizes the potent tubulin inhibitor monomethylauristatin D (MMAD) as the cytotoxic payload, connected to the antibody via a maleimidocaproyl (Mc) linker. This guide will benchmark this compound against other widely used ADC technologies, focusing on key performance indicators such as in vitro cytotoxicity, in vivo efficacy, stability, drug-to-antibody ratio (DAR), and the bystander effect. The comparison will draw upon preclinical and clinical data to provide a comprehensive overview for researchers in the field.
Data Presentation: Quantitative Comparison of ADC Technologies
The following tables summarize key performance indicators for this compound and other representative ADC technologies. It is important to note that direct head-to-head studies for all parameters are not always available; therefore, data is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Cytotoxicity of Various ADC Payloads
| Cell Line | ADC Payload | IC50 (ng/mL) |
| CFPAC-1 (Pancreatic Cancer) | SY02-SN-38 | 0.83[1] |
| SY02-MMAE | 1.19[1] | |
| MDA-MB-468 (Breast Cancer) | SY02-SN-38 | 0.47[1] |
| SY02-MMAE | 0.28[1] |
Note: Direct comparative IC50 values for this compound under identical experimental conditions were not available in the public domain based on the conducted search.
Table 2: Comparative Stability of ADC Linkers in Plasma
| Linker Type | Payload | Plasma Source | Stability (% Intact ADC) | Time Point |
| mc-vc-PAB | MMAE | Human | <1% release | 6 days[2] |
| Mouse | ~25% release | 6 days[2] | ||
| Valine-Citrulline (vc) | MMAF | Human | No significant degradation | 28 days[3] |
| Mouse | >95% degradation | 14 days[3] |
Table 3: In Vivo Antitumor Efficacy of Different ADCs
| ADC | Target | Xenograft Model | Dose (mg/kg) | Outcome |
| Trastuzumab deruxtecan (B607063) (T-DXd) | HER2 | HER2-positive BCBM PDX | 10 | Reduced tumor growth and prolonged survival[4] |
| Sacituzumab govitecan (SG) | Trop-2 | Trop-2+ USC xenografts | - | Significant growth inhibition and increased survival[5] |
| 2A5-MMAE | KRAS G12V | Mouse xenograft | 20 | Significantly inhibited tumor growth[6] |
Note: Specific in vivo efficacy data for an this compound ADC in a direct comparative study with these agents was not found. The data presented reflects the individual efficacy of different ADCs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative data. Below are summaries of key experimental protocols used to evaluate ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of 50% of a cancer cell population (IC50).
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a negative control ADC, and a vehicle control.
-
Incubation: The plate is incubated for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting a dose-response curve.[1]
In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of an ADC in a living organism.
-
Model System: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells (cell line-derived xenograft - CDX) or patient-derived tumor fragments (patient-derived xenograft - PDX).[7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[8]
-
Treatment: Mice are randomized into groups and treated with the ADC, a control antibody, or vehicle, typically via intravenous injection.[8]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[9]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine significance.[9]
Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature payload release in plasma.
-
Incubation: The ADC is incubated in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey) at 37°C.[2]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis: The concentration of intact ADC and released payload is quantified using methods such as ELISA, hydrophobic interaction chromatography (HIC), or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Data Interpretation: The rate of ADC degradation and payload release is determined to predict the in vivo stability.
Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to an antibody is a critical quality attribute.
-
UV/Vis Spectroscopy: This method can be used if the drug and antibody have distinct absorbance maxima. The Beer-Lambert law is applied to the absorbance values at two wavelengths to calculate the concentrations of the drug and antibody, from which the DAR is derived.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, as each drug molecule increases the hydrophobicity of the conjugate. The relative peak areas of the different species are used to calculate the average DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the different ADC species, allowing for the determination of the number of conjugated drugs and the calculation of the average DAR.[10][11]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
-
Cell Seeding: A co-culture of antigen-positive and fluorescently-labeled antigen-negative cells is established in a 96-well plate.[12]
-
ADC Treatment: The co-culture is treated with the ADC.
-
Incubation: The plate is incubated for a period sufficient to allow for ADC internalization, payload release, and diffusion.
-
Analysis: The viability of the fluorescently-labeled antigen-negative cells is quantified using fluorescence microscopy or flow cytometry.
-
Data Interpretation: A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[12]
Mandatory Visualization
Signaling Pathway: Mechanism of Action of a Tubulin Inhibitor ADC
Caption: Mechanism of action for a tubulin inhibitor ADC like this compound.
Experimental Workflow: In Vivo Xenograft Efficacy Study
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2 (Trop-2) in uterine serous carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
The Bystander Killing Effect of Mc-MMAF ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is not solely dependent on their ability to eliminate antigen-positive cancer cells. The "bystander killing effect," a phenomenon where the cytotoxic payload released from a target cell kills adjacent antigen-negative cells, is a critical attribute that can significantly enhance anti-tumor activity. This guide provides an objective comparison of the bystander killing effect of ADCs armed with the monomethyl auristatin F (MMAF) payload attached via a maleimidocaproyl (mc) linker (Mc-MMAF), with a particular focus on its comparison with the widely studied monomethyl auristatin E (MMAE) payload, typically linked via a valine-citrulline (vc) linker. This analysis is supported by experimental data and detailed methodologies to inform the rational design and development of next-generation ADCs.
The Decisive Role of Payload Permeability
The fundamental difference in the bystander killing capacity between Mc-MMAF and vc-MMAE ADCs lies in the physicochemical properties of their respective payloads upon intracellular release. MMAF possesses a charged C-terminal phenylalanine residue, which renders it hydrophilic and significantly limits its ability to traverse the cell membrane.[1][2] In contrast, MMAE is a neutral and more hydrophobic molecule, allowing it to readily diffuse across cellular membranes and into the surrounding tumor microenvironment to exert its cytotoxic effects on neighboring cells.[1][3]
Comparative Analysis of Physicochemical and Biological Properties
The distinct molecular characteristics of MMAF and MMAE translate into significant differences in their biological performance, as summarized in the table below.
| Property | Mc-MMAF | vc-MMAE | References |
| Payload | Monomethyl Auristatin F (MMAF) | Monomethyl Auristatin E (MMAE) | [1][3] |
| Payload Charge (Physiological pH) | Negatively Charged | Neutral | [1][4] |
| Cell Membrane Permeability | Low | High | [1][3] |
| Bystander Killing Effect | Minimal to None | Potent | [1][5][6] |
| In Vitro Potency (as free drug) | Generally higher IC50 (less potent) | Generally lower IC50 (more potent) | [6][7] |
| Potential Advantage | Reduced off-target toxicity to healthy tissues | Effective in heterogeneous tumors | [3][8] |
| Potential Disadvantage | Limited efficacy in heterogeneous tumors | Potential for higher off-target toxicity | [3][5] |
In Vitro Cytotoxicity: A Tale of Two Payloads
The in vitro cytotoxicity of MMAF and MMAE, both as free drugs and as ADC payloads, underscores the impact of cell permeability. While both are potent tubulin inhibitors, MMAE as a free drug is significantly more cytotoxic than MMAF due to its ability to readily enter cells.[9] However, when delivered via an ADC, the antibody-mediated internalization largely bypasses the need for passive diffusion, resulting in comparable potencies against antigen-positive cell lines.[7]
| ADC | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| cAC10-vcMMAF | CD30 | Karpas 299 (CD30+) | Potently cytotoxic | [6] |
| cAC10-vcMMAE | CD30 | Karpas 299 (CD30+) | Potently cytotoxic | [6] |
| HB22.7-vcMMAE | CD22 | DoHH2 | 20 | [10] |
| HB22.7-vcMMAE | CD22 | Granta 519 | 284 | [10] |
Note: Direct head-to-head IC50 values for Mc-MMAF and vc-MMAE ADCs in the same study are not always available in the public domain. The table reflects the general finding of potent cytotoxicity for both ADCs against antigen-positive cells.
In Vivo Efficacy: The Power of the Bystander Effect in Heterogeneous Tumors
Preclinical in vivo studies using admixed tumor models, which contain both antigen-positive and antigen-negative cancer cells, provide compelling evidence for the superior efficacy of MMAE-based ADCs in a heterogeneous setting.
| ADC | Target Antigen | In Vivo Model | Treatment Outcome | Bystander Killing | Reference |
| cAC10-vcMMAF | CD30 | Admixed CD30+ (Karpas 299) and CD30- (Karpas-35R) xenograft | Moderate tumor growth delay | Not observed | [5][6] |
| cAC10-vcMMAE | CD30 | Admixed CD30+ (Karpas 299) and CD30- (Karpas-35R) xenograft | Complete tumor remission | Potent bystander killing observed | [5][6] |
| ch14.18-MMAF | GD2 | B78-D14 melanoma | 3.8 times smaller tumor vs. control | Tendency for higher activity than MMAE ADC in this model | [2] |
| ch14.18-MMAE | GD2 | B78-D14 melanoma | 2.6 times smaller tumor vs. control | Effective tumor inhibition | [2] |
These findings highlight that while Mc-MMAF ADCs can effectively control the growth of antigen-positive tumors, they lack the ability to eradicate the surrounding antigen-negative cells, which can lead to tumor relapse. In contrast, the potent bystander effect of vc-MMAE ADCs can lead to complete tumor regression in these models.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key mechanisms and experimental setups.
Experimental Protocols
In Vitro Co-culture Bystander Effect Assay
This assay is fundamental for assessing the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[5][11][12]
1. Cell Line Selection:
-
Antigen-Positive (Ag+) Cell Line: A cell line with high expression of the target antigen (e.g., SK-BR-3 for HER2, Karpas 299 for CD30).
-
Antigen-Negative (Ag-) Cell Line: A cell line that does not express the target antigen but is sensitive to the cytotoxic payload (e.g., MCF7 for HER2, Karpas-35R for CD30).[5] To facilitate analysis, the Ag- cell line can be engineered to express a fluorescent protein like GFP.[11][12]
2. Co-culture Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) to evaluate the impact of the target cell population size on the bystander effect.[5][11]
-
Include monocultures of both Ag+ and Ag- cells as controls.
3. ADC Treatment:
-
Prepare serial dilutions of the Mc-MMAF ADC and a comparator vc-MMAE ADC.
-
The concentration range should be selected to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[12]
-
Include an isotype control ADC and vehicle control.
4. Incubation:
-
Incubate the plates for a duration sufficient to observe cytotoxicity, typically 72 to 96 hours.[5]
5. Analysis:
-
Cell viability can be assessed using various methods:
-
Flow Cytometry: Harvest the cells and stain with a viability dye (e.g., Propidium Iodide or DAPI). Gate on the fluorescently labeled Ag- cells and quantify the percentage of dead cells. An increase in the death of Ag- cells in the co-culture wells treated with the ADC compared to the monoculture Ag- wells and untreated co-cultures is indicative of a bystander effect.[5]
-
High-Content Imaging: Automated microscopy can be used to quantify the number of viable and dead cells in each population based on fluorescent labels and viability stains.
-
In Vivo Admixed Tumor Model
This in vivo model recapitulates a heterogeneous tumor microenvironment to evaluate the bystander effect in a more physiologically relevant setting.[5][6]
1. Cell Lines:
-
Use the same Ag+ and Ag- cell lines as in the in vitro co-culture assay.
2. Tumor Implantation:
-
Prepare a mixed suspension of Ag+ and Ag- cells at a defined ratio (e.g., 1:1).
-
Subcutaneously implant the cell mixture into the flank of immunodeficient mice (e.g., SCID or NSG mice).
3. ADC Treatment:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the Mc-MMAF ADC, vc-MMAE ADC, isotype control ADC, and vehicle control intravenously at a specified dose and schedule.
4. Tumor Monitoring and Analysis:
-
Measure tumor volume regularly using calipers.
-
At the end of the study, tumors can be excised for further analysis:
-
Immunohistochemistry (IHC): Stain for the target antigen to visualize the distribution of Ag+ and Ag- cells and assess the impact of treatment on each population.
-
TUNEL Staining: To detect apoptotic cells within the tumor.
-
Conclusion
The choice between an Mc-MMAF and a vc-MMAE payload for an ADC has profound implications for its therapeutic strategy. The high membrane permeability of MMAE enables a potent bystander killing effect, making vc-MMAE ADCs a compelling choice for treating heterogeneous tumors where antigen expression may be varied or lost.[3] However, this property may also increase the risk of off-target toxicity.
Conversely, the limited cell permeability of MMAF results in a more targeted and contained cytotoxic effect, largely restricted to the antigen-positive cells.[1][3] This characteristic of Mc-MMAF ADCs may offer a superior safety profile, minimizing damage to surrounding healthy tissues. The selection of the optimal payload should therefore be guided by the specific tumor biology, the desired mechanism of action, and a thorough evaluation of the preclinical efficacy and safety data. This comparative guide provides a framework for researchers and drug developers to make informed decisions in the pursuit of more effective and safer ADC therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ADC Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC) that profoundly influences its therapeutic index, efficacy, and safety profile. This guide provides an objective, data-driven comparison of different ADC linker technologies, supported by experimental data and detailed methodologies, to inform rational ADC design and development.
The linker, a chemical bridge between the antibody and the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of payload release at the tumor site.[1] An ideal linker remains stable in the bloodstream to minimize off-target toxicity but efficiently releases the payload upon internalization into the target cancer cell.[1] This delicate balance is key to widening the therapeutic window. This guide will delve into the comparative performance of the two major linker categories: cleavable and non-cleavable linkers.
Cleavable vs. Non-Cleavable Linkers: Two Strategies for Payload Release
The fundamental difference between these two linker classes lies in their payload release mechanism.[2] Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells, while non-cleavable linkers release the payload upon lysosomal degradation of the antibody.[]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers utilize the physiological differences between the systemic circulation and the intracellular compartments of tumor cells.[4] More than 80% of clinically approved ADCs employ cleavable linkers.[5] There are three primary mechanisms for cleavable linkers:
-
Enzyme-Sensitive Linkers: These often contain dipeptide sequences, such as the widely used valine-citrulline (VC) motif, which are susceptible to cleavage by lysosomal proteases like cathepsin B, abundant in cancer cells.[6] The valine-citrulline linker is known for its high plasma stability and efficient intracellular cleavage.[6]
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[] However, some hydrazone linkers have shown instability in plasma, leading to premature drug release.[]
-
Glutathione-Sensitive Linkers: These utilize disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) than the bloodstream.[]
Non-Cleavable Linkers: Relying on Antibody Degradation
Non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), lack a specific chemical trigger for payload release.[8] Instead, the entire ADC is internalized, and the antibody is degraded in the lysosome, which then releases the payload still attached to the linker and an amino acid residue from the antibody.[4][8] This mechanism generally leads to higher stability in circulation.[8] Ado-trastuzumab emtansine (Kadcyla®) is a successful example of an ADC utilizing a non-cleavable thioether linker.[8]
Data Presentation: Quantitative Comparison of ADC Linkers
The following tables summarize quantitative data from various studies to facilitate a head-to-head comparison of different linker technologies. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
Table 1: Plasma Stability of Different ADC Linkers
| Linker Type | Linker Subtype | Animal Model/Matrix | Half-life (t½) | Key Findings |
| Cleavable | Valine-Citrulline (vc) | Mouse | ~2.3 hours | Unstable in mouse plasma due to carboxylesterase 1C.[9] |
| Valine-Citrulline (vc) | Human Plasma | Stable for 28 days | Demonstrates high stability in human plasma.[6] | |
| Silyl Ether | Human Plasma | > 7 days | Significantly more stable than traditional hydrazine (B178648) linkers (t½ = 2 days).[5] | |
| Disulfide | Cynomolgus Monkey | ~144 hours (6.0 days) | Provides substantial stability in non-human primates. | |
| Non-Cleavable | SMCC | Rat | 9.9 days | Exhibits high plasma stability.[5] |
| SMCC | Cynomolgus Monkey | 10.4 days | Shows prolonged stability in non-human primates.[5] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers and Payloads
| ADC | Linker Type | Payload | Cell Line | IC50 |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | KPL-4 (HER2+) | ~10 ng/mL |
| Trastuzumab-SMCC-DM1 (Kadcyla®) | Non-cleavable (SMCC) | DM1 | BT474 (HER2+) | ~33 pM[5] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | N87 (HER2+) | ~0.1 nM[10] |
| Trastuzumab-MMAF ADC | Cleavable | MMAF | SK-BR-3 (HER2 high) | 0.02 µg/mL[11] |
| Trastuzumab-MMAF ADC | Cleavable | MMAF | MCF7 (HER2 low) | >10 µg/mL[11] |
Table 3: Bystander Effect of ADCs with Different Linkers
| ADC | Linker Type | Payload | Bystander Effect | Key Findings |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | Yes | MMAE is membrane-permeable and can kill neighboring antigen-negative cells.[1] |
| Trastuzumab-SMCC-DM1 (Kadcyla®) | Non-cleavable (SMCC) | DM1 | No/Limited | The released payload-linker-amino acid complex is charged and cannot efficiently cross cell membranes.[12] |
| Trastuzumab deruxtecan (B607063) (Enhertu®) | Cleavable (GGFG) | Deruxtecan | Yes | The released deruxtecan is highly membrane-permeable, leading to a potent bystander effect.[12] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for evaluating ADC linker performance.
Caption: Signaling pathways affected by common ADC payloads.
Experimental Protocols
Plasma Stability Assay (LC-MS Method)
Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC of interest
-
Human plasma (or other species as required)
-
Protein A magnetic beads
-
Phosphate-buffered saline (PBS)
-
Glycine (B1666218) buffer (20 mM, pH 2.5) with 0.1% acetic acid
-
LC-MS system (e.g., Q-TOF) with a suitable column (e.g., C8)
Procedure:
-
Incubate the ADC in plasma at a final concentration of approximately 1 mg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
To each aliquot, add Protein A magnetic beads and incubate to capture the ADC.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the intact ADC from the beads using the glycine buffer.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.
-
Plot the average DAR versus time to determine the stability profile and calculate the half-life of the linker.[13]
Lysosomal Degradation Assay
Objective: To assess the release of the payload from an ADC in a simulated lysosomal environment.
Materials:
-
ADC of interest
-
Human liver lysosomal enzyme fraction (commercially available)
-
Cathepsin B (for cleavable linkers)
-
Appropriate buffer for lysosomal enzyme activity (e.g., sodium acetate (B1210297) buffer, pH 5.0)
-
LC-MS system
Procedure:
-
Incubate the ADC with the lysosomal enzyme fraction (or purified cathepsin B for specific cleavage analysis) at 37°C.
-
Collect samples at different time points.
-
Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by heat inactivation).
-
Analyze the samples by LC-MS to identify and quantify the released payload and any payload-linker metabolites.[14][15]
In Vitro Bystander Killing Assay
Objective: To evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative cancer cell line, sensitive to the payload, engineered to express a fluorescent protein (e.g., GFP-MCF7)
-
Cell culture medium and supplements
-
ADC of interest
-
Plate reader or high-content imaging system
Procedure:
-
Seed the antigen-positive and antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with a serial dilution of the ADC. Include untreated controls.
-
Incubate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Quantify the viability of the antigen-negative (GFP-positive) cells using a plate reader or by imaging and cell counting.
-
Determine the IC50 of the ADC on the antigen-negative cells in the co-culture to quantify the bystander effect.[9]
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC development, with significant implications for the therapeutic's efficacy and safety profile. Cleavable linkers offer the advantage of a potent bystander effect, which can be crucial for treating heterogeneous tumors. However, they may carry a higher risk of premature payload release and off-target toxicity. Non-cleavable linkers, in contrast, generally exhibit superior plasma stability and a more favorable safety profile but are dependent on high, homogenous antigen expression and lack a significant bystander effect.[16] The selection of the optimal linker technology should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker strategies to inform the rational design of next-generation ADCs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
- 16. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
A Comparative Guide to Cross-Reactivity Studies of Mc-MMAD Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) featuring the maleimidocaproyl-monomethylauristatin-D (Mc-MMAD) linker-payload system against other common ADC alternatives. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of cross-reactivity, cytotoxicity, and in vivo efficacy, supported by experimental data and protocols.
Introduction to this compound ADCs and Cross-Reactivity
An this compound ADC is a targeted cancer therapeutic comprising a monoclonal antibody, a stable maleimidocaproyl (Mc) linker, and the potent cytotoxic payload, monomethylauristatin D (MMAD).[1] Like other auristatins, MMAD is a tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3][4][][6] The specificity of the monoclonal antibody is intended to direct the highly toxic payload to tumor cells, minimizing systemic exposure and off-target toxicity.[7][8]
Cross-reactivity studies are a critical component of the preclinical safety assessment of ADCs.[3] These studies, typically conducted using immunohistochemistry (IHC) on a panel of normal human and animal tissues, aim to identify any on-target, off-tumor binding or unintended off-target binding of the ADC.[3][9] Understanding the cross-reactivity profile is essential for predicting potential toxicities and selecting appropriate species for further nonclinical safety studies.[10]
Comparative Analysis of ADC Payloads
The selection of the cytotoxic payload is a key determinant of an ADC's potency and potential toxicities. Below is a comparative summary of MMAD and other commonly used ADC payloads. Due to the limited availability of public data specifically for this compound ADCs, data for the closely related auristatin, MMAE, is included as a surrogate, alongside other common payloads like the maytansinoid DM1.
Table 1: In Vitro Cytotoxicity of Various ADC Payloads in Different Cancer Cell Lines
| Cell Line (Cancer Type) | ADC Payload | IC50 (ng/mL) |
| CFPAC-1 (Pancreatic) | SY02-MMAE | 1.19[2] |
| MDA-MB-468 (Breast) | SY02-MMAE | 0.28[2] |
| BxPC-3 (Pancreatic) | MMAE (free drug) | 0.97 nM[11] |
| PSN-1 (Pancreatic) | MMAE (free drug) | 0.99 nM[11] |
| N87 (Gastric) | Trastuzumab-MMAE | 13-50[12] |
| BT474 (Breast) | Trastuzumab-MMAE | 13-50[12] |
| HCC1954 (Breast) | Trastuzumab-MMAE | 13-50[12] |
| BT-474 (Breast) | mil40-15 (Cys-linker-MMAE) | 0.8 ng/mL (calculated from 10^-11 M)[13] |
| MCF-7 (Breast, HER2-) | mil40-15 (Cys-linker-MMAE) | >1000 ng/mL[13] |
| CFPAC-1 (Pancreatic) | SY02-SN-38 | 0.83[2] |
| MDA-MB-468 (Breast) | SY02-SN-38 | 0.47[2] |
Note: The IC50 values are highly dependent on the specific antibody, linker, and experimental conditions. This table is intended for comparative purposes.
Table 2: Common Off-Target Toxicities Associated with ADC Payloads
| Payload Class | Representative Payloads | Common Off-Target Toxicities |
| Auristatins | MMAE, MMAD , MMAF | Neutropenia, peripheral neuropathy, ocular toxicity (MMAF).[14][] |
| Maytansinoids | DM1, DM4 | Thrombocytopenia, hepatotoxicity, gastrointestinal effects, ocular toxicity (DM4).[14][] |
| Calicheamicins | Ozogamicin | Thrombocytopenia, hepatic dysfunction (veno-occlusive disease).[14] |
| Camptothecins | SN-38, Deruxtecan | Neutropenia, gastrointestinal toxicity.[14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are protocols for key experiments in cross-reactivity and efficacy studies.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity (TCR)
This protocol outlines a general procedure for assessing the binding of an ADC to a panel of normal tissues.
-
Tissue Preparation: Use a comprehensive panel of fresh-frozen normal human tissues (typically 30-40 different tissues) and tissues from at least one relevant animal species (e.g., cynomolgus monkey).[10] Tissues should be sectioned at 5-10 µm and mounted on charged slides.
-
Antibody Labeling: The test ADC and a negative control IgG are labeled with a detection molecule, such as biotin, for visualization.
-
Staining Procedure:
-
Fix the tissue sections in a cold solvent (e.g., acetone (B3395972) or methanol) for 10 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[9]
-
Block non-specific binding sites using a suitable blocking buffer (e.g., 5% normal serum from the species of the secondary antibody).[9]
-
Incubate the sections with the biotinylated ADC at a predetermined optimal concentration (and a negative control on separate sections) for 1-2 hours at room temperature.
-
Wash the slides with a buffer solution (e.g., PBS).
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes.
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstain with hematoxylin.
-
-
Analysis: A pathologist evaluates the slides for the presence, intensity, and localization of staining in different cell types within each tissue. The staining pattern of the ADC is compared to the known expression of the target antigen and to the staining of the negative control IgG.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate antigen-positive and antigen-negative cancer cell lines in 96-well plates at a density that allows for logarithmic growth during the assay period (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control articles (e.g., unconjugated antibody, isotype control ADC) in cell culture medium. Add the diluted ADCs to the cells and incubate for 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.[2]
In Vitro Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of the ADC payload, once released, to kill neighboring antigen-negative cells.
-
Cell Line Preparation: Use an antigen-positive cell line and an antigen-negative cell line that is sensitive to the payload. The antigen-negative cell line should be engineered to express a fluorescent protein (e.g., GFP) or luciferase for distinct quantification.[13]
-
Co-Culture Seeding: Seed the antigen-positive and antigen-negative cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the this compound ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.
-
Analysis: After a set incubation period (e.g., 96 hours), quantify the viability of the antigen-negative cells in the co-culture using their specific reporter (e.g., fluorescence imaging or luciferase assay). A significant decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[13]
Tubulin Polymerization Assay
This biochemical assay confirms the mechanism of action of the MMAD payload.
-
Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).[14]
-
Assay Setup: In a 96-well plate, add serial dilutions of free MMAD or the linker-payload.
-
Initiation and Monitoring: Add the tubulin solution to each well to initiate polymerization. Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time. Increased absorbance indicates tubulin polymerization.[14]
-
Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization in the presence of MMAD confirms its inhibitory activity.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental processes.
Mechanism of Action of MMAD Payload
Caption: Mechanism of action of the MMAD payload following ADC internalization.
Experimental Workflow for ADC Cross-Reactivity Studies
Caption: General workflow for an ADC tissue cross-reactivity study.
Conclusion
The preclinical evaluation of this compound ADCs requires a rigorous assessment of their cross-reactivity, cytotoxicity, and in vivo efficacy. While specific data for this compound ADCs are not widely available in the public domain, a comparative analysis with other established ADC platforms, particularly those utilizing the closely related payload MMAE, provides a valuable framework for understanding their potential therapeutic index. The experimental protocols and workflows detailed in this guide offer a foundation for the systematic evaluation of novel ADCs, ensuring a thorough characterization of their safety and efficacy profiles prior to clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. prisysbiotech.com [prisysbiotech.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 6. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Mc-MMAD
For Immediate Implementation by Laboratory Professionals
This document provides essential procedural guidance for the safe and effective disposal of Mc-MMAD, a high-purity biotinylation reagent used in scientific research. This compound consists of the highly potent microtubule inhibitor MMAD (Monomethylauristatin D) linked to a protective maleimidocaproyl group.[1][2] Due to the cytotoxic nature of the MMAD payload, stringent disposal protocols are mandatory to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to these procedures is critical for regulatory compliance and responsible laboratory practice.
I. Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care in a designated and properly equipped area.
A. Personal Protective Equipment (PPE) and Engineering Controls:
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Eye Protection | Safety goggles and a face shield must be worn. |
| Lab Coat | A chemical-resistant lab coat is mandatory. |
| Ventilation | All handling and disposal procedures must be conducted in a certified chemical fume hood. |
B. Spill Management:
In the event of a spill, immediate action is required to contain and decontaminate the affected area.
-
Evacuate and Ventilate: Alert personnel in the vicinity and ensure the area is well-ventilated. For large spills, evacuate the laboratory.
-
Containment: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with a suitable decontamination solution (e.g., a 10% bleach solution), followed by soap and water.
-
Waste Disposal: The collected waste must be disposed of as hazardous chemical waste through an approved waste disposal facility.
II. Step-by-Step Disposal Procedure for this compound Waste
The primary objective of the this compound disposal procedure is the chemical inactivation of the cytotoxic MMAD component. The following protocol is based on established methods for the degradation of similar antibody-drug conjugates and should be performed in a chemical fume hood with appropriate PPE.
A. Preparation of Waste Solution:
-
Collection: Collect all liquid waste containing this compound in a designated, labeled, and chemically compatible container.
-
Dissolution: If the waste is in a solid or lyophilized form, reconstitute it in a minimal amount of an appropriate solvent (e.g., water or a buffer solution) to ensure it is fully dissolved.
B. Chemical Inactivation Protocol:
This two-step process is designed to first cleave the linker and then degrade the potent MMAE payload.
Step 1: Base Hydrolysis of the Linker
-
Adjust pH: To the waste solution, add a sufficient volume of a concentrated sodium hydroxide (B78521) (NaOH) solution to achieve a final concentration of at least 1 M NaOH.
-
Incubation: Gently mix the solution and allow the reaction to proceed for a minimum of 24 hours at room temperature. This will facilitate the cleavage of the maleimidocaproyl linker.
Step 2: Oxidative Degradation of MMAD
-
Addition of Oxidant: After the hydrolysis step, slowly add a volume of 5.25% sodium hypochlorite (B82951) (household bleach) solution equal to the volume of the waste solution.
-
Reaction Time: Gently mix the solution and allow it to react for a minimum of one hour at room temperature to ensure the degradation of the MMAD payload.
C. Neutralization and Final Disposal:
-
pH Monitoring: Before final disposal, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.
-
Final Disposal: Dispose of the neutralized solution in accordance with all local, state, and federal regulations for hazardous waste.
III. Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C51H77N7O9S[2] |
| Molecular Weight | 964.26 g/mol [2] |
| Appearance | Solid[1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[2] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month[2] |
| Solubility | DMSO ≥ 100 mg/mL[2] |
IV. This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes for research professionals. All procedures should be carried out in accordance with institutional safety policies and applicable regulations. It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste management.
References
Personal protective equipment for handling Mc-MMAD
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of Mc-MMAD (Maleimidocaproyl-monomethylauristatin D). This compound is a potent agent-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). The cytotoxic payload, Monomethylauristatin D (MMAD), is a highly potent tubulin inhibitor, necessitating stringent handling protocols to ensure personnel safety and prevent environmental contamination. Adherence to these procedures is mandatory.
Immediate Safety and Hazard Information
This compound and its payload, MMAD, are classified as highly potent and cytotoxic. Exposure can occur through inhalation, skin contact, or ingestion. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, related auristatin compounds have a default OEL as low as 5 ng/m³, underscoring the need for extremely stringent containment measures.
Quantitative Hazard Data
The following table summarizes key quantitative data for the cytotoxic payloads MMAD and the closely related MMAE, providing an indication of their high potency.
| Compound | Cell Line | Assay Type | IC50 Value |
| MMAD (in a conjugate) | BxPC3 | Cytotoxicity Assay | 0.2–0.9 nM |
| MMAE | U87 | Cell Viability | 11.50 ± 0.13 nM |
| MMAE | M21 | Cell Viability | 6.94 ± 0.09 nM |
| MMAE | HSC-2 | Cytotoxicity Assay | 4 nM |
| MMAE | SKBR3 | MTT Assay | 3.27 ± 0.42 nM[1] |
| MMAE | HEK293 | MTT Assay | 4.24 ± 0.37 nM[1] |
| MMAE | A549 | MTS Assay | 0.0005 µM[2] |
| MMAE | A549 | XTT Assay | 0.59 nM[2] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be performed by trained personnel in a designated and controlled area.
Pre-Handling Preparations
-
Designated Area: All manipulations involving this compound powder or solutions must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate filtration.
-
Personal Protective Equipment (PPE): Before entering the designated handling area, don the following PPE:
-
Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs.
-
Two pairs of chemotherapy-rated nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.
-
Full-face shield or safety goggles with side shields.
-
A NIOSH-approved respirator (e.g., N95 or higher) is mandatory when handling the powdered form of this compound.
-
-
Spill Kit: Ensure a clearly labeled cytotoxic spill kit is readily accessible.
Handling of this compound
-
Weighing (Powder):
-
Perform all weighing activities within the BSC or fume hood.
-
Use a dedicated, calibrated microbalance.
-
Handle the container with care to avoid generating airborne particles.
-
Use anti-static equipment if available.
-
-
Reconstitution and Dilution (Solutions):
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying.
-
When withdrawing from a vial, use a technique that avoids pressurization, such as a vented needle.
-
Dispense liquids slowly and carefully to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and a cytotoxic hazard symbol.
-
Post-Handling Procedures
-
Decontamination:
-
Wipe down all surfaces and equipment that came into contact with this compound with a 10% bleach solution, followed by a 70% ethanol (B145695) rinse. Allow for appropriate contact time for the bleach solution.
-
All cleaning materials must be disposed of as cytotoxic waste.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the cytotoxic waste container.
-
Remove the gown and face shield, disposing of them in the cytotoxic waste.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Step-by-Step Waste Management
All materials contaminated with this compound are considered cytotoxic waste and must be segregated from regular laboratory waste. The primary and safest method for the final disposal of this compound and contaminated materials is high-temperature incineration by a licensed hazardous waste disposal service.[3]
Waste Segregation and Collection
-
Solid Waste:
-
Includes: Gloves, gowns, pipette tips, vials, and any other disposable labware.
-
Container: Place immediately into a designated, leak-proof, puncture-resistant cytotoxic waste container (often purple or yellow) labeled with "Cytotoxic Waste."
-
-
Liquid Waste:
-
Includes: Unused solutions, quenched reaction mixtures, and contaminated solvents.
-
Container: Collect in a dedicated, labeled, leak-proof, and chemically compatible waste container.
-
-
Sharps Waste:
-
Includes: Contaminated needles, syringes, and scalpels.
-
Container: Place directly into a puncture-resistant sharps container specifically designated for cytotoxic waste.
-
Spill Management
-
Small Spill (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Don appropriate PPE, including a respirator.
-
Contain the spill using absorbent pads from a cytotoxic spill kit.
-
Clean the area with a decontaminating agent (e.g., 10% bleach solution), working from the outside in.[4]
-
Rinse the area thoroughly with water.[4]
-
Dispose of all cleanup materials in the cytotoxic waste container.
-
-
Large Spill (>5 mL or 5 g):
-
Evacuate the area immediately and restrict access.
-
Alert the institutional safety officer.
-
Cleanup should only be performed by trained personnel with appropriate respiratory protection.
-
Final Disposal
-
Securely seal all cytotoxic waste containers.
-
Store the sealed containers in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor.
-
Do not dispose of any this compound waste down the drain or in regular trash.
Visual Workflow Guides
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
